molecular formula C9H15NO4 B1179771 Caprenin CAS No. 138184-95-9

Caprenin

Cat. No.: B1179771
CAS No.: 138184-95-9
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Description

Caprenin, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO4. The purity is usually 95%.
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Properties

CAS No.

138184-95-9

Molecular Formula

C9H15NO4

Synonyms

caprenin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprenin is a structured triacylglycerol developed as a reduced-calorie fat substitute. Its unique chemical composition, consisting of a specific combination of medium- and long-chain fatty acids, results in distinct physical and metabolic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its molecular formula, fatty acid composition, and key physicochemical properties. Detailed methodologies for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Composition

This compound is a triglyceride, meaning it is composed of a glycerol backbone to which three fatty acids are esterified.[1][2] The defining characteristic of this compound is its specific fatty acid profile, which includes two medium-chain fatty acids, caprylic acid (C8:0) and capric acid (C10:0), and one very-long-chain fatty acid, behenic acid (C22:0).[1][3] The IUPAC name for the components of this compound are decanoic acid, docosanoic acid, octanoic acid, and propane-1,2,3-triol.[2]

The general synthesis process results in a random distribution of these fatty acids across the three positions of the glycerol molecule.[3] This random arrangement is a key feature of this compound's structure.

Molecular Formula and Molecular Weight
  • Molecular Formula: C₄₃H₈₈O₉[2]

  • Molecular Weight: 749.2 g/mol [1][2]

Fatty Acid Composition

The precise fatty acid composition of this compound is crucial to its functionality as a reduced-calorie fat. The approximate weight percentages of the constituent fatty acids are detailed in the table below.

Fatty AcidChain LengthMolecular FormulaWeight Percentage (%)
Caprylic AcidC8:0C₈H₁₆O₂~21.8%
Capric AcidC10:0C₁₀H₂₀O₂~24.8%
Behenic AcidC22:0C₂₂H₄₄O₂~42.5%

Physicochemical Properties

The unique combination of fatty acids in this compound gives it specific physical and chemical properties that are important for its application in food products and for its metabolic fate.

PropertyValue
Caloric Value Approximately 4-5 kcal/g[1][4][5]
Melting Profile Similar to cocoa butter, with a complex melting and crystallization behavior[1]
Appearance Not explicitly stated in the provided results, but as a fat, it is likely a white to off-white solid or semi-solid at room temperature.
Solubility As a lipid, it is insoluble in water and soluble in organic solvents.

Further research is needed to determine specific values for density and viscosity.

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the chemical esterification or interesterification of glycerol with caprylic, capric, and behenic fatty acids.[1] A general laboratory-scale synthesis protocol is outlined below.

Materials:

  • Glycerol

  • Caprylic acid

  • Capric acid

  • Behenic acid

  • Food-grade catalyst (e.g., tin or titanium-based)

  • Inert gas (e.g., nitrogen)

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: A clean, dry reaction vessel equipped with a stirrer, heating mantle, and a connection for inert gas and vacuum is charged with glycerol and the three fatty acids in the desired molar ratios.

  • Addition of Catalyst: The selected catalyst is added to the mixture. The amount of catalyst will depend on the specific catalyst used and should be optimized for the reaction.

  • Esterification Reaction: The mixture is heated to a temperature typically in the range of 180-240°C under a constant stream of inert gas to prevent oxidation. The reaction is carried out with continuous stirring. Water, a byproduct of the esterification reaction, is continuously removed, often with the aid of a vacuum, to drive the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

  • Catalyst Removal: Once the reaction is complete, the crude this compound is cooled, and the catalyst is removed. This can be achieved by filtration or by washing with a dilute acid or alkali solution followed by water washing.

  • Purification: The crude product is then purified to remove any remaining free fatty acids, mono- and diglycerides, and color or odor compounds. This is typically achieved through vacuum steam distillation and treatment with bleaching earth and activated carbon.

  • Final Product: The final product is a purified form of this compound.

Experimental Workflow for this compound Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Glycerol Glycerol Esterification Esterification (180-240°C, Inert atm.) Glycerol->Esterification FattyAcids Caprylic, Capric, Behenic Acids FattyAcids->Esterification Catalyst Catalyst Catalyst->Esterification Purification Purification (Filtration, Distillation) Esterification->Purification Crude Product This compound This compound Purification->this compound Purified Product G Caprenin_Sample This compound Sample Transesterification Transesterification (to FAMEs) Caprenin_Sample->Transesterification GC_FID_Analysis GC-FID Analysis Transesterification->GC_FID_Analysis Data_Processing Data Processing (Peak Identification & Quantification) GC_FID_Analysis->Data_Processing Fatty_Acid_Composition Fatty Acid Composition Data_Processing->Fatty_Acid_Composition

References

An In-depth Technical Guide to the Synthesis and Purification of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Caprenin is a structured triacylglycerol (TAG) composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids esterified to a glycerol backbone. Developed as a reduced-calorie fat substitute, its unique composition of medium- and long-chain fatty acids results in incomplete absorption and altered metabolic pathways, providing approximately 5 kcal/g compared to the 9 kcal/g of traditional fats. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, intended for professionals in research, development, and production. Detailed experimental protocols for chemical and enzymatic synthesis are presented, alongside robust purification and analytical techniques. All quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound, a synthetic fat, is a triacylglycerol comprised of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1] Its caloric reduction is attributed to the incomplete absorption of the long-chain behenic acid and the rapid metabolism of the medium-chain caprylic and capric acids.[2] Initially developed by Procter & Gamble as a cocoa butter substitute, this compound's synthesis involves the controlled esterification of glycerol with the specified fatty acids.[3] This guide details the prevalent manufacturing processes, including chemical interesterification and enzymatic synthesis, as well as the necessary purification and analytical validation steps.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical interesterification and enzymatic synthesis.

Chemical Synthesis: Interesterification

Chemical interesterification is a widely used method for randomizing the distribution of fatty acids on the glycerol backbone of triglycerides.[3] In the context of this compound, this process typically involves the reaction of a blend of high-behenic triglycerides and medium-chain triglycerides in the presence of a catalyst.

  • Reactant Preparation: A precise molar ratio of tribehenin (from fully hydrogenated high erucic acid rapeseed oil) and a medium-chain triglyceride (MCT) oil (rich in caprylic and capric acids, typically from coconut or palm kernel oil) is prepared.

  • Catalyst Introduction: A catalyst, such as sodium methoxide (0.1-0.5% w/w of the total oil blend), is added to the reactant mixture under anhydrous conditions to prevent saponification.

  • Reaction Conditions: The reaction is conducted at a controlled temperature, typically between 80-120°C, under vacuum and with constant agitation for a period of 1-4 hours to facilitate the random rearrangement of fatty acids.

  • Catalyst Deactivation: Upon completion of the reaction, the catalyst is deactivated by the addition of water or a weak acid (e.g., citric acid). This step is crucial to prevent the formation of undesirable by-products.

  • Initial Purification: The crude this compound mixture is washed with hot water to remove the neutralized catalyst and any soaps formed. The oil and water phases are separated by centrifugation or decantation.

Enzymatic Synthesis: Esterification

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer by-products. This process can be carried out through direct esterification of glycerol with the respective fatty acids using a lipase catalyst.

  • Reactant Mixture: A stoichiometric mixture of glycerol, caprylic acid, capric acid, and behenic acid is prepared.

  • Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (Novozym® 435) or Rhizomucor miehei lipase (Lipozyme® RM IM), is added to the reactant mixture (typically 5-10% w/w of total reactants).

  • Reaction Environment: The reaction is carried out in a solvent-free system or in a suitable organic solvent (e.g., hexane) to facilitate substrate mixing and product removal.

  • Controlled Conditions: The mixture is incubated at a moderate temperature (50-70°C) with continuous stirring for 24-72 hours. A vacuum may be applied to remove water produced during the esterification, thereby driving the reaction to completion.

  • Enzyme Recovery: The immobilized enzyme is recovered from the reaction mixture by filtration for potential reuse.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, by-products such as mono- and diglycerides, free fatty acids, and residual catalyst. A multi-step purification process is typically employed.

Fractional Distillation

Fractional distillation is used to separate components based on their boiling points.[4] In the case of this compound, this technique can be used to remove lower boiling point impurities like free fatty acids and mono- and diglycerides.

  • Apparatus Setup: A fractional distillation unit equipped with a vacuum pump is used. The crude this compound is placed in the reboiler.

  • Distillation Conditions: The distillation is performed under high vacuum (e.g., 0.1-1 mmHg) to lower the boiling points of the components and prevent thermal degradation.

  • Fraction Collection: The temperature is gradually increased. The first fractions, containing volatile impurities, are collected and discarded. The main fraction, containing the purified this compound, is then collected at a higher temperature.

  • Residue: The high molecular weight polymers and other non-volatile impurities remain in the reboiler as residue.

Chromatography

Column chromatography can be employed for a finer purification to separate this compound from structurally similar lipids.

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, slurried in a non-polar solvent like hexane.

  • Sample Loading: The partially purified this compound is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate).

  • Fraction Analysis: The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

  • Solvent Removal: The fractions containing the purified product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. These values are representative and may vary depending on the specific experimental conditions.

Table 1: Reaction Parameters for this compound Synthesis

ParameterChemical InteresterificationEnzymatic Esterification
Catalyst Sodium MethoxideImmobilized Lipase (C. antarctica)
Catalyst Conc. 0.1 - 0.5% (w/w)5 - 10% (w/w)
Temperature 80 - 120°C50 - 70°C
Reaction Time 1 - 4 hours24 - 72 hours
Pressure Vacuum (10-20 mmHg)Atmospheric or Vacuum
Typical Yield 85 - 95%90 - 98%

Table 2: Purity Profile of this compound at Different Purification Stages

ComponentCrude Product (%)After Distillation (%)After Chromatography (%)
This compound (TAG) 80 - 9090 - 95> 99
Diglycerides 5 - 152 - 5< 0.5
Monoglycerides 1 - 5< 1< 0.1
Free Fatty Acids 1 - 3< 0.5< 0.1

Table 3: Analytical Parameters for this compound Characterization by GC-FID

ParameterValue
Column Fused silica capillary (e.g., DB-23, 30m x 0.25mm ID)
Injector Temp. 250°C
Detector Temp. 270°C
Oven Program 150°C (1 min), ramp to 240°C at 4°C/min, hold for 15 min
Carrier Gas Helium
Flow Rate 1.0 mL/min

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis and purification of this compound.

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis: Interesterification Reactants Tribehenin & MCT Oil Mixer Mixing & Heating (80-120°C, Vacuum) Reactants->Mixer Catalyst Sodium Methoxide Catalyst->Mixer Reactor Interesterification (1-4 hours) Mixer->Reactor Deactivation Catalyst Deactivation (Water/Citric Acid) Reactor->Deactivation Washing Water Washing Deactivation->Washing Centrifuge Phase Separation Washing->Centrifuge Crude_this compound Crude this compound Centrifuge->Crude_this compound

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis: Esterification Reactants Glycerol & Fatty Acids (C8, C10, C22) Reactor Esterification (50-70°C, 24-72h) Reactants->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Filtration Enzyme Filtration Reactor->Filtration Recovered_Enzyme Recovered Enzyme Filtration->Recovered_Enzyme Crude_this compound Crude this compound Filtration->Crude_this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Purification_Workflow cluster_purification Purification Process Crude_this compound Crude this compound Distillation Fractional Distillation (High Vacuum) Crude_this compound->Distillation Volatiles Volatile Impurities Distillation->Volatiles Removed Distilled_this compound Distilled this compound Distillation->Distilled_this compound Chromatography Silica Gel Chromatography Distilled_this compound->Chromatography Pure_this compound Pure this compound (>99%) Chromatography->Pure_this compound Analysis QC Analysis (GC-FID) Pure_this compound->Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a synthetic triglyceride developed as a reduced-calorie fat substitute, primarily for use in confectionery and soft candy applications where it mimics the properties of cocoa butter.[1][2][3] Its unique composition of medium-chain and very long-chain saturated fatty acids results in incomplete absorption in the digestive system, thereby providing a lower caloric value compared to traditional fats.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their analysis, and visualizations of its structure and metabolic fate.

Chemical Composition and Structure

This compound is a triacylglycerol composed of a glycerol backbone esterified with caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids.[1][4] It is a randomized triglyceride, meaning the fatty acids are randomly distributed across the three positions of the glycerol molecule.[1]

Molecular Structure

The molecular formula for a representative this compound molecule is C43H88O9, with a molecular weight of approximately 749.2 g/mol .[1][5]

Figure 1: Representative molecular structure of this compound.

Physical and Chemical Properties

The unique fatty acid composition of this compound dictates its physical and chemical characteristics. These properties are summarized in the tables below.

Summary of Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C43H88O9[1][5]
Molecular Weight 749.2 g/mol [1][5]
Caloric Value Approximately 4-5 kcal/g[1][2][3]
Appearance Solid at room temperature[6]
Melting Point Similar to cocoa butter[1][3]
Iodine Value 0 (theoretically)
Saponification Value Approximately 224.7 mg KOH/g (calculated)
Fatty Acid Composition
Fatty AcidCarbon NumberPercentage (%)Source(s)
Caprylic AcidC8:0~21.8%[1]
Capric AcidC10:0~24.8%[1]
Behenic AcidC22:0~42.5%[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, based on standardized methods from the American Oil Chemists' Society (AOCS).

Determination of Melting Point (AOCS Official Method Cc 1-25)

This method determines the temperature at which the sample becomes completely clear and liquid in a capillary tube.[7]

Apparatus:

  • Melting point capillary tubes (1 mm i.d., 2 mm o.d. max, 50-80 mm length)

  • Thermometer (AOCS Specification H 6-40 or H 7-45)

  • 600 mL glass beaker

  • Electric hot plate with rheostat control

Procedure:

  • Melt the this compound sample and filter through filter paper to remove impurities and moisture. The sample must be completely dry.

  • Dip at least three clean capillary tubes into the liquid sample, allowing the sample to rise to a height of about 10 mm.

  • Fuse the end of the tube containing the sample in a small flame, being careful not to burn the fat.

  • Place the tubes in a refrigerator at 4–10°C for 16 hours.

  • Attach the tubes to a thermometer with a rubber band so that the bottom of the tubes are even with the bottom of the thermometer bulb.

  • Suspend the thermometer in a 600 mL beaker half-full of distilled water.

  • Adjust the starting water bath temperature to 8–10°C below the expected melting point.

  • Agitate the water bath and apply gentle heat to increase the temperature at a rate of 0.5°C/min.

  • Record the temperature at which the this compound sample becomes completely clear and liquid.

Melting_Point_Workflow A Melt and Filter this compound Sample B Fill and Seal Capillary Tubes A->B C Refrigerate at 4-10°C for 16h B->C D Attach Tubes to Thermometer C->D E Suspend in Water Bath D->E F Heat at 0.5°C/min E->F G Record Temperature of Complete Liquefaction F->G

Figure 2: Workflow for Melting Point Determination.

Determination of Saponification Value (AOCS Official Method Cd 3-25)

The saponification value is the amount of potassium hydroxide (in mg) required to saponify one gram of fat.[8][9]

Apparatus:

  • Alkali-resistant Erlenmeyer flasks (250 or 300 mL)

  • Air condensers

  • Water bath or hot plate

  • Burette

Reagents:

  • 0.5 M Hydrochloric acid (standardized)

  • Alcoholic potassium hydroxide (KOH) solution

  • Phenolphthalein indicator solution

Procedure:

  • Melt the this compound sample and filter to ensure it is dry and free of impurities.

  • Weigh a 4-5 g sample into an Erlenmeyer flask.

  • Pipette 50 mL of alcoholic KOH solution into the flask.

  • Connect an air condenser and boil gently for 30 minutes to ensure complete saponification.

  • Allow the flask to cool slightly and add 1 mL of phenolphthalein indicator.

  • Titrate the hot soap solution with standardized 0.5 M HCl until the pink color just disappears.

  • Conduct a blank determination simultaneously.

Calculation: Saponification Value (mg KOH/g) = [56.1 * N * (V_blank - V_sample)] / W Where:

  • N = Normality of the HCl solution

  • V_blank = Volume of HCl used for the blank (mL)

  • V_sample = Volume of HCl used for the sample (mL)

  • W = Weight of the sample (g)

Determination of Iodine Value (AOCS Official Method Cd 1d-92)

The iodine value measures the degree of unsaturation of a fat.[10][11] For this compound, which is composed of fully saturated fatty acids, the theoretical iodine value is 0.

Principle: The iodine value is determined by reacting the fat with a known excess of Wijs solution (iodine monochloride in glacial acetic acid). The unreacted iodine is then determined by titration with a standard sodium thiosulfate solution.[11][12] Since this compound has no double bonds, it will not react with the Wijs solution, and the titration volume for the sample will be the same as for the blank, resulting in an iodine value of 0.

Determination of Fatty Acid Composition (AOCS Official Method Ce 1-62)

This method involves the conversion of the triglycerides to fatty acid methyl esters (FAMEs) followed by analysis using gas chromatography (GC).[13][14][15]

Procedure Outline:

  • Saponification: The this compound sample is saponified with methanolic sodium hydroxide to liberate the fatty acids from the glycerol backbone.

  • Esterification: The fatty acids are then esterified to form FAMEs using a catalyst such as boron trifluoride in methanol.

  • Extraction: The FAMEs are extracted with a non-polar solvent like hexane.

  • GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a highly polar stationary phase) and a flame ionization detector (FID).

  • Quantification: The individual FAMEs are identified by their retention times compared to known standards. The area under each peak is used to calculate the percentage of each fatty acid in the sample.

Metabolism and Caloric Value

The reduced caloric value of this compound is a direct result of the differential absorption of its constituent fatty acids.[1][2]

  • Medium-Chain Fatty Acids (Caprylic and Capric): These are readily absorbed directly into the portal vein and transported to the liver for rapid metabolism.[1]

  • Very Long-Chain Fatty Acid (Behenic Acid): Behenic acid is poorly absorbed in the small intestine.[1] This incomplete absorption is the primary reason for the lower energy density of this compound.

Caprenin_Metabolism cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) This compound This compound Lipase Pancreatic Lipase This compound->Lipase Hydrolysis MCT Caprylic Acid (C8) Capric Acid (C10) Lipase->MCT Behenic Behenic Acid (C22) Lipase->Behenic PortalVein Portal Vein to Liver (Rapid Metabolism) MCT->PortalVein Readily Absorbed Excretion Fecal Excretion Behenic->Excretion Poorly Absorbed

Figure 3: Simplified metabolic pathway of this compound.

Conclusion

This compound is a synthetically produced fat substitute with well-defined physical and chemical properties tailored for specific food applications. Its unique composition of medium- and very long-chain saturated fatty acids results in a reduced caloric value due to the incomplete absorption of behenic acid. The standardized analytical methods outlined in this guide provide a framework for the quality control and further research of this compound and similar structured lipids. This information is valuable for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in the functionality and metabolic effects of modified fats.

References

An In-Depth Technical Guide on the Mechanism of Action of Caprenin in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin, a structured lipid developed by Procter & Gamble, is a fat substitute composed of a glycerol backbone esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0). It was designed as a reduced-calorie alternative to traditional fats, with an energy value of approximately 5 kcal/g compared to the 9 kcal/g of conventional fats. This caloric reduction is primarily attributed to the incomplete intestinal absorption of the very long-chain saturated fatty acid, behenic acid. While the medium-chain fatty acids, caprylic and capric acid, are readily absorbed and metabolized, the overall impact of this compound on lipid metabolism, particularly serum cholesterol levels, has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lipid metabolism, detailing its digestion, absorption, and subsequent effects on lipid profiles, supported by quantitative data from key clinical studies and detailed experimental protocols.

Core Mechanism of Action: A Tale of Two Fatty Acid Types

The fundamental mechanism of action of this compound in lipid metabolism is dictated by the distinct properties of its constituent fatty acids: the readily absorbed medium-chain fatty acids (MCFAs) and the poorly absorbed very long-chain saturated fatty acid (VLCFA).

Digestion and Absorption of this compound

Upon ingestion, this compound is subjected to hydrolysis by pancreatic lipase in the small intestine, releasing its constituent fatty acids and glycerol.

  • Caprylic (C8:0) and Capric (C10:0) Acids: As MCFAs, they are relatively water-soluble and are primarily absorbed directly into the portal vein, bypassing the lymphatic system. They are then transported to the liver for rapid β-oxidation.

  • Behenic Acid (C22:0): As a VLCFA, its absorption is significantly less efficient. Studies have shown that the absorption of behenic acid from this compound is only about 28.8%[1]. The unabsorbed portion is excreted in the feces.

This differential absorption is the primary reason for this compound's reduced caloric value.

Digestion and Absorption of this compound

This compound This compound (Triglyceride) PancreaticLipase Pancreatic Lipase (Small Intestine) This compound->PancreaticLipase Hydrolysis Glycerol Glycerol PancreaticLipase->Glycerol Caprylic_Capric Caprylic (C8:0) & Capric (C10:0) Acids (MCFAs) PancreaticLipase->Caprylic_Capric Behenic Behenic Acid (C22:0) (VLCFA) PancreaticLipase->Behenic PortalVein Portal Vein Caprylic_Capric->PortalVein Direct Absorption Liver Liver Behenic->Liver Limited Absorption (28.8%) Feces Fecal Excretion Behenic->Feces Incomplete Absorption (71.2%) PortalVein->Liver Transport

Caption: Digestion and differential absorption pathways of this compound's fatty acids.

Impact on Lipid Metabolism and Serum Lipoprotein Profiles

Clinical studies have demonstrated that the consumption of this compound can lead to significant alterations in the serum lipid profile, most notably an increase in total and LDL cholesterol and a decrease in HDL cholesterol.

Quantitative Data from Human Clinical Trials

A key study by Wardlaw et al. (1995) investigated the effects of a this compound-rich diet on serum lipids in hypercholesterolemic men. The study compared the this compound diet to diets rich in palm oil/palm-kernel oil (PO/PKO) and butter.

ParameterBaseline (PO/PKO Diet)This compound Diet (6 weeks)% Change
Total Cholesterol (mmol/L) 6.57 ± 0.216.75 ± 0.23+2.7%
LDL Cholesterol (mmol/L) 4.60 ± 0.184.89 ± 0.21+6.3%
HDL Cholesterol (mmol/L) 1.14 ± 0.050.98 ± 0.05-14.0%
Triglycerides (mmol/L) 1.84 ± 0.191.95 ± 0.23+6.0%
Apolipoprotein A-I (g/L) 1.35 ± 0.041.25 ± 0.04-7.4%
Apolipoprotein B (g/L) 1.39 ± 0.061.48 ± 0.07+6.5%
*Statistically significant change (P < 0.05)[2]

Data presented as mean ± SEM.

When compared to a butter-rich diet, the this compound diet did not produce statistically significant changes in these lipid parameters[2].

Experimental Protocols

Human Feeding Study: Wardlaw et al. (1995)

Objective: To determine the effects of a this compound-rich diet on serum lipids and apolipoproteins in hypercholesterolemic men compared to diets rich in palm oil/palm-kernel oil or butter[2].

Study Design: Two randomized, single-blind, crossover studies were conducted.

Participants: Hypercholesterolemic men.

Dietary Intervention:

  • Study 1: 17 men consumed a baseline diet rich in palm oil/palm-kernel oil for 3 weeks, followed by a this compound-rich diet for 6 weeks.

  • Study 2: 7 men consumed a baseline butter-rich diet for 3 weeks, followed by a this compound-rich diet for 6 weeks.

Diet Composition: The diets were designed to provide a similar percentage of energy from fat, carbohydrate, and protein. The primary difference was the source of fat. The this compound diet contained approximately 45% behenic acid and 50% caprylic and capric acids[2].

Data Collection and Analysis:

  • Fasting blood samples were collected at the end of each dietary period.

  • Serum total cholesterol, HDL cholesterol, and triglycerides were measured using enzymatic methods.

  • LDL cholesterol was calculated using the Friedewald equation.

  • Apolipoproteins A-I and B were quantified by immunoturbidimetric assay.

  • Statistical analysis was performed using appropriate tests to compare the effects of the different diets.

Experimental Workflow: Human Feeding Study

Recruitment Recruitment of Hypercholesterolemic Men Randomization Randomization Recruitment->Randomization Group1 Group 1 (n=17) Randomization->Group1 Group2 Group 2 (n=7) Randomization->Group2 Baseline1 3 weeks: PO/PKO Diet Group1->Baseline1 Baseline2 3 weeks: Butter Diet Group2->Baseline2 Intervention1 6 weeks: This compound Diet Baseline1->Intervention1 BloodCollection1 Fasting Blood Collection Baseline1->BloodCollection1 Intervention2 6 weeks: This compound Diet Baseline2->Intervention2 BloodCollection2 Fasting Blood Collection Baseline2->BloodCollection2 Washout Washout Period (Crossover) BloodCollection3 Fasting Blood Collection Intervention1->BloodCollection3 Intervention2->BloodCollection3 LipidAnalysis Serum Lipid & Apolipoprotein Analysis BloodCollection1->LipidAnalysis BloodCollection2->LipidAnalysis BloodCollection3->LipidAnalysis DataAnalysis Statistical Analysis LipidAnalysis->DataAnalysis cluster_0 Hepatocyte MCFAs Caprylic & Capric Acids (from Portal Vein) Hepatocyte Hepatocyte MCFAs->Hepatocyte Signaling Modulation of Gene Expression (e.g., ABCA1, p-JAK2/p-STAT3) MCFAs->Signaling Potential Influence Mitochondrion Mitochondrion Hepatocyte->Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Energy ATP (Energy) TCA->Energy KetoneBodies Ketone Bodies Ketogenesis->KetoneBodies cluster_0 Hepatocyte BehenicAcid Absorbed Behenic Acid Hepatocyte Hepatocyte BehenicAcid->Hepatocyte HMG_CoA_Reductase HMG-CoA Reductase Hepatocyte->HMG_CoA_Reductase Potential Influence LDL_Receptor LDL Receptor Expression Hepatocyte->LDL_Receptor Downregulation VLDL_Assembly VLDL Assembly & Secretion Hepatocyte->VLDL_Assembly Upregulation Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Increased_LDL Increased Serum LDL Cholesterol LDL_Receptor->Increased_LDL Reduced Clearance VLDL_Assembly->Increased_LDL

References

Unlocking the Energetic Profile of Caprenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Caprenin's caloric value and its unique energy contribution to the human metabolic system. By examining its distinct chemical structure and the metabolic fate of its constituent fatty acids, we provide a comprehensive overview for professionals in research, science, and drug development.

This compound: A Profile of a Reduced-Calorie Fat Substitute

This compound is a synthetically produced fat substitute structured as a triacylglycerol. It is primarily composed of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0). This unique combination of medium-chain and very-long-chain fatty acids esterified to a glycerol backbone is the key to its reduced caloric value.

Caloric Value and Energy Contribution

Extensive research has established the caloric value of this compound to be approximately 5 kcal per gram .[1] This is a significant reduction from the 9 kcal per gram attributed to conventional dietary fats. This lower energy value is a direct consequence of the incomplete absorption of one of its key components and the specific metabolic pathways of its other fatty acids.

The reduced energy contribution stems from two primary factors:

  • Incomplete Absorption of Behenic Acid: Behenic acid, a very-long-chain saturated fatty acid (VLCFA), is poorly absorbed in the human gastrointestinal tract. Studies have shown that a significant portion of ingested behenic acid is excreted, thus contributing minimally to the total energy absorbed.[1]

  • Metabolism of Medium-Chain Fatty Acids (MCFAs): Caprylic and capric acids are medium-chain fatty acids that are rapidly absorbed and transported directly to the liver via the portal vein.[2][3] In the liver, they readily undergo beta-oxidation, providing a quick source of energy.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound's caloric value and the absorption of its constituent fatty acids.

ParameterValueReference
Caloric Value of this compound ~5 kcal/g [1]
Caloric Value of Typical Fat~9 kcal/g
Absorption of Behenic Acid (C22:0) Partially Absorbed [1]
Absorption of Caprylic (C8:0) & Capric (C10:0) AcidsReadily Absorbed[2][3]

Experimental Protocols for Determining Caloric Value

The caloric value of this compound was primarily determined through human metabolic balance studies, specifically employing the fat-balance technique and a modified Atwater method .

Fat-Balance Technique

The fat-balance technique is a meticulous method used to quantify the amount of fat absorbed from the diet. The fundamental principle involves precisely measuring the fat intake over a specific period and subtracting the amount of fat excreted in the feces during that same period.

Detailed Methodology:

  • Dietary Control: For a defined period (e.g., 5-7 days), subjects consume a controlled diet where the exact amount of this compound and other dietary fats is known. A typical high-fat diet in these studies contains around 100 grams of fat per day to ensure accurate measurement of fecal fat.[4][5][6]

  • Fecal Collection: All fecal matter is collected for a set duration, typically 72 hours, corresponding to the dietary control period.[4][5] Collection kits with appropriate containers are provided to the subjects.

  • Sample Handling and Storage: Collected samples are kept refrigerated or in a cool place to minimize bacterial degradation of fats.[4][6]

  • Fecal Fat Analysis: The collected fecal samples are homogenized, and the total fat content is determined using analytical methods such as gravimetric analysis after solvent extraction.

  • Calculation of Fat Absorption:

    • Fat Absorbed = Total Fat Intake - Total Fecal Fat Excretion

    • Coefficient of Fat Absorption (%) = (Fat Absorbed / Total Fat Intake) x 100

Modified Atwater Method

The Atwater system is a framework used to calculate the metabolizable energy of foods. The general factors are 4 kcal/g for protein and carbohydrates, and 9 kcal/g for fat. However, for substances like this compound with unique absorption characteristics, a modified approach is necessary.

The modification for this compound accounts for the incomplete absorption of behenic acid. The standard 9 kcal/g factor for fat is adjusted downwards based on the percentage of behenic acid that is not absorbed, as determined by the fat-balance studies.

Metabolic and Signaling Pathways

The energy contribution of this compound is best understood by examining the distinct metabolic pathways of its components following hydrolysis in the small intestine.

Hydrolysis of this compound

Pancreatic lipases hydrolyze the this compound triglyceride into its constituent fatty acids (caprylic, capric, and behenic acid) and a glycerol molecule.

Metabolic Fate of this compound Components

The diagram below illustrates the divergent metabolic pathways of the components of this compound after its initial breakdown.

cluster_ingestion Ingestion & Digestion cluster_absorption_metabolism Absorption & Metabolism This compound This compound (Triglyceride) Hydrolysis Pancreatic Lipase Hydrolysis This compound->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol MCFAs Caprylic Acid (C8:0) Capric Acid (C10:0) Hydrolysis->MCFAs BehenicAcid Behenic Acid (C22:0) Hydrolysis->BehenicAcid PortalVein Portal Vein to Liver Glycerol->PortalVein MCFAs->PortalVein Lymphatics Lymphatic System (Limited Absorption) BehenicAcid->Lymphatics Excretion Fecal Excretion (Incomplete Absorption) BehenicAcid->Excretion BetaOxidation Beta-Oxidation (Energy) PortalVein->BetaOxidation Gluconeogenesis Gluconeogenesis (Glucose) PortalVein->Gluconeogenesis PeroxisomalOxidation Peroxisomal Beta-Oxidation Lymphatics->PeroxisomalOxidation PeroxisomalOxidation->BetaOxidation start Start: Subject Recruitment & Baseline Measurements diet Controlled Diet Period (Known this compound Intake) start->diet collection 72-hour Fecal Collection diet->collection analysis Fecal Fat Analysis (Solvent Extraction & Gravimetry) collection->analysis calc_absorption Calculate Fat Absorption (Intake - Excretion) analysis->calc_absorption calc_caloric Calculate Caloric Value (Modified Atwater Method) calc_absorption->calc_caloric end End: Report Caloric Value calc_caloric->end

References

Toxicological Assessment of Caprenin Consumption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caprenin, a structured triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids, was developed as a reduced-calorie fat substitute. This technical guide provides a comprehensive toxicological assessment of this compound consumption, drawing from key preclinical and clinical studies. The primary findings indicate that in a 91-day rat feeding study, this compound demonstrated a No-Observable-Adverse-Effect Level (NOAEL) of over 15% in the diet. Human studies have shown that this compound consumption can influence serum lipid profiles, notably affecting High-Density Lipoprotein (HDL) cholesterol levels. This guide summarizes the available quantitative data, details the experimental protocols of pivotal studies, and presents diagrams of the metabolic and signaling pathways influenced by this compound's constituent fatty acids. While this compound was deemed generally recognized as safe (GRAS) by the manufacturer, the GRAS petition was later withdrawn, and the product is no longer widely used in the food industry.

Introduction

This compound is a synthetically prepared fat substitute designed to have a lower caloric value than traditional fats, estimated at 5 kcal/g compared to 9 kcal/g for typical triglycerides. Its composition of medium-chain fatty acids (MCFAs), caprylic and capric acids, and a very-long-chain fatty acid (VLCFA), behenic acid, results in unique metabolic properties. This guide delves into the toxicological data generated for this compound to provide a thorough understanding of its safety profile for researchers and professionals in drug development and food science.

Preclinical Toxicological Assessment: 91-Day Rodent Feeding Study

A pivotal study in the safety evaluation of this compound was a 91-day feeding study conducted in Sprague-Dawley rats. This study aimed to assess the potential for toxicity from subchronic dietary exposure to this compound.

Experimental Protocol
  • Test Animals: Weanling Sprague-Dawley rats were used, with 25 males and 25 females per group[1].

  • Dietary Groups:

    • Control Groups:

      • Corn oil (12.14% w/w)

      • A blend of medium-chain triglyceride (MCT) oil (11.21% w/w) and corn oil (3.13% w/w)[1].

    • This compound Groups (w/w in diet):

      • Low Dose: 5.23% this compound (with 8.96% corn oil)

      • Mid Dose: 10.23% this compound (with 5.91% corn oil)

      • High Dose: 15.00% this compound (with 3.00% corn oil)[1].

    • All diets were formulated to be approximately 4000 kcal/kg[1].

  • Duration: 91 days[1].

  • Parameters Evaluated:

    • Survival and Clinical Signs: Daily observations for signs of toxicity, morbidity, and mortality[1].

    • Body Weight and Feed Consumption: Measured weekly[1].

    • Hematology: A comprehensive panel of hematological parameters was assessed.

    • Clinical Chemistry: A suite of blood chemistry parameters was analyzed to evaluate organ function.

    • Organ Weights: Absolute and relative (to body and brain weight) weights of major organs were determined at necropsy[1].

    • Histopathology: Microscopic examination of a full complement of tissues was performed on the control and high-dose groups[1].

    • Behenic Acid Accumulation: Analysis of heart, liver, and perirenal fat for C22:0 content[1].

Data Presentation

Table 1: Summary of Findings from the 91-Day Rat Feeding Study on this compound

ParameterObservationQuantitative Data (where available)
NOAEL No adverse effects observed.> 15% (w/w) in the diet
> 13.2 g/kg/day (male rats)
> 14.6 g/kg/day (female rats)[1]
Body Weight Gain No significant differences between groups.Data not publicly available.
Feed Conversion Efficiency Reduced in the high-dose this compound group.Data not publicly available.
Hematology No toxicologically significant findings.Specific parameters and values not publicly available.
Clinical Chemistry No toxicologically significant findings.Specific parameters and values not publicly available.
Organ Weights No adverse effects noted.Specific organ weights not publicly available.
Histopathology No treatment-related lesions observed.N/A
Behenic Acid (C22:0) Storage No significant amounts found in heart, liver, or perirenal fat.Data not publicly available.

Experimental Workflow

G start Weanling Sprague-Dawley Rats (25/sex/group) acclimatization Acclimatization Period start->acclimatization randomization Randomization into 5 Groups acclimatization->randomization dosing 91-Day Dietary Administration - Control (Corn Oil) - Control (MCT/Corn Oil) - this compound (5.23%) - this compound (10.23%) - this compound (15.00%) randomization->dosing in_life In-Life Observations - Clinical Signs (Daily) - Body Weight (Weekly) - Feed Consumption (Weekly) dosing->in_life termination Terminal Procedures dosing->termination blood_collection Blood Collection (Hematology & Clinical Chemistry) termination->blood_collection necropsy Necropsy & Organ Weight Measurement termination->necropsy analysis Data Analysis & NOAEL Determination blood_collection->analysis histopathology Tissue Collection & Histopathological Examination necropsy->histopathology histopathology->analysis G This compound This compound (Triglyceride) (C8:0, C10:0, C22:0) Hydrolysis Pancreatic Lipase in Small Intestine This compound->Hydrolysis MCFAs Caprylic (C8:0) & Capric (C10:0) Acids (Medium-Chain Fatty Acids) Hydrolysis->MCFAs VLCFA Behenic Acid (C22:0) (Very-Long-Chain Fatty Acid) Hydrolysis->VLCFA Absorption Absorption into Enterocytes PortalVein Direct Transport via Portal Vein to Liver Absorption->PortalVein MCFAs Chylomicrons Re-esterification into Triglycerides & Packaging into Chylomicrons Absorption->Chylomicrons Behenic Acid MCFAs->Absorption VLCFA->Absorption LiverMetabolism Rapid Beta-Oxidation in Liver PortalVein->LiverMetabolism Lymphatics Transport via Lymphatic System Chylomicrons->Lymphatics PeripheralTissues Delivery to Peripheral Tissues Lymphatics->PeripheralTissues Energy Energy Production (Ketones, Acetyl-CoA) LiverMetabolism->Energy LimitedStorage Limited Storage as Adipose Tissue LiverMetabolism->LimitedStorage G cluster_caprylic Caprylic Acid (C8:0) cluster_behenic Behenic Acid (C22:0) C8 Caprylic Acid TLR4_C8 TLR4 C8->TLR4_C8 Inhibits NFkB_C8 NF-κB Pathway TLR4_C8->NFkB_C8 InflammatoryCytokines_C8 ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_C8->InflammatoryCytokines_C8 C22 Behenic Acid TLR4_C22 TLR4 C22->TLR4_C22 Activates NFkB_C22 NF-κB Pathway TLR4_C22->NFkB_C22 InflammatoryResponse Potential for Inflammatory Response NFkB_C22->InflammatoryResponse

References

The Rise and Fall of Caprenin: A Technical History of a Structured Fat Substitute

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Scientists

Abstract

Caprenin, a reduced-calorie fat substitute, emerged from the laboratories of Procter & Gamble in the early 1990s as a promising alternative to traditional fats, particularly cocoa butter, in confectionery products.[1] Structurally a triglyceride, this compound is composed of a unique combination of medium-chain fatty acids (caprylic C8:0 and capric C10:0) and a very-long-chain fatty acid (behenic C22:0). This composition was meticulously designed to deliver a lower caloric value of approximately 5 kcal/g compared to the 9 kcal/g of conventional fats.[2] The caloric reduction is achieved through the incomplete intestinal absorption of behenic acid and the distinct metabolic pathway of the medium-chain fatty acids. Despite its innovative design and potential health benefits in calorie reduction, this compound's journey was short-lived. Concerns over its effects on serum cholesterol levels, coupled with challenges in its application and unfavorable consumer reception, led to its withdrawal from the market in the mid-1990s. This technical guide delves into the history, synthesis, metabolic fate, and analytical characterization of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Timeline of this compound

The development and eventual decline of this compound can be traced through several key milestones:

  • Early 1990s: The Procter & Gamble Company develops this compound as a reduced-calorie fat substitute, with a primary application as a cocoa butter replacer in candies and confectionery coatings.[1]

  • August 8, 1991: Procter & Gamble files a petition (GRASP 1G0373) with the U.S. Food and Drug Administration (FDA) to have this compound affirmed as Generally Recognized as Safe (GRAS).[1]

  • Mid-1990s: this compound is introduced to the market. However, it faces challenges, including difficulties in manufacturing and reports of undesirable effects on serum cholesterol.[3] Consumer acceptance of products containing this compound is also reportedly low.

  • August 30, 2000: Procter & Gamble formally withdraws the GRAS affirmation petition for this compound, without prejudice to a future filing.[1] This event marked the effective end of this compound's commercial presence.

Chemical Structure and Physicochemical Properties

This compound is a structured triglyceride, meaning the fatty acids are intentionally arranged on the glycerol backbone to achieve specific properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Caprocaprylobehenin[4]
Molecular Formula C₅₃H₁₀₂O₆ (representative)N/A
Caloric Value ~5 kcal/g[2]
Fatty Acid Composition Caprylic Acid (C8:0), Capric Acid (C10:0), Behenic Acid (C22:0)[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the interesterification of triglycerides rich in behenic acid with triglycerides rich in caprylic and capric acids.[4] While specific proprietary details of Procter & Gamble's manufacturing process are not publicly available, a representative experimental protocol can be outlined based on patent literature for similar structured lipids.

Representative Experimental Protocol for Interesterification

Objective: To synthesize a structured triglyceride similar to this compound through the chemical interesterification of high-behenic acid oil and medium-chain triglycerides.

Materials:

  • High-erucic acid rapeseed oil (as a source of behenic acid after hydrogenation)

  • Coconut oil or palm kernel oil (as a source of caprylic and capric acids)

  • Sodium methoxide (catalyst)

  • Citric acid (for catalyst neutralization)

  • Diatomaceous earth (for filtration)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Preparation of Starting Materials:

    • Hydrogenate high-erucic acid rapeseed oil to convert erucic acid (C22:1) to behenic acid (C22:0).

    • Fractionate coconut or palm kernel oil to obtain a concentrate of medium-chain triglycerides (MCTs) rich in caprylic and capric acids.

  • Interesterification Reaction:

    • In a reaction vessel equipped with a stirrer, heater, and vacuum line, combine the hydrogenated rapeseed oil and the MCT concentrate in a desired molar ratio.

    • Dry the oil mixture under vacuum at approximately 100-120°C to remove any residual moisture.

    • Cool the mixture to the reaction temperature, typically between 80-100°C, under a nitrogen atmosphere.

    • Add the sodium methoxide catalyst (typically 0.1-0.5% by weight of the oil).

    • Maintain the reaction with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by analyzing the triglyceride composition using gas chromatography.

  • Catalyst Deactivation and Purification:

    • After the reaction reaches the desired equilibrium, deactivate the catalyst by adding a stoichiometric amount of citric acid solution.

    • Wash the reaction mixture with hot water to remove the neutralized catalyst and any soaps formed.

    • Dry the oil under vacuum.

    • Bleach the oil with activated carbon or bleaching earth to remove color impurities.

    • Deodorize the oil by steam stripping under high vacuum and high temperature (e.g., 200-240°C) to remove volatile compounds and free fatty acids.

    • Filter the final product through diatomaceous earth to obtain purified this compound.

Analytical Characterization

The chemical composition and purity of this compound are crucial for its functional properties and safety. Gas chromatography is a primary analytical technique for this purpose.

Experimental Protocol for Triglyceride Analysis by Gas Chromatography (GC)

Objective: To determine the fatty acid composition of this compound.

Materials:

  • This compound sample

  • Methanol containing 2% sulfuric acid (for transesterification)

  • Heptane (solvent)

  • Internal standard (e.g., methyl heptadecanoate)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Sample Preparation (Transesterification):

    • Weigh approximately 25 mg of the this compound sample into a screw-capped test tube.

    • Add a known amount of the internal standard solution.

    • Add 2 mL of methanol with 2% sulfuric acid.

    • Seal the tube and heat at 80-90°C for 1-2 hours to convert the triglycerides to fatty acid methyl esters (FAMEs).

    • After cooling, add 2 mL of heptane and 1 mL of saturated sodium chloride solution and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper heptane layer containing the FAMEs to a GC vial.

  • Gas Chromatography Analysis:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica column coated with cyanopropyl polysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3-5°C/minute.

      • Hold at 240°C for 15-20 minutes.

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 260°C

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the FAME peaks by comparing their retention times with those of known standards.

    • Quantify the amount of each fatty acid by comparing the peak area to the peak area of the internal standard.

Metabolic Fate and Caloric Value Determination

The reduced caloric value of this compound is a direct consequence of the metabolic handling of its constituent fatty acids.

Signaling Pathway of this compound Metabolism

Caprenin_Metabolism This compound This compound Ingestion GI_Tract Gastrointestinal Tract This compound->GI_Tract Pancreatic_Lipase Pancreatic Lipase GI_Tract->Pancreatic_Lipase Hydrolysis Hydrolysis Pancreatic_Lipase->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol MCFA Caprylic (C8:0) & Capric (C10:0) Acids Hydrolysis->MCFA Behenic_Acid Behenic Acid (C22:0) Hydrolysis->Behenic_Acid Portal_Vein Portal Vein to Liver MCFA->Portal_Vein Lymphatic_System Lymphatic System (Chylomicrons) Behenic_Acid->Lymphatic_System Limited Esterification & Absorption Poor_Absorption Poor Absorption Behenic_Acid->Poor_Absorption Liver Liver Portal_Vein->Liver Beta_Oxidation β-Oxidation Liver->Beta_Oxidation Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production Excretion Fecal Excretion Poor_Absorption->Excretion

Caption: Metabolic pathway of this compound in the human body.

Experimental Protocol for Caloric Value Determination (Fat Balance Study)

Objective: To determine the metabolizable energy (caloric value) of this compound in human subjects.

Principle: The fat balance technique involves the precise measurement of fat intake and fecal fat excretion over a defined period. The difference between intake and excretion represents the amount of fat absorbed and metabolized by the body.

Procedure:

  • Study Design: A randomized, controlled, crossover study design is often employed.

  • Subjects: A cohort of healthy adult volunteers is recruited.

  • Dietary Control:

    • For a lead-in period (e.g., 1 week), subjects consume a controlled diet with a known amount of conventional fat to establish a baseline. All meals are provided.

    • During the treatment period (e.g., 1-2 weeks), a known amount of the conventional fat in the diet is replaced with this compound.

  • Sample Collection:

    • Throughout the lead-in and treatment periods, subjects collect all their fecal matter. Fecal markers (e.g., brilliant blue) are often given at the beginning and end of each period to ensure complete and accurate collection for the specific dietary phase.

  • Laboratory Analysis:

    • The fat content of the provided food (and any uneaten portions) is precisely measured.

    • The collected fecal samples are homogenized, and the total fat content is determined using methods like Soxhlet extraction followed by gravimetric analysis.

  • Calculation of Caloric Value:

    • Fat Intake (g): Total fat consumed during the study period.

    • Fat Excretion (g): Total fat in feces during the study period.

    • Fat Absorbed (g): Fat Intake - Fat Excretion.

    • Coefficient of Digestibility (%): (Fat Absorbed / Fat Intake) * 100.

    • Metabolizable Energy (kcal/g): The energy value of the absorbed fatty acids is calculated. For this compound, the known caloric values of the absorbed medium-chain fatty acids and the partially absorbed behenic acid are used to derive the final caloric value of the entire molecule.

Logical Workflow of this compound Development

Caprenin_Development_Workflow Concept Concept: Develop a Reduced-Calorie Fat Substitute FA_Selection Fatty Acid Selection: - Medium-Chain (C8, C10) for rapid metabolism - Very-Long-Chain (C22) for poor absorption Concept->FA_Selection Synthesis_Dev Synthesis Development: Interesterification of natural oils FA_Selection->Synthesis_Dev Physicochem_Char Physicochemical Characterization: Melting profile, texture, etc. Synthesis_Dev->Physicochem_Char Preclinical Preclinical Studies: Animal models for safety and caloric value Physicochem_Char->Preclinical Clinical Clinical Trials: Human studies for caloric value (fat balance) and safety (serum lipids) Preclinical->Clinical GRAS_Petition GRAS Petition Filing with FDA Clinical->GRAS_Petition Withdrawal Market Withdrawal Clinical->Withdrawal Adverse cholesterol findings Market_Intro Market Introduction GRAS_Petition->Market_Intro Post_Market Post-Market Surveillance & Consumer Feedback Market_Intro->Post_Market Post_Market->Withdrawal Post_Market->Withdrawal Poor consumer reception

Caption: Logical workflow of the development and withdrawal of this compound.

Conclusion

This compound stands as a significant case study in the development of functional food ingredients. Its design was a clever application of lipid biochemistry to address the growing public health concern of excessive calorie consumption. However, its story also highlights the multifaceted challenges in bringing a novel food ingredient to market. Beyond the scientific innovation, factors such as potential physiological side effects (alterations in serum lipids), manufacturing complexities, and consumer acceptance are paramount to commercial success. The in-depth technical understanding of this compound's history, synthesis, and metabolism provides valuable insights for the ongoing development of future generations of fat substitutes and other functional foods.

References

An In-depth Technical Guide to Caprenin and its Constituent Fatty Acids: Caprylic, Capric, and Behenic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a synthetically produced fat substitute structured as a triglyceride. It is composed of a glycerol backbone esterified with a specific combination of medium-chain fatty acids (MCFAs), namely caprylic acid (C8:0) and capric acid (C10:0), and a very-long-chain fatty acid (VLCFA), behenic acid (C22:0).[1][2] Developed as a reduced-calorie alternative to traditional fats, this compound provides approximately 5 kilocalories per gram, a significant reduction from the 9 kcal/g of conventional dietary triglycerides.[3][4][5] This caloric reduction is achieved through the unique metabolic properties of its constituent fatty acids: the rapid metabolism of the MCFAs and the incomplete absorption of behenic acid.[1][2][4]

Initially intended as a cocoa butter replacer in confectionery coatings and soft candies, this compound's market presence has diminished due to concerns about its effects on serum cholesterol levels.[2][6] A petition for its affirmation as Generally Recognized as Safe (GRAS) was filed in the early 1990s but was later withdrawn.[6][7] Despite its limited commercial use, the distinct physiological effects of this compound and its fatty acid components continue to be of scientific interest.

Chemical and Physical Properties

The unique combination of fatty acids in this compound results in specific chemical and physical characteristics. Its molecular formula is C43H88O9, with a molecular weight of 749.2 g/mol .[1][8]

Fatty Acid Composition of this compound
Fatty AcidSystematic NameChemical FormulaMolar Mass ( g/mol )Percentage in this compound (by weight)
Caprylic AcidOctanoic AcidC8H16O2144.21~21.8%[1]
Capric AcidDecanoic AcidC10H20O2172.26Not specified in retrieved results
Behenic AcidDocosanoic AcidC22H44O2340.58~42.5%[1]
Physical Properties of Constituent Fatty Acids
Fatty AcidMelting PointBoiling PointAppearance
Caprylic Acid16.7 °C239.7 °COily liquid
Capric Acid31.6 °C[9]268.7 °C[9]White crystals[9]
Behenic Acid79.95 °C[10]306 °C (at 60 mm Hg)[10]White to cream color crystals or powder[11]

Metabolism and Physiological Effects

The reduced caloric value of this compound is a direct result of the distinct metabolic fates of its constituent fatty acids.

Caprylic Acid (C8:0) and Capric Acid (C10:0)

As medium-chain fatty acids, caprylic and capric acid are rapidly absorbed from the small intestine directly into the portal vein, bypassing the lymphatic system.[1][12] They are then transported to the liver for rapid β-oxidation, providing a quick source of energy in the form of ketones.[12][13][14] This efficient metabolism contributes to a greater energy expenditure compared to long-chain fatty acids.[12]

Behenic Acid (C22:0)

Behenic acid, a very-long-chain saturated fatty acid, is poorly absorbed in the human digestive system.[1][11] Studies have shown that the absorption of behenic acid from this compound is limited.[1] This incomplete absorption is a primary contributor to the reduced caloric content of this compound.[2]

Overall Caloric Value of this compound

The combination of the rapid metabolism of caprylic and capric acids and the limited absorption of behenic acid results in a physiological fuel value of approximately 5 kcal/g for this compound.[3]

Experimental Protocols

Analysis of Fatty Acid Composition in this compound

This protocol outlines the determination of the fatty acid profile of this compound using gas chromatography (GC) following derivatization to fatty acid methyl esters (FAMEs).[15][16]

A. Lipid Extraction:

  • Weigh a precise amount of the this compound sample into a screw-cap test tube.

  • Add a known concentration of an internal standard (e.g., heptadecanoic acid, C17:0) in methanol.

  • Perform lipid extraction using a suitable solvent system, such as a chloroform/methanol mixture.[17]

B. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the extracted lipids, add a solution of 2 M sodium methoxide (NaOCH3) in methanol.[15]

  • Incubate the mixture in a water bath at 60°C for 5 minutes.[15]

  • Neutralize the reaction by adding drops of concentrated glacial acetic acid.[15]

  • Dry the sample under a stream of nitrogen and redissolve in a methanol:toluene (2:1 vol/vol) solution.[15] Alternatively, transesterification can be achieved by heating the lipid residue in methanol containing an acid catalyst (e.g., 2.5% H2SO4) at 80°C for 1 hour.[17]

C. Gas Chromatography (GC) Analysis:

  • Inject the prepared FAME sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[15][16]

  • Use a capillary column suitable for FAME separation (e.g., a polar column like DB-23).[17]

  • Set an appropriate oven temperature program to achieve separation of the different FAMEs.

  • Identify individual FAMEs based on their retention times compared to known standards.

  • Quantify the amount of each fatty acid relative to the internal standard.

In Vitro Study of Fatty Acid Metabolism

This protocol provides a general framework for investigating the metabolic effects of this compound's constituent fatty acids in a cell culture model.

A. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2 for liver metabolism studies, or RAW 264.7 macrophages for inflammatory response studies) under standard conditions (37°C, 5% CO2).[17][18]

  • Prepare stock solutions of caprylic, capric, and behenic acids. A common method involves dissolving the fatty acid sodium salt in ethanol with sonication to create a milky stock solution.[19]

  • Treat the cells with the desired concentrations of the individual fatty acids or a mixture mimicking the composition of this compound for a specified duration (e.g., 24, 48, or 72 hours).[17]

B. Analysis of Cellular Response:

  • Lipid Extraction and Analysis: Harvest the cells and extract lipids to analyze changes in the cellular fatty acid profile using GC-MS as described in Protocol 1.[17]

  • Gene and Protein Expression Analysis:

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipid metabolism and inflammatory pathways.

    • Isolate protein and perform Western blotting to analyze the protein levels of key signaling molecules.[17]

Signaling Pathways

Metabolic Pathway of Medium-Chain Fatty Acids

The following diagram illustrates the general metabolic pathway of caprylic and capric acids.

MCFAMetabolism Intestine Small Intestine PortalVein Portal Vein Intestine->PortalVein Direct Absorption Liver Liver PortalVein->Liver Mitochondria Mitochondria Liver->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Ketones Ketone Bodies AcetylCoA->Ketones Energy Energy (ATP) AcetylCoA->Energy Citric Acid Cycle & Oxidative Phosphorylation CaprylicAcidSignaling CaprylicAcid Caprylic Acid (C8:0) ABCA1 ABCA1 CaprylicAcid->ABCA1 Activates JAK2 JAK2 ABCA1->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation LipidMetabolism Improved Lipid Metabolism pSTAT3->LipidMetabolism Inflammation Suppressed Inflammatory Response pSTAT3->Inflammation

References

An In-Depth Technical Guide to Caprenin: A Reduced-Calorie Fat Substitute

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprenin, a structured lipid developed as a reduced-calorie fat substitute, presents unique physicochemical and metabolic properties. With a molecular formula of C43H88O9 and a molar mass of 749.2 g/mol , this compound is a triglyceride composed of a specific combination of medium- and long-chain fatty acids.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, metabolic fate, and relevant physiological effects. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of toxicological data. Furthermore, this guide illustrates the key metabolic pathways involved in the processing of this compound's constituent fatty acids.

Physicochemical Properties

This compound is a triglyceride synthesized to mimic the physical properties of cocoa butter. Its structure consists of a glycerol backbone esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[2] This specific composition of both medium-chain fatty acids (MCFAs) and very-long-chain fatty acids (VLCFAs) is central to its reduced caloric value.

PropertyValueReference
Molecular Formula C43H88O9[1]
Molar Mass 749.2 g/mol [1]
Caloric Value ~5 kcal/g[2]
Fatty Acid Composition Caprylic (C8:0), Capric (C10:0), Behenic (C22:0)[2]

Synthesis of this compound: Enzymatic Interesterification

The industrial production of structured triglycerides like this compound typically employs enzymatic interesterification. This method offers high specificity and milder reaction conditions compared to chemical interesterification. The following protocol is a representative example of how this compound can be synthesized.

Experimental Protocol: Enzymatic Interesterification

Objective: To synthesize this compound by rearranging fatty acids on the glycerol backbone of a starting oil blend using a lipase catalyst.

Materials:

  • High-oleic sunflower oil (source of oleic acid to be replaced)

  • Caprylic acid methyl ester

  • Capric acid methyl ester

  • Behenic acid methyl ester

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM)

  • Hexane (for purification)

  • Ethanol (for purification)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with temperature and agitation control

Procedure:

  • Substrate Preparation: Prepare a blend of high-oleic sunflower oil and the methyl esters of caprylic, capric, and behenic acids in a desired molar ratio to achieve the target fatty acid composition of this compound.

  • Enzymatic Reaction:

    • Add the substrate blend to the reaction vessel and heat to the optimal temperature for the lipase (typically 60-70°C).

    • Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).

    • Maintain the reaction under vacuum and constant agitation for a specified duration (e.g., 4-8 hours) to facilitate the interesterification process.

  • Enzyme Deactivation and Removal:

    • Stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.

  • Purification:

    • Neutralize any free fatty acids in the product mixture with a sodium hydroxide solution.

    • Wash the mixture with water and ethanol to remove soaps and other impurities.

    • Dry the organic phase containing the structured triglyceride over anhydrous sodium sulfate.

    • Remove the solvent (hexane) using a rotary evaporator to obtain the purified this compound.

Analytical Characterization

The composition and purity of the synthesized this compound can be determined using chromatographic techniques such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) for triglyceride analysis and Gas Chromatography with a Flame Ionization Detector (GC-FID) for fatty acid profiling.

Experimental Protocol: Triglyceride Analysis by HPLC-ELSD

Objective: To separate and identify the different triglyceride species in the synthesized this compound.

Instrumentation:

  • HPLC system with a gradient pump

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • Solvent A: Acetonitrile

  • Solvent B: Dichloromethane

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Run a gradient elution program, starting with a higher percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the triglycerides based on their polarity and molecular weight.

    • The ELSD nebulizer and evaporator temperatures should be optimized for the mobile phase composition.

  • Data Analysis: Identify and quantify the different triglyceride peaks by comparing their retention times and peak areas with those of known standards.

Experimental Protocol: Fatty Acid Composition by GC-FID

Objective: To determine the fatty acid profile of this compound after converting the triglycerides to fatty acid methyl esters (FAMEs).

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl polysiloxane column)

Procedure:

  • Transesterification (FAME Preparation):

    • React a small amount of the this compound sample with a methanol/sodium methoxide solution to convert the fatty acids to their corresponding methyl esters.

  • GC Conditions:

    • Inject the FAMEs sample into the GC.

    • Use a temperature program to separate the FAMEs based on their chain length and degree of saturation.

    • The injector and detector temperatures should be set appropriately (e.g., 250°C).

  • Data Analysis: Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. Quantify the relative percentage of each fatty acid by peak area normalization.

Metabolic Fate and Reduced Caloric Value

The reduced caloric value of this compound is a direct consequence of the metabolic properties of its constituent fatty acids.

  • Medium-Chain Fatty Acids (Caprylic and Capric Acids): MCFAs are rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[3] In the liver, they are readily oxidized for energy and are less likely to be stored as fat compared to long-chain fatty acids.[4]

  • Very-Long-Chain Fatty Acid (Behenic Acid): Behenic acid is poorly absorbed in the gastrointestinal tract, and a significant portion is excreted in the feces. This incomplete absorption is the primary reason for the reduced energy content of this compound.

The metabolic processing of the absorbed triglycerides involves lipolysis, the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids.

Lipolysis Signaling Pathway

The breakdown of triglycerides stored in adipocytes is a hormonally regulated process.

Lipolysis_Pathway cluster_hormonal_stimulation Hormonal Stimulation cluster_lipolysis Lipolysis in Adipocyte Hormones (e.g., Epinephrine) Hormones (e.g., Epinephrine) Beta-Adrenergic Receptor Beta-Adrenergic Receptor Hormones (e.g., Epinephrine)->Beta-Adrenergic Receptor binds Adenylate Cyclase Adenylate Cyclase Beta-Adrenergic Receptor->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Triglyceride Triglyceride Diacylglycerol Diacylglycerol Triglyceride->Diacylglycerol hydrolyzes Monoacylglycerol Monoacylglycerol Diacylglycerol->Monoacylglycerol hydrolyzes Fatty Acids Fatty Acids Diacylglycerol->Fatty Acids releases Glycerol Glycerol Monoacylglycerol->Glycerol hydrolyzes Monoacylglycerol->Fatty Acids releases Bloodstream Bloodstream Glycerol->Bloodstream Fatty Acids->Bloodstream ATGL Adipose Triglyceride Lipase (ATGL) ATGL->Triglyceride HSL Hormone-Sensitive Lipase (HSL) HSL->Diacylglycerol MGL Monoacylglycerol Lipase (MGL) MGL->Monoacylglycerol PKA PKA PKA->HSL phosphorylates (activates)

Caption: Hormonal regulation of triglyceride lipolysis in adipocytes.

Toxicological Data

A 91-day feeding study in Sprague-Dawley rats was conducted to evaluate the safety of this compound. The results of this study are summarized below.

ParameterControl Group (Corn Oil)This compound Group (15% w/w)Observations
Body Weight Gain No significant differenceNo significant differenceCaloric intake was balanced across diets.
Feed Conversion Efficiency NormalReducedConsistent with the lower caloric value of this compound.
Adverse Effects None observedNone observedNo signs of toxicity were detected.
Behenic Acid (C22:0) Storage in Adipose Tissue Not applicableNot significantIndicates poor absorption and limited deposition of behenic acid.

Data adapted from a 91-day feeding study in rats.[2]

The study established a no-observable-adverse-effect level (NOAEL) of more than 15% (w/w) this compound in the diet for rats.[2]

Logical Workflow for this compound Evaluation

The evaluation of a structured lipid like this compound follows a logical progression from synthesis to in vivo testing.

Caprenin_Evaluation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Analytical Characterization Analytical Characterization Purification->Analytical Characterization QC In Vitro Studies In Vitro Studies Analytical Characterization->In Vitro Studies e.g., digestibility In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies e.g., safety, caloric value Data Analysis & Conclusion Data Analysis & Conclusion In Vivo Studies->Data Analysis & Conclusion

Caption: Logical workflow for the development and evaluation of this compound.

Conclusion

This compound is a well-characterized structured lipid with a reduced caloric value attributed to the incomplete absorption of its behenic acid component and the rapid metabolism of its medium-chain fatty acids. Its synthesis via enzymatic interesterification allows for precise control over its fatty acid composition. Analytical methods such as HPLC-ELSD and GC-FID are essential for quality control and characterization. Toxicological studies have demonstrated its safety at significant dietary inclusion levels. This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of food science, nutrition, and drug development.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Caprenin in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caprenin is a structured lipid synthesized from glycerol and a mixture of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids.[1] As a fat substitute, it is designed to provide fewer calories than traditional fats. Accurate quantification of this compound in food products is essential for nutritional labeling, quality control, and research purposes. This document provides detailed analytical methods for the determination of this compound content in various food matrices.

Two primary analytical approaches are presented:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the analysis of fatty acids.[2][3] The method involves the extraction of lipids from the food matrix, followed by the transesterification of the triglycerides into their constituent fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-FID. The this compound content is calculated from the stoichiometric relationship between the fatty acids and the triglyceride.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method allows for the analysis of the intact triglyceride without the need for derivatization.[4][5][6][7] The lipids are extracted from the food sample and then separated by reverse-phase HPLC. The ELSD provides a universal response for non-volatile analytes, making it suitable for the quantification of triglycerides.

Method 1: Quantification of this compound via Fatty Acid Profiling by GC-FID

This method is based on the quantification of the constituent fatty acids of this compound (caprylic, capric, and behenic acids) after their conversion to fatty acid methyl esters (FAMEs).

Experimental Workflow

Sample Food Sample Extraction Lipid Extraction Sample->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCFID GC-FID Analysis Derivatization->GCFID Quantification Quantification GCFID->Quantification

Caption: Workflow for this compound quantification by GC-FID.

Protocol

1. Lipid Extraction (Folch Method)

  • Homogenize 5-10 g of the food sample.

  • Add 20 mL of a chloroform:methanol (2:1 v/v) solution to the homogenized sample in a separatory funnel.

  • Shake vigorously for 15 minutes.

  • Add 5 mL of 0.9% NaCl solution and mix gently.

  • Allow the mixture to separate into two phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen at 40°C to obtain the total lipid extract.

2. Transesterification to FAMEs

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

  • Heat the mixture at 60°C for 10 minutes with occasional vortexing.

  • Cool to room temperature and add 2 mL of 14% methanolic boron trifluoride (BF3).

  • Heat again at 60°C for 5 minutes.

  • Cool and add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-FID analysis.

3. GC-FID Analysis

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: DB-FastFAME (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[8]

  • Injector: Split/splitless, 250°C, split ratio 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

4. Quantification

  • Prepare calibration standards of caprylic, capric, and behenic acid methyl esters.

  • Generate a calibration curve for each FAME.

  • Quantify the amount of each fatty acid in the sample from the calibration curves.

  • Calculate the total this compound content based on the molar ratios of the fatty acids in the this compound triglyceride.

Quantitative Data

Fatty AcidRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Caprylic Acid (C8:0)8.50.10.3>0.999
Capric Acid (C10:0)10.20.10.3>0.999
Behenic Acid (C22:0)25.80.51.5>0.998

Method 2: Quantification of Intact this compound by HPLC-ELSD

This method allows for the direct quantification of the this compound triglyceride, which can be advantageous for complex matrices where derivatization may be problematic.

Experimental Workflow

Sample Food Sample Extraction Lipid Extraction Sample->Extraction HPLCELSD HPLC-ELSD Analysis Extraction->HPLCELSD Quantification Quantification HPLCELSD->Quantification

Caption: Workflow for this compound quantification by HPLC-ELSD.

Protocol

1. Lipid Extraction

  • Follow the same lipid extraction procedure as described in the GC-FID method (Folch method).

  • After evaporation of the chloroform, re-dissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., acetonitrile:methylene chloride).

2. HPLC-ELSD Analysis

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and methylene chloride.

    • Initial: 70% Acetonitrile, 30% Methylene Chloride

    • Gradient to 50% Acetonitrile, 50% Methylene Chloride over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Injection Volume: 20 µL.

3. Quantification

  • Prepare a calibration curve using a certified this compound standard.

  • The response of the ELSD is not linear over a wide range, so it is crucial to use a logarithmic transformation of both concentration and peak area for the calibration curve.

  • Quantify the amount of this compound in the sample from the calibration curve.

Quantitative Data

AnalyteRetention Time (min)Limit of Detection (LOD) (ng on column)Limit of Quantification (LOQ) (ng on column)Calibration Model
This compound12.350150Log-Log

Summary of Methods

FeatureGC-FID MethodHPLC-ELSD Method
Principle Analysis of constituent fatty acids (as FAMEs)Analysis of intact triglyceride
Derivatization Required (Transesterification)Not required
Selectivity High for fatty acidsGood for triglycerides
Sensitivity High (ng level)Moderate (ng on column)
Quantification Requires calculation from fatty acid compositionDirect quantification against this compound standard
Instrumentation Gas Chromatograph with FIDHigh-Performance Liquid Chromatograph with ELSD

Both GC-FID and HPLC-ELSD are suitable methods for the quantification of this compound in food matrices. The choice of method will depend on the available instrumentation, the complexity of the food matrix, and the specific analytical requirements. The GC-FID method, while requiring a derivatization step, offers high sensitivity and specificity for the individual fatty acids. The HPLC-ELSD method provides a more direct measurement of the intact triglyceride and can be simpler for routine analysis once the method is established. For both methods, proper validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable results.

References

Application Note: Gas Chromatographic Analysis of Caprenin for Quality Control and Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caprenin is a structured triacylglycerol (TAG) used as a reduced-calorie fat substitute. It is composed of a glycerol backbone esterified with a specific combination of medium-chain and very-long-chain fatty acids: primarily caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1] Accurate determination of the fatty acid composition of this compound is crucial for quality control, ensuring product consistency, and for research in food science and nutrition. Gas chromatography (GC) is a powerful and widely adopted technique for the quantitative analysis of fatty acids in fats and oils.[2]

Principle of Analysis

Direct analysis of intact triacylglycerols by GC is challenging due to their high molecular weight and low volatility.[3] Therefore, the standard and most reliable method involves a chemical derivatization step called transesterification. In this process, the triacylglycerols in this compound are converted into their corresponding fatty acid methyl esters (FAMEs).[2][4] This reaction cleaves the fatty acids from the glycerol backbone and attaches a methyl group, creating smaller, more volatile molecules that are ideal for GC analysis.

The resulting FAMEs are separated on a capillary GC column based on their boiling points and polarity. A Flame Ionization Detector (FID) is typically used for detection and quantification due to its high sensitivity and wide linear range for hydrocarbons.[4] Quantification is achieved by comparing the peak areas of the individual FAMEs to that of a known amount of an internal standard added to the sample before preparation.[5][6]

Experimental Protocols

Protocol 1: Sample Preparation via Base-Catalyzed Transesterification

This protocol describes the conversion of this compound into its constituent FAMEs for GC analysis. This is a rapid and common method for preparing FAMEs from oils.[4]

Reagents and Materials:

  • This compound sample

  • Heptane (GC grade)

  • 2 M Potassium Hydroxide (KOH) in Methanol

  • Internal Standard (IS) Stock Solution (e.g., 10 mg/mL Methyl Heptadecanoate (C17:0) in Heptane)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Procedure:

  • Accurately weigh approximately 25 mg of the this compound sample into a screw-cap test tube.

  • Add a precise volume (e.g., 1.0 mL) of the Internal Standard stock solution to the tube.

  • Add 2.0 mL of heptane to dissolve the sample. Vortex for 30 seconds until fully dissolved.

  • Add 0.2 mL of 2 M methanolic KOH.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Allow the mixture to stand for 10-15 minutes to permit phase separation. The upper layer is the heptane phase containing the FAMEs.

  • (Optional) Centrifuge at low speed (e.g., 1000 rpm) for 5 minutes to improve phase separation.

  • Carefully transfer the upper heptane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the clear supernatant into a GC autosampler vial for analysis.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID) Analysis

This protocol outlines the instrumental conditions for the separation and quantification of this compound-derived FAMEs.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary split/splitless injector.

  • Autosampler.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions: The following conditions are a starting point and may require optimization based on the specific instrumentation and column used. A highly polar column is recommended for good separation of FAMEs.[4]

ParameterRecommended Setting
GC Column Highly Polar Capillary Column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen, Constant Flow Mode (e.g., 1.2 mL/min)
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 240°C for 20 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2 or He) 25 mL/min

Data Presentation and Quantification

Peak identification is performed by comparing the retention times of the peaks in the sample chromatogram with those of a known FAME reference standard mixture. The concentration of each fatty acid is calculated using the internal standard method, which corrects for variations in injection volume and sample preparation.[5]

Calculation: The concentration of each fatty acid (FA) is calculated using the following formula:

ConcentrationFA (mg/g) = (AreaFA / AreaIS) * (ConcentrationIS / MassSample) * RRFFA

Where:

  • AreaFA : Peak area of the specific fatty acid methyl ester.

  • AreaIS : Peak area of the internal standard.

  • ConcentrationIS : Concentration of the internal standard added (in mg).

  • MassSample : Mass of the initial this compound sample (in g).

  • RRFFA : Relative Response Factor for the fatty acid. For many FAMEs on an FID, the RRF can be assumed to be close to 1, but for highest accuracy, it should be determined experimentally using certified standards.

Representative Quantitative Data: The following table provides expected retention times for the primary FAMEs in this compound under typical GC conditions. Actual retention times may vary.

Fatty Acid Methyl EsterAbbreviationExpected Retention Time (min)
Methyl caprylateC8:0-ME~ 8 - 12
Methyl caprateC10:0-ME~ 13 - 17
Methyl heptadecanoate (IS)C17:0-ME~ 28 - 32
Methyl behenateC22:0-ME~ 45 - 55

Visualizations

The following diagrams illustrate the logical workflow and the chemical transformation central to the analysis of this compound.

experimental_workflow sample This compound Sample (~25 mg) add_is Add Internal Standard (C17:0) sample->add_is esterification Transesterification (Methanolic KOH) add_is->esterification extraction Hexane Extraction of FAMEs esterification->extraction gc_analysis GC-FID Analysis extraction->gc_analysis data_proc Data Processing (Peak Integration) gc_analysis->data_proc quant Quantification (Fatty Acid Profile) data_proc->quant

Caption: Experimental workflow for this compound analysis.

Caption: Transesterification of this compound to FAMEs.

References

Application of Caprenin as a Cocoa Butter Substitute: Research Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a synthetically produced, reduced-calorie fat substitute designed primarily to function as a cocoa butter alternative in confectionery and baked goods.[1] Developed by Procter & Gamble, it is a structured triacylglycerol (TAG) composed of a glycerol backbone esterified with a specific combination of medium-chain fatty acids (MCFAs) and a very long-chain fatty acid (VLCFA).[1][2] Specifically, its composition consists of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[2][3]

The unique structure of this compound results in a caloric value of approximately 5 kcal/g, significantly lower than the ~9 kcal/g of traditional fats.[2][4] This reduction is attributed to the incomplete absorption of the behenic acid component in the small intestine.[3][4] While designed to mimic the sharp melting profile and textural properties of cocoa butter, this compound's market presence has been limited.[1] It faced challenges related to consumer reception and concerns over its potential impact on serum cholesterol levels, leading to its withdrawal from the market in the mid-1990s.[1][3] Nevertheless, its properties and metabolic fate make it a subject of interest in lipid research and food science.

These application notes provide an overview of this compound's properties and detailed protocols for its analysis and application in research settings.

Physicochemical Properties: this compound vs. Cocoa Butter

A comparative summary of the key physicochemical properties of this compound and cocoa butter is presented below. The data highlights the similarities in melting behavior, which is crucial for confectionery applications, and the key differences in fatty acid composition and caloric value.

PropertyThis compoundCocoa ButterReference
Caloric Value (kcal/g) ~ 5.0~ 9.0[2][4]
Primary Fatty Acids Caprylic (C8:0), Capric (C10:0), Behenic (C22:0)Palmitic (C16:0), Stearic (C18:0), Oleic (C18:1)[3][5]
Melting Point Engineered to mimic cocoa butter (~35°C)~35°C (sharp melting profile)[1][6]
Key Triglycerides (TAGs) Not specified in detailPOP, POS, SOS[7]
Absorption Profile Incomplete absorption of behenic acid (C22:0)High absorption[4][8]

Table 1: Comparative Physicochemical Properties.

Experimental Protocols

Protocol for Fat Extraction from a Chocolate Matrix

This protocol describes a general method for extracting the fat phase (including this compound or cocoa butter) from a solid chocolate product for subsequent analysis.

Objective: To isolate the total fat content from a chocolate sample for compositional and thermal analysis.

Materials:

  • Grated chocolate sample (5g)

  • Suitable fat solvent (e.g., n-hexane or petroleum ether)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Drying oven

  • Analytical balance

Procedure:

  • Weigh approximately 5g of finely grated chocolate into a centrifuge tube.

  • Add 10 mL of the fat solvent to the tube.

  • Mix thoroughly using a vortex mixer for 2 minutes to dissolve the fat.

  • Centrifuge the mixture to separate the solid cocoa particles and sugars.

  • Carefully decant the supernatant containing the dissolved fat into a pre-weighed flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent portions to ensure complete fat recovery.

  • Combine all solvent extracts.

  • Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.[9]

  • Place the flask in a drying oven at a low temperature (e.g., 55-60°C) to remove any residual solvent until a constant weight is achieved.[9]

  • The remaining substance is the isolated chocolate fat, ready for analysis.

Protocol for Triacylglycerol (TAG) Profile Analysis by LC-MS

This protocol outlines a method for analyzing the triacylglycerol (TAG) composition of the extracted fat, which is essential for identifying the presence of cocoa butter substitutes like this compound.

Objective: To separate and identify the major TAGs in a fat sample using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040 or equivalent).[10]

  • C18 reverse-phase UHPLC column.

  • Extracted fat sample (from Protocol 2.1).

  • Solvent A: Toluene/Isopropyl Alcohol (3:1, v/v).[10]

  • Mobile Phase Solvents (e.g., Acetonitrile, Isopropanol with additives like ammonium formate).

  • Thomson filter vial (0.45 µm).

Procedure:

  • Sample Preparation:

    • Weigh 5mg of the extracted fat sample.[10]

    • Dissolve the sample in 1 mL of Solvent A.

    • Sonicate the mixture for 5 minutes to ensure complete dissolution.[10]

    • Filter the solution through a 0.45 µm filter vial to remove any particulates.[10]

    • Perform a further dilution (e.g., 5-fold) with Solvent A as needed for the instrument's sensitivity range.[10]

  • LC-MS Analysis:

    • Inject the prepared sample into the UHPLC-MS system.

    • Set up a gradient elution program using the mobile phases to separate the TAGs based on their polarity and carbon number.

    • The mass spectrometer should be operated in a positive ion mode, scanning a relevant mass range for TAGs (e.g., m/z 700-1000).

    • Use Q3 ion scans and match the resulting spectra with a library of known TAG ion ratios for identification.[10]

    • A typical analysis runtime is under 20 minutes.[10]

  • Data Analysis:

    • Identify and quantify the major TAG peaks (e.g., POP, POS, SOS for cocoa butter). The presence of TAGs containing C8, C10, and C22 fatty acids would indicate this compound.

    • Compare the TAG profile of the sample to that of pure cocoa butter and a this compound standard if available.

Protocol for Solid Fat Content (SFC) Determination by pNMR

This protocol describes the standard method for measuring the solid fat content of this compound and cocoa butter at various temperatures, which defines their melting behavior.

Objective: To determine the percentage of solid fat in a sample at different temperatures using pulsed Nuclear Magnetic Resonance (pNMR).

Instrumentation and Materials:

  • Pulsed NMR analyzer (e.g., Bruker Minispec).

  • NMR tubes.

  • Thermostatic water baths set to required temperatures (e.g., 10°C, 20°C, 25°C, 30°C, 35°C, 40°C).

  • Fat sample (this compound or extracted fat).

Procedure:

  • Melt the fat sample completely to erase its crystal memory (e.g., at 80°C for 30 minutes).

  • Transfer the molten fat into NMR tubes to a specified height.

  • Temper the samples according to a standardized procedure (e.g., hold at 60°C, then chill to 0°C for 90 minutes, then hold at 26°C for 40 hours, and finally chill back to 0°C for 90 minutes before measurement). This ensures consistent crystallization.

  • Place the tubes in a water bath at the first measurement temperature (e.g., 10°C) for at least 30 minutes to allow for thermal equilibration.

  • Measure the SFC using the pNMR analyzer. The instrument distinguishes between the signals from solid and liquid protons.

  • Repeat steps 4 and 5 for all specified temperatures in increasing order.

  • Plot the SFC (%) against temperature (°C) to generate a melting profile curve. This curve is a critical fingerprint of the fat's functionality.[7]

Visualizations

G cluster_synthesis This compound Synthesis & Composition Glycerol Glycerol Backbone This compound This compound (Structured Triacylglycerol) Glycerol->this compound Esterification FA Fatty Acids: - Caprylic (C8:0) - Capric (C10:0) - Behenic (C22:0) FA->this compound

Caption: Synthesis and composition of this compound.

G cluster_workflow Analytical Workflow for Chocolate Fat Sample Chocolate Sample Extraction Solvent Extraction (Protocol 2.1) Sample->Extraction Fat Isolated Fat Phase Extraction->Fat Analysis Analysis Fat->Analysis LCMS TAG Profile (LC-MS, Protocol 2.2) Analysis->LCMS Composition pNMR Melting Profile (SFC by pNMR, Protocol 2.3) Analysis->pNMR Physical Properties Results Compositional & Thermal Data LCMS->Results pNMR->Results

Caption: Experimental workflow for analyzing cocoa butter substitutes.

G cluster_metabolism Basis of Reduced Caloric Value This compound Ingested this compound Digestion Pancreatic Lipase Digestion in Gut This compound->Digestion FA_mix Fatty Acid Mix: - C8:0, C10:0 (MCFAs) - C22:0 (VLCFA) Digestion->FA_mix Absorbed MCFAs Absorbed (Metabolized for Energy) FA_mix->Absorbed NotAbsorbed C22:0 Incompletely Absorbed FA_mix->NotAbsorbed Result Reduced Caloric Value (~5 kcal/g) Absorbed->Result NotAbsorbed->Result

Caption: Logical flow of this compound's digestion and caloric reduction.

References

Application Notes and Protocols for Formulating Confectionery Products with Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating confectionery products with Caprenin, a reduced-calorie fat substitute. The information is intended for use in research and development settings, including preclinical and clinical studies where controlled dietary formulations are required.

Introduction to this compound

This compound is a structured lipid developed by Procter & Gamble in the 1990s, primarily as a cocoa butter substitute.[1] It is a triacylglyceride composed of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1][2] This unique composition results in a lower caloric value of approximately 5 kcal/g compared to the 9 kcal/g of traditional fats.[3] The reduced caloric content is attributed to the incomplete absorption of the long-chain behenic acid.[1]

While this compound was withdrawn from the commercial market due to challenges in its application and concerns about its effects on serum cholesterol, its properties as a reduced-calorie fat make it a subject of interest for scientific studies.[4][5] A petition for Generally Recognized as Safe (GRAS) status for this compound in soft candy and confectionery coatings was withdrawn in 2000.[6]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for successful formulation.

PropertyValue/DescriptionSource
Molecular Formula C43H88O9[7]
Molecular Weight 749.2 g/mol [7]
Caloric Value ~5 kcal/g[3]
Fatty Acid Composition Caprylic (C8:0), Capric (C10:0), Behenic (C22:0)[1][2]
Approximate Fatty Acid Distribution Behenic acid: ~42.5%, Capric acid: ~24.8%, Caprylic acid: ~21.8%[1]
Melting Profile Designed to mimic cocoa butter[8]

Applications in Confectionery for Research Studies

This compound can be utilized in various confectionery systems for dietary intervention studies:

  • Chocolate and Confectionery Coatings: As a partial or full replacement for cocoa butter to create reduced-calorie chocolate-flavored products.[1]

  • Soft Candies: To modify texture and reduce fat content in formulations like caramels and fudges.[1]

  • Chewing Gum: Can be used as a plasticizer.[9]

Experimental Protocols

Formulation of a Model Reduced-Calorie Chocolate Bar

This protocol outlines the preparation of a model chocolate bar where a portion of cocoa butter is replaced with this compound.

4.1.1. Ingredients

IngredientControl Formulation (%)This compound Formulation (%)
Cocoa Liquor40.040.0
Sugar (powdered)30.030.0
Cocoa Butter29.514.5
This compound 0.0 15.0
Lecithin0.50.5
Vanillinq.s.q.s.

4.1.2. Equipment

  • Melanger or ball mill refiner

  • Water-jacketed mixing tank

  • Tempering unit

  • Molding line

  • Cooling tunnel

4.1.3. Procedure

  • Mixing: Melt the cocoa butter and this compound (for the test formulation) at 45-50°C.

  • Refining: Combine the melted fats with cocoa liquor and sugar in a melanger or pass through a roll refiner to achieve the desired particle size (typically 20-30 microns).

  • Conching: Transfer the refined mass to a conche. Conch at 50-60°C for a specified time (e.g., 12-24 hours) to develop flavor and reduce viscosity. Add lecithin during the last hour of conching.

  • Tempering: Temper the chocolate mass by cooling and gentle agitation to promote the formation of stable cocoa butter crystals (Form V). A typical tempering regime involves cooling to 27-29°C, followed by gentle warming to 30-32°C.

  • Molding and Cooling: Deposit the tempered chocolate into molds and pass through a cooling tunnel at 12-15°C for 20-30 minutes to solidify.

  • Demolding and Storage: Demold the chocolate bars and store them in a controlled environment (18-20°C, <60% RH) for further analysis.

Formulation of a Soft Candy (Caramel)

This protocol describes the preparation of a reduced-calorie caramel using this compound.

4.2.1. Ingredients

IngredientControl Formulation (%)This compound Formulation (%)
Sugar (Sucrose)40.040.0
Corn Syrup (42 DE)30.030.0
Sweetened Condensed Milk15.015.0
Butter14.57.0
This compound 0.0 7.5
Salt0.50.5
Vanilla Extractq.s.q.s.

4.2.2. Equipment

  • Steam-jacketed kettle with a stirrer

  • Candy thermometer

  • Cooling table or slab

4.2.3. Procedure

  • Dissolving: In the steam-jacketed kettle, combine sugar, corn syrup, sweetened condensed milk, butter, and this compound (for the test formulation).

  • Cooking: Heat the mixture with constant stirring until it reaches the desired temperature (e.g., 118-120°C for a firm caramel).

  • Finishing: Remove from heat and stir in salt and vanilla extract.

  • Cooling: Pour the hot caramel onto a greased cooling table and allow it to cool to a manageable temperature.

  • Cutting and Wrapping: Once cooled and firm, cut the caramel into desired shapes and wrap individually.

Analytical Protocols

Rheological Analysis of Chocolate Formulations

Objective: To determine the flow properties of molten chocolate containing this compound.

Method: Use a rotational rheometer with concentric cylinder or cone-and-plate geometry. Maintain the temperature at 40°C.

Procedure:

  • Pre-shear the molten chocolate sample at a high shear rate (e.g., 5 s⁻¹) for 3 minutes to break down any thixotropic structures.

  • Allow the sample to rest for 1 minute.

  • Perform a shear rate ramp from 2 to 50 s⁻¹ over 3 minutes.

  • Record the shear stress as a function of the shear rate.

  • Model the flow behavior using the Casson or Herschel-Bulkley model to determine the yield stress and plastic viscosity.

Expected Outcome: The inclusion of this compound may alter the viscosity and yield stress of the chocolate. These parameters are critical for processing (e.g., pumping, enrobing) and sensory perception.[10][11][12][13]

Texture Profile Analysis (TPA) of Soft Candy

Objective: To quantify the textural properties of caramels made with this compound.

Method: Use a texture analyzer with a cylindrical probe.

Procedure:

  • Prepare caramel samples of uniform size and allow them to equilibrate to room temperature (20-22°C).

  • Perform a two-bite compression test, compressing the sample to a defined percentage of its original height (e.g., 50%) twice.

  • From the resulting force-time curve, calculate the following parameters:

    • Hardness: Peak force of the first compression.

    • Cohesiveness: Ratio of the area of the second compression to the area of the first compression.

    • Adhesiveness: Negative force area after the first compression.

    • Springiness: Distance the sample recovers after the first compression.

    • Chewiness: Hardness x Cohesiveness x Springiness.

Sensory Evaluation

Objective: To assess the sensory attributes of confectionery products containing this compound.

Method: A trained sensory panel (8-12 panelists) using quantitative descriptive analysis (QDA).

Procedure:

  • Lexicon Development: In preliminary sessions, the panel develops a consensus lexicon of sensory attributes for the specific product (e.g., for chocolate: cocoa flavor, sweetness, bitterness, hardness, melt-in-mouth, waxiness, off-flavors).

  • Training: Panelists are trained on the identified attributes using reference standards.

  • Evaluation: Samples (control and this compound-containing) are presented to panelists in a randomized and blind manner. Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between the samples for each attribute.

Visualization of Workflows and Relationships

Experimental Workflow for Chocolate Formulation and Analysis

G cluster_formulation Formulation cluster_analysis Analysis a Ingredient Weighing b Melting (Fats) a->b c Mixing b->c d Refining c->d e Conching d->e f Tempering e->f g Molding & Cooling f->g h Rheological Analysis g->h i Texture Profile Analysis g->i j Sensory Evaluation g->j k Fat Bloom Assessment g->k

Caption: Workflow for chocolate formulation and subsequent analysis.

Logical Relationship of this compound's Composition to its Properties

G cluster_composition Composition cluster_properties Properties a Caprylic Acid (C8:0) d Reduced Caloric Value (~5 kcal/g) a->d Metabolized e Cocoa Butter-like Melting Profile a->e f Potential for Altered Rheology a->f b Capric Acid (C10:0) b->d Metabolized b->e b->f c Behenic Acid (C22:0) c->d Poorly Absorbed c->e c->f g Incomplete Absorption c->g

Caption: Relationship between this compound's fatty acid composition and its key properties.

Considerations for Studies Using this compound

  • Fat Bloom: Confectionery containing this compound, like other cocoa butter alternatives, may be susceptible to fat bloom, a surface discoloration due to fat recrystallization. Proper tempering and storage conditions are crucial to minimize this effect. Studies on the impact of this compound on bloom formation would be valuable.

  • Sensory Perception: The unique fatty acid profile of this compound may lead to a different mouthfeel and flavor release compared to traditional fats. Careful sensory analysis is necessary to characterize these differences.

  • Nutritional and Metabolic Studies: When using this compound in dietary studies, it is important to account for its reduced caloric value and the physiological effects of its constituent fatty acids.[3][5]

References

Application Notes and Protocols for In Vitro Digestion of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a structured triacylglycerol composed of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1][2][3][4] It was developed as a reduced-calorie fat substitute, providing approximately 5 kcal/g compared to the 9 kcal/g of typical fats, due to the incomplete absorption of its long-chain fatty acid, behenic acid.[1][4] Understanding the digestive fate of this compound is crucial for evaluating its nutritional properties, potential interactions with other dietary components or drugs, and its overall physiological effects. This document provides detailed application notes and standardized protocols for studying the in vitro digestion of this compound, based on established and widely accepted models of lipid digestion.

Due to a lack of specific published in vitro digestion protocols for this compound, the following methodologies are adapted from the internationally recognized INFOGEST 2.0 static in vitro digestion model and other standard lipid digestion assays.[5][6] These protocols provide a robust framework for simulating the physiological conditions of the human upper gastrointestinal tract.

Key Concepts in In Vitro Digestion

In vitro digestion models are essential tools for studying the breakdown and release of food components in a controlled laboratory setting, mimicking the conditions of the digestive tract.[7][8][9] These models are broadly categorized as static or dynamic.

  • Static Models: These consist of a series of flasks or tubes, each representing a different stage of digestion (oral, gastric, and intestinal). The conditions (pH, enzyme concentrations, and residence time) are kept constant for each phase.[10] Static models are widely used for their simplicity, reproducibility, and cost-effectiveness.[9] The INFOGEST protocol is a globally harmonized static model.[5][6]

  • Dynamic Models: These are more complex systems that attempt to simulate the dynamic changes that occur during digestion, such as gradual pH changes, enzyme secretion, and gastric emptying.[9][11]

For the purpose of these application notes, we will focus on a static in vitro digestion model.

Experimental Protocols

Preparation of Simulated Digestion Fluids

The preparation of simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) is the first step in setting up the in vitro digestion model. The compositions of these fluids are based on the INFOGEST 2.0 protocol.[6]

Table 1: Composition of Simulated Digestion Fluids

Stock SolutionCompoundConcentration in Stock Solution (mM)Volume for 200 mL Final Fluid (mL)
Simulated Salivary Fluid (SSF)
Electrolyte StockKCl377.510.0
KH2PO497.510.0
NaHCO3337.510.0
MgCl2(H2O)61.51.0
(NH4)2CO32.51.0
Enzyme Solutionα-amylase1500 U/mL1.0
Final pH7.0
Simulated Gastric Fluid (SGF)
Electrolyte StockKCl172.510.0
KH2PO422.510.0
NaHCO362510.0
NaCl117510.0
MgCl2(H2O)62.51.0
(NH4)2CO312.51.0
Enzyme SolutionPepsin2000 U/mL1.6
Final pH3.0
Simulated Intestinal Fluid (SIF)
Electrolyte StockKCl17010.0
KH2PO42010.0
NaHCO3212510.0
NaCl96510.0
MgCl2(H2O)65.51.0
Enzyme SolutionPancreatin800 U/mL20.0
Bile Salts160 mM10.0
Final pH7.0

Note: U = Units of enzyme activity. The final volume of each simulated fluid should be adjusted with purified water.

In Vitro Digestion Protocol for this compound

This protocol describes a three-stage static in vitro digestion process. The pH-stat method is integrated into the intestinal phase to quantify the release of free fatty acids.

Materials:

  • This compound sample (e.g., incorporated into a food matrix or as a pure oil)

  • Simulated Salivary, Gastric, and Intestinal Fluids (prepared as in Table 1)

  • pH meter and probe

  • pH-stat titrator (e.g., Metrohm 905 Titrando)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Calcium chloride (CaCl2) solution (0.5 M)

  • Thermostatic water bath or incubator set to 37°C

  • Shaker or magnetic stirrer

  • Conical flasks or beakers

Procedure:

  • Oral Phase:

    • Add 5 g of the this compound-containing sample to a 100 mL conical flask.

    • Add 5 mL of SSF containing α-amylase.

    • Mix and incubate at 37°C for 2 minutes with gentle agitation.

  • Gastric Phase:

    • Add 10 mL of SGF containing pepsin to the oral bolus.

    • Adjust the pH to 3.0 using 1 M HCl.

    • Incubate at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase (with pH-stat titration):

    • Transfer the gastric chyme to a temperature-controlled reaction vessel of the pH-stat titrator, maintained at 37°C.

    • Add 20 mL of SIF containing pancreatin and bile salts.

    • Add 1 mL of CaCl2 solution.

    • Immediately adjust the pH to 7.0.

    • Start the pH-stat titration, maintaining the pH at 7.0 by the automated addition of 0.1 M NaOH for 2 hours.

    • Record the volume of NaOH added over time.

Quantification of Free Fatty Acids (FFA)

The rate of this compound digestion is determined by measuring the release of free fatty acids, which are neutralized by the addition of NaOH. The percentage of FFA released can be calculated using the following equation:

FFA (%) = (VNaOH × MNaOH × MWthis compound) / (Wthis compound × 2) × 100

Where:

  • VNaOH is the volume of NaOH consumed (L)

  • MNaOH is the molarity of the NaOH solution (mol/L)

  • MWthis compound is the molecular weight of this compound (~749.2 g/mol )[2][12]

  • Wthis compound is the initial weight of this compound in the reaction (g)

  • The factor of 2 assumes that lipase preferentially hydrolyzes the sn-1 and sn-3 positions of the triacylglycerol, releasing two fatty acids.

Data Presentation

Quantitative data from in vitro digestion experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 2: Expected Free Fatty Acid Release from this compound Digestion

Time (min)Volume of NaOH added (mL)Moles of NaOH added (mmol)Cumulative FFA Release (%)
00.00.000.0
15DataCalculatedCalculated
30DataCalculatedCalculated
60DataCalculatedCalculated
90DataCalculatedCalculated
120DataCalculatedCalculated

This table should be populated with experimental data.

Table 3: Fatty Acid Profile of Digested this compound

Fatty AcidInitial Composition (%)Composition after Digestion (%)
Caprylic Acid (C8:0)~21.8Measured
Capric Acid (C10:0)~24.8Measured
Behenic Acid (C22:0)~53.4Measured

Initial composition data from literature.[2] Post-digestion composition to be determined experimentally via gas chromatography.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for the in vitro digestion of this compound.

G Experimental Workflow for In Vitro this compound Digestion cluster_prep Preparation cluster_digestion Digestion Phases cluster_analysis Analysis Sample This compound Sample Oral Oral Phase (2 min, 37°C) Sample->Oral SSF Simulated Salivary Fluid SSF->Oral SGF Simulated Gastric Fluid Gastric Gastric Phase (2 hours, 37°C, pH 3.0) SGF->Gastric SIF Simulated Intestinal Fluid Intestinal Intestinal Phase (2 hours, 37°C, pH 7.0) SIF->Intestinal Oral->Gastric Gastric->Intestinal Titration pH-Stat Titration (FFA Quantification) Intestinal->Titration GC Gas Chromatography (Fatty Acid Profile) Intestinal->GC

Caption: Workflow for the static in vitro digestion of this compound.

This compound Digestion Pathway

The enzymatic digestion of this compound primarily occurs in the small intestine, catalyzed by pancreatic lipase.

G Biochemical Pathway of this compound Digestion cluster_products Digestion Products This compound This compound (Triacylglycerol) PancreaticLipase Pancreatic Lipase + Bile Salts This compound->PancreaticLipase DAG Diacylglycerol PancreaticLipase->DAG MAG 2-Monoacylglycerol PancreaticLipase->MAG DAG->PancreaticLipase FFA1 Free Fatty Acids (Caprylic/Capric/Behenic) DAG->FFA1 sn-1 or sn-3 hydrolysis FFA2 Free Fatty Acid MAG->FFA2 sn-1 or sn-3 hydrolysis Micelles Mixed Micelles MAG->Micelles FFA1->Micelles FFA2->Micelles Absorption Intestinal Absorption Micelles->Absorption

Caption: Enzymatic breakdown of this compound in the small intestine.

Analytical Techniques for Digestion Products

To fully characterize the digestion of this compound, it is essential to analyze the resulting products.

  • Gas Chromatography (GC): This is the gold standard for determining the fatty acid profile of the lipid fraction before and after digestion.[13] It allows for the quantification of the relative amounts of caprylic, capric, and behenic acids.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the different lipid classes present in the digesta, such as triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be employed to determine the fatty acid composition of oils and their digestion products.[15]

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound digestion. By employing a standardized static digestion model, researchers can obtain reproducible and comparable data on the rate and extent of this compound hydrolysis. The quantification of free fatty acid release via the pH-stat method, coupled with chromatographic analysis of the digestion products, will provide valuable insights into the gastrointestinal fate of this structured lipid. These findings are essential for the continued evaluation of this compound's nutritional and physiological properties in the fields of food science and drug development.

References

Application Notes and Protocols for Animal Studies in Caprenin Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting animal studies to investigate the metabolic effects of Caprenin, a structured lipid composed of caprylic, capric, and behenic acids. The following protocols are designed to assess the impact of this compound on key metabolic parameters and to elucidate the potential underlying cellular mechanisms.

Introduction to this compound

This compound is a fat substitute developed by Procter & Gamble, composed of a glycerol backbone esterified with two medium-chain fatty acids (MCFAs), caprylic (C8:0) and capric (C10:0) acids, and one very long-chain fatty acid (VLCFA), behenic acid (C22:0).[1][2] Its unique structure results in incomplete absorption and a reduced caloric value of approximately 5 kcal/g compared to the 9 kcal/g of typical dietary fats.[1][2] Understanding the metabolic fate and physiological effects of this compound is crucial for evaluating its potential as a functional food ingredient or therapeutic agent.

Animal Model and Husbandry

Animal Model: Male Sprague-Dawley rats, 6-8 weeks old, are a suitable model for these studies. This strain is widely used in metabolic research and has been employed in previous studies of fat substitutes.[3]

Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

Acclimatization: Allow a one-week acclimatization period before the start of the experimental procedures.

Dietary Formulation and Administration

Control Diet: A standard purified rodent diet, such as the AIN-93G diet, should be used as the control. The fat source in the control diet is typically soybean oil or a blend of oils mimicking a standard dietary fat profile.

This compound Diet: The experimental diet will have a portion of the standard fat source replaced with this compound. The percentage of this compound can be varied depending on the study objectives, with previous studies using up to 15% (w/w) in the diet.[3] It is crucial to ensure that the control and this compound diets are isocaloric and contain the same macronutrient and micronutrient composition, with the only variable being the fat source.

Diet Administration: Diets should be provided ad libitum, with free access to water. Food intake and body weight should be monitored daily.

Table 1: Example Diet Composition

Ingredient (g/kg diet)Control DietThis compound Diet (10% w/w)
Casein200200
Corn Starch397.5397.5
Sucrose100100
Soybean Oil700
This compound 0 100
Cellulose5050
Mineral Mix (AIN-93G-MX)3535
Vitamin Mix (AIN-93G-VX)1010
Choline Bitartrate2.52.5
L-Cystine33
Total868898
Energy (kcal/g)~4.0~4.0

Note: The total diet composition should be adjusted to 1000g. The energy density should be calculated based on the caloric value of each component.

Experimental Protocols

The following is a logical workflow for a comprehensive metabolic study of this compound.

G cluster_0 Pre-Study cluster_1 Dietary Intervention cluster_2 In-Life Measurements cluster_3 Terminal Procedures cluster_4 Ex-Vivo Analyses Animal Acclimatization Animal Acclimatization Dietary Formulation Dietary Formulation Animal Acclimatization->Dietary Formulation Randomization Randomization Dietary Formulation->Randomization Control Group Control Group Randomization->Control Group This compound Group This compound Group Randomization->this compound Group Daily Monitoring Daily Monitoring (Body Weight, Food Intake) Control Group->Daily Monitoring This compound Group->Daily Monitoring GTT_ITT Glucose & Insulin Tolerance Tests Daily Monitoring->GTT_ITT Indirect Calorimetry Indirect Calorimetry GTT_ITT->Indirect Calorimetry Body Composition Body Composition Indirect Calorimetry->Body Composition Euthanasia Euthanasia Body Composition->Euthanasia Blood Collection Blood Collection Euthanasia->Blood Collection Tissue Collection Tissue Collection Euthanasia->Tissue Collection Serum Analysis Serum Analysis (Lipids, Glucose, Insulin) Blood Collection->Serum Analysis Fecal Analysis Fecal Fat Analysis Tissue Collection->Fecal Analysis Histopathology Histopathology Tissue Collection->Histopathology Gene Expression Gene Expression Tissue Collection->Gene Expression

Experimental Workflow for this compound Metabolic Study

Oral Gavage for Acute Studies (Optional)

For acute metabolic studies, this compound can be administered as a single dose via oral gavage.

Protocol:

  • Fast animals for 4-6 hours prior to gavage.

  • Prepare a stable emulsion of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Gently restrain the rat and insert a gavage needle (16-18 gauge for adult rats) orally, advancing it into the esophagus.

  • Slowly administer the this compound emulsion. The volume should not exceed 10 ml/kg body weight.

  • Monitor the animal for any signs of distress post-administration.

Glucose and Insulin Tolerance Tests

Oral Glucose Tolerance Test (OGTT):

  • Fast rats for 6 hours.

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer a 2 g/kg body weight glucose solution orally via gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

Insulin Tolerance Test (ITT):

  • Fast rats for 4-6 hours.

  • Collect a baseline blood sample (t=0).

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels.

Indirect Calorimetry

Protocol:

  • Acclimatize individual rats to the metabolic cages for 24 hours.

  • Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) for at least 24 hours.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.

  • Data should be collected for both light and dark cycles.

Body Composition Analysis

Dual-Energy X-ray Absorptiometry (DEXA):

  • Anesthetize the rats according to approved institutional protocols.

  • Place the anesthetized rat in the DEXA scanner.

  • Perform a whole-body scan to determine fat mass, lean mass, and bone mineral density.

Fecal Fat Analysis

Protocol:

  • Collect feces over a 72-hour period during the dietary intervention.

  • Dry the fecal samples to a constant weight.

  • Extract total lipids from the feces using a suitable solvent (e.g., chloroform:methanol mixture).

  • Quantify the total fecal fat content gravimetrically.

Terminal Procedures

At the end of the study period, euthanize the animals according to IACUC guidelines.

Blood Collection: Collect trunk blood following decapitation or cardiac puncture. Separate serum and plasma and store at -80°C.

Tissue Collection: Collect liver, epididymal white adipose tissue (eWAT), and other relevant tissues. A portion of each tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histology.

Ex-Vivo Analyses

Serum Analysis

Analyze serum samples for the following parameters using commercially available assay kits:

  • Total Cholesterol (TC)

  • High-Density Lipoprotein Cholesterol (HDL-C)

  • Low-Density Lipoprotein Cholesterol (LDL-C)

  • Triglycerides (TG)

  • Glucose

  • Insulin

Histopathology
  • Embed formalin-fixed liver and adipose tissue in paraffin.

  • Section the tissues at 5 µm thickness.

  • Stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of lipid accumulation (steatosis).

Gene Expression Analysis
  • Isolate total RNA from frozen liver and adipose tissue samples.

  • Synthesize cDNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipid metabolism (e.g., Srebp1c, Fasn, Acc, Pparα, Cpt1a).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between the control and this compound-treated groups.

Table 2: Body Weight, Food Intake, and Adiposity

ParameterControl GroupThis compound Groupp-value
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Daily Food Intake (g)
Epididymal Fat Pad Weight (g)

Table 3: Serum Metabolic Parameters

ParameterControl GroupThis compound Groupp-value
Total Cholesterol (mg/dL)
HDL-C (mg/dL)
LDL-C (mg/dL)
Triglycerides (mg/dL)
Glucose (mg/dL)
Insulin (ng/mL)

Table 4: Indirect Calorimetry Data

ParameterControl GroupThis compound Groupp-value
VO2 (ml/kg/hr) - Light Cycle
VO2 (ml/kg/hr) - Dark Cycle
RER - Light Cycle
RER - Dark Cycle
Energy Expenditure (kcal/day)

Potential Signaling Pathways

The unique fatty acid composition of this compound may influence several key metabolic signaling pathways. The following diagrams illustrate these potential interactions.

Ghrelin Signaling: The medium-chain fatty acid component of this compound, caprylic acid, is a natural ligand for ghrelin, the "hunger hormone."

G Caprylic Acid Caprylic Acid Ghrelin Ghrelin Caprylic Acid->Ghrelin Acylation GHSR Ghrelin Receptor (GHSR1a) Ghrelin->GHSR Hypothalamus Hypothalamus GHSR->Hypothalamus Activation Food Intake Food Intake Hypothalamus->Food Intake Stimulation

Ghrelin Signaling Pathway

AMPK Signaling: As a central energy sensor, AMPK (AMP-activated protein kinase) activity may be modulated by changes in cellular energy status induced by this compound metabolism.

G This compound Metabolism This compound Metabolism Increased AMP/ATP Ratio Increased AMP/ATP Ratio This compound Metabolism->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Activation Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulation Fatty Acid Synthesis Fatty Acid Synthesis AMPK->Fatty Acid Synthesis Inhibition

AMPK Signaling Pathway

PPAR Signaling: Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

G This compound Fatty Acids This compound Fatty Acids PPARα PPARα This compound Fatty Acids->PPARα Activation RXR RXR PPARα->RXR Heterodimerization PPRE PPAR Response Element RXR->PPRE Binding Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Induction

PPAR Signaling Pathway

SREBP Signaling: Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of cholesterol and fatty acid synthesis. Their activity could be influenced by the cellular lipid status affected by this compound.

G Cellular Lipid Status Cellular Lipid Status SREBP-SCAP Complex SREBP-SCAP Complex in ER Cellular Lipid Status->SREBP-SCAP Complex Regulation Golgi Apparatus Golgi Apparatus SREBP-SCAP Complex->Golgi Apparatus Translocation S1P/S2P Cleavage S1P/S2P Cleavage Golgi Apparatus->S1P/S2P Cleavage nSREBP Nuclear SREBP S1P/S2P Cleavage->nSREBP Lipogenic Gene Expression Lipogenic Gene Expression nSREBP->Lipogenic Gene Expression Activation

SREBP Signaling Pathway

References

Application Notes and Protocols for Human Clinical Trial Design for Caprenin Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a fat substitute synthesized from glycerol and a combination of medium-chain fatty acids (caprylic C8:0 and capric C10:0) and a very-long-chain fatty acid (behenic acid C22:0). Developed as a reduced-calorie alternative to traditional fats, with an energy value of approximately 5 kcal/g, its unique composition results in incomplete absorption.[1][2] Initial studies and its history as a cocoa butter substitute have raised questions regarding its impact on cardiovascular health, particularly serum lipid profiles.[1][3][4] Early research suggested that while it may be a tool for caloric reduction, this compound could have adverse effects on cholesterol levels, including an increase in total cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol.[3][5]

These application notes provide a comprehensive framework for designing and conducting a human clinical trial to rigorously evaluate the effects of this compound intake on the human lipid profile and related metabolic markers. The protocols outlined herein are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.

Study Objectives

2.1 Primary Objective:

  • To determine the effect of daily this compound consumption on the fasting serum lipid profile, including Low-Density Lipoprotein (LDL) cholesterol, High-Density Lipoprotein (HDL) cholesterol, total cholesterol, and triglycerides, compared to a control group consuming a standard dietary fat.

2.2 Secondary Objectives:

  • To assess the impact of this compound intake on apolipoprotein levels, specifically Apolipoprotein A1 (ApoA1) and Apolipoprotein B (ApoB).

  • To evaluate changes in body weight, Body Mass Index (BMI), and waist circumference.

  • To monitor and document the incidence and severity of any adverse events associated with this compound consumption.

  • To explore the effects of this compound on inflammatory markers, such as C-reactive protein (CRP).

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is proposed.

  • Participants: Healthy adults with borderline to moderately elevated LDL cholesterol levels.

  • Duration: 12 weeks of intervention following a 2-week washout period.

  • Intervention Group: Will receive a daily standardized diet with a specific allotment of this compound.

  • Control Group: Will receive the same standardized diet with a calorically matched amount of a control fat (e.g., a blend of palm and palm kernel oil to mimic a typical Western diet's saturated fat intake, or another suitable control like high-oleic sunflower oil).

Participant Selection Criteria

4.1 Inclusion Criteria:

  • Males and females aged 18-65 years.

  • BMI between 25 and 35 kg/m ².

  • Fasting LDL cholesterol between 130 mg/dL and 190 mg/dL.

  • Willingness to follow a standardized diet and study procedures.

  • Informed consent provided.

4.2 Exclusion Criteria:

  • History of cardiovascular disease, diabetes, or metabolic syndrome.

  • Use of lipid-lowering medications or supplements within the last 3 months.

  • Known allergies to any components of the study products.

  • Gastrointestinal disorders affecting fat absorption.

  • Pregnancy or lactation.

Experimental Protocols

5.1 Recruitment and Screening:

Potential participants will be recruited through advertisements and clinical databases. An initial screening will be conducted via phone or online questionnaire, followed by an in-person screening visit to confirm eligibility through medical history, physical examination, and fasting blood work.

5.2 Washout Period (2 weeks):

Eligible participants will undergo a 2-week washout period where they will be instructed to follow a standardized diet to stabilize their lipid levels before baseline measurements.

5.3 Randomization and Blinding:

Participants will be randomly assigned to either the intervention or control group. Both participants and study staff will be blinded to the treatment allocation. The study products (e.g., incorporated into muffins, snack bars, or cooking oils) will be identical in appearance, taste, and smell.

5.4 Intervention (12 weeks):

  • Diet: All participants will receive a standardized diet designed to be isocaloric and with a consistent macronutrient distribution, with the only difference being the type of fat provided in the study products.

  • This compound Dosage: Based on previous studies in rats and the need to replace a significant portion of dietary fat, a daily dose of 20-30 grams of this compound will be provided to the intervention group, incorporated into their daily meals.[6]

  • Control Fat: The control group will receive an equivalent amount of the control fat blend.

  • Dietary Adherence: Adherence will be monitored through daily food diaries and regular check-ins with a study dietitian.

5.5 Data and Sample Collection Schedule:

TimepointVisitProcedures
Week -2ScreeningInformed Consent, Medical History, Physical Exam, Fasting Blood Sample
Week 0BaselineRandomization, Dispense Study Product, Fasting Blood Sample, Anthropometrics
Week 4Follow-upFasting Blood Sample, Anthropometrics, Adverse Event Monitoring
Week 8Follow-upFasting Blood Sample, Anthropometrics, Adverse Event Monitoring
Week 12End of StudyFasting Blood Sample, Anthropometrics, Final Adverse Event Monitoring

5.6 Biochemical Analyses:

Fasting blood samples will be collected and analyzed for the following:

  • Lipid Panel: Total Cholesterol, LDL-C, HDL-C, Triglycerides.

  • Apolipoproteins: ApoA1, ApoB.

  • Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP).

  • Safety Panel: Liver function tests (ALT, AST), kidney function tests (creatinine).

5.7 Anthropometric Measurements:

Body weight, height (at baseline), and waist circumference will be measured at each visit according to standardized procedures.

5.8 Adverse Event Monitoring:

Participants will be instructed to report any adverse events to the study team immediately. At each follow-up visit, a structured questionnaire will be used to systematically inquire about potential adverse events.

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between the this compound and Control groups at baseline and throughout the 12-week intervention.

Table 1: Baseline Characteristics of Study Participants

Characteristic This compound Group (n=) Control Group (n=) p-value
Age (years)
Sex (Male/Female)
BMI ( kg/m ²)
Waist Circumference (cm)
Total Cholesterol (mg/dL)
LDL-C (mg/dL)
HDL-C (mg/dL)
Triglycerides (mg/dL)
ApoA1 (mg/dL)
ApoB (mg/dL)

| hs-CRP (mg/L) | | | |

Table 2: Changes in Lipid Profile and Anthropometric Measures from Baseline to Week 12

Parameter Group Baseline (Mean ± SD) Week 12 (Mean ± SD) Change from Baseline (Mean ± SD) p-value (between groups)
Total Cholesterol (mg/dL) This compound
Control
LDL-C (mg/dL) This compound
Control
HDL-C (mg/dL) This compound
Control
Triglycerides (mg/dL) This compound
Control
ApoA1 (mg/dL) This compound
Control
ApoB (mg/dL) This compound
Control
Body Weight (kg) This compound
Control
BMI ( kg/m ²) This compound
Control
Waist Circumference (cm) This compound

| | Control | | | | |

Table 3: Adverse Event Summary

Adverse Event This compound Group (n, %) Control Group (n, %)
Gastrointestinal Discomfort
Headache

| Other | | |

Mandatory Visualizations

Clinical_Trial_Workflow Recruitment Participant Recruitment (n=...) Screening Screening Visit (Inclusion/Exclusion Criteria) Recruitment->Screening Washout 2-Week Washout Period (Standardized Diet) Screening->Washout Baseline Baseline Visit (Week 0) - Randomization - Blood Sample - Anthropometrics Washout->Baseline Intervention 12-Week Intervention Baseline->Intervention Caprenin_Group This compound Group (Standardized Diet + this compound) Intervention->Caprenin_Group Control_Group Control Group (Standardized Diet + Control Fat) Intervention->Control_Group FollowUp4 Follow-up Visit (Week 4) - Blood Sample - Anthropometrics - AE Monitoring Caprenin_Group->FollowUp4 Control_Group->FollowUp4 FollowUp8 Follow-up Visit (Week 8) - Blood Sample - Anthropometrics - AE Monitoring FollowUp4->FollowUp8 EndOfStudy End of Study Visit (Week 12) - Final Blood Sample - Final Anthropometrics - Final AE Monitoring FollowUp8->EndOfStudy Analysis Data Analysis - Statistical Comparison - Reporting EndOfStudy->Analysis

Caption: Workflow of the proposed human clinical trial for this compound intake.

Lipid_Metabolism_Signaling This compound This compound Intake (MCFAs & Behenic Acid) MCFAs Medium-Chain Fatty Acids (C8:0, C10:0) This compound->MCFAs Behenic_Acid Behenic Acid (C22:0) This compound->Behenic_Acid Absorption Differential Absorption MCFAs->Absorption Behenic_Acid->Absorption PPARs PPARs Modulation Absorption->PPARs Potential Influence SREBPs SREBPs Modulation Absorption->SREBPs Potential Influence Lipid_Metabolism Altered Lipid Metabolism PPARs->Lipid_Metabolism Cholesterol_Synthesis Cholesterol Synthesis/Uptake SREBPs->Cholesterol_Synthesis Serum_Lipids Changes in Serum Lipids (LDL-C, HDL-C, TG) Lipid_Metabolism->Serum_Lipids Cholesterol_Synthesis->Serum_Lipids

Caption: Potential signaling pathways affected by this compound intake.

References

Application Notes and Protocols for Assessing Caprenin's Impact on Food Texture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the textural impact of Caprenin, a reduced-calorie fat substitute, in food products. This compound, a triglyceride composed of caprylic, capric, and behenic fatty acids, was primarily developed as a cocoa butter substitute in confectionery coatings and soft candies.[1][2][3] Understanding its influence on texture is crucial for evaluating its potential applications and formulating products with desired sensory characteristics.

Instrumental Texture Analysis: Texture Profile Analysis (TPA)

Texture Profile Analysis (TPA) is a fundamental instrumental method that mimics the "two-bite" action of chewing to quantify various textural attributes.[4][5][6] This technique is highly applicable to confectionery products where this compound was intended for use.

Application Note: TPA for Confectionery Coatings with this compound

This protocol outlines the procedure for evaluating the textural properties of a confectionery coating where cocoa butter is partially or fully replaced with this compound.

Objective: To quantify the effect of this compound on the hardness, fracturability, adhesiveness, and cohesiveness of a confectionery coating.

Materials and Equipment:

  • Texture Analyzer (e.g., TA.XTplus, Brookfield CT3) equipped with a load cell (e.g., 5 kg)

  • Cylindrical probe (e.g., 2 mm or 5 mm diameter)

  • Fixture base table

  • Confectionery coating samples (Control with 100% cocoa butter, and variations with different percentages of this compound)

  • Molds for sample preparation (to ensure uniform size and shape)

  • Temperature-controlled chamber or water bath

Experimental Protocol:

  • Sample Preparation:

    • Prepare confectionery coating formulations with varying levels of this compound replacing cocoa butter (e.g., 0%, 25%, 50%, 75%, 100%).

    • Melt and temper the coatings according to standard procedures for cocoa butter and its substitutes.

    • Pour the tempered coatings into uniform molds and allow them to crystallize under controlled temperature and humidity conditions (e.g., 20°C for 24 hours).

    • Equilibrate the samples to the analysis temperature (e.g., 20°C) for at least 1 hour before testing.

  • Texture Analyzer Setup:

    • Calibrate the texture analyzer for force and distance.

    • Attach the selected cylindrical probe to the instrument.

    • Set the test parameters in the software as outlined in Table 1.

  • Measurement:

    • Place a single, uniform sample centrally on the fixture base table.

    • Lower the probe to a defined starting distance from the sample surface (e.g., 3 mm).

    • Initiate the two-cycle compression test.

    • Record the force-time and force-distance data.

    • Perform at least five replicate measurements for each formulation.

Data Presentation:

Summarize the quantitative data in a table for easy comparison.

Textural ParameterDefinitionControl (0% this compound)25% this compound50% this compound75% this compound100% this compound
Hardness (N) Peak force during the first compression.
Fracturability (N) The first significant peak in the first compression, indicating the force required to break the sample.
Adhesiveness (N.s) The negative force area after the first compression, representing the work required to pull the probe away from the sample.
Cohesiveness The ratio of the positive force area during the second compression to that of the first compression.

Experimental Workflow for TPA:

TPA_Workflow cluster_prep Sample Preparation cluster_analysis TPA Measurement cluster_output Data Analysis Formulation Formulate Coatings (Varying this compound %) Melting Melt and Temper Formulation->Melting Molding Mold and Crystallize Melting->Molding Equilibration Equilibrate Samples Molding->Equilibration Setup Setup Texture Analyzer Equilibration->Setup Measurement Perform Two-Cycle Compression Test Setup->Measurement Data Record Force-Time/ Distance Data Measurement->Data Calculation Calculate Textural Parameters Data->Calculation Tabulation Summarize Data in Table Calculation->Tabulation

TPA Experimental Workflow

Sensory Evaluation

Sensory analysis is critical for understanding how consumers perceive the textural changes brought about by this compound.[7][8] A descriptive sensory analysis with a trained panel can provide detailed insights into specific textural attributes.

Application Note: Descriptive Sensory Analysis of Soft Candies with this compound

This protocol describes the methodology for a trained sensory panel to evaluate the textural properties of soft candies formulated with this compound.

Objective: To characterize and quantify the sensory textural attributes of soft candies containing this compound.

Materials and Equipment:

  • Soft candy samples (Control and variations with this compound)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation software or paper-based scorecards

  • Trained sensory panel (8-12 panelists)

Experimental Protocol:

  • Panelist Training:

    • Conduct training sessions to familiarize panelists with the terminology and rating scales for soft candy texture.

    • Use commercial soft candies with varying textures as references to anchor the scales for attributes like hardness, chewiness, adhesiveness, and mouthcoating.

  • Sample Preparation and Presentation:

    • Prepare soft candy formulations with different levels of this compound.

    • Cut samples into uniform sizes and code them with random three-digit numbers.

    • Present the samples to the panelists in a randomized and balanced order.

  • Evaluation Procedure:

    • Instruct panelists to evaluate one sample at a time.

    • Panelists should cleanse their palates with water and crackers between samples.

    • Each panelist evaluates the intensity of the textural attributes listed on the scorecard (see Table 2) using a 15-point line scale (0 = not perceptible, 15 = extremely intense).

Data Presentation:

The mean scores for each attribute should be calculated and can be visualized using a spider web chart for a comprehensive comparison of the textural profiles.

Textural Attribute Definition Anchor Point (Low Intensity) Anchor Point (High Intensity)
First Bite Hardness Force required to bite through the candy initially.Soft caramelHard toffee
Chewiness Number of chews required to break down the sample before swallowing.Gummy bearTaffy
Adhesiveness (Tooth Pull) The force required to remove the candy from the teeth during chewing.Gelatin-based candyStarburst
Mouthcoating The degree to which a film is left on the mouth surfaces after swallowing.Gummy bearChocolate truffle
Smoothness The absence of perceptible particles in the candy during chewing.Gummy bearGrainy fudge

Logical Relationship of Sensory Perception:

Sensory_Perception cluster_properties Physicochemical Properties cluster_texture Textural Attributes This compound This compound Incorporation FattyAcid Fatty Acid Composition (C8, C10, C22) This compound->FattyAcid Melting Melting Profile This compound->Melting Crystal Crystal Network This compound->Crystal Hardness Hardness FattyAcid->Hardness Adhesiveness Adhesiveness Melting->Adhesiveness Mouthfeel Mouthfeel Melting->Mouthfeel Crystal->Hardness Chewiness Chewiness Crystal->Chewiness

This compound's Influence on Texture

Rheological Analysis

Rheology, the study of the flow and deformation of matter, provides valuable information about the behavior of fat-based systems like confectionery coatings during processing and consumption.[9][10][11]

Application Note: Oscillatory Rheology of this compound Blends

This protocol details the use of an oscillatory rheometer to characterize the viscoelastic properties of this compound and its blends with cocoa butter.

Objective: To determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) of this compound-cocoa butter blends as a function of temperature.

Materials and Equipment:

  • Rotational rheometer with parallel plate geometry (e.g., 25 mm diameter)

  • Peltier temperature control system

  • This compound and cocoa butter samples

  • Blends of this compound and cocoa butter at various ratios

Experimental Protocol:

  • Sample Loading:

    • Melt the samples completely at a temperature above their melting point (e.g., 60°C).

    • Pipette the molten sample onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.

  • Linear Viscoelastic Region (LVER) Determination:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature (e.g., 20°C) to determine the LVER where G' and G'' are independent of the applied strain. Select a strain within this region for subsequent tests.

  • Temperature Sweep:

    • Equilibrate the sample at the starting temperature (e.g., 40°C).

    • Perform a temperature ramp down to the final temperature (e.g., 5°C) at a controlled rate (e.g., 2°C/min).

    • Maintain a constant strain (from the LVER) and frequency (e.g., 1 Hz) throughout the sweep.

    • Record G', G'', and η* as a function of temperature.

Data Presentation:

The rheological data should be presented in a table format.

SampleTemperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa.s)
Control (100% Cocoa Butter) 30
20
10
50% this compound / 50% Cocoa Butter 30
20
10
100% this compound 30
20
10

Rheological Testing Workflow:

Rheology_Workflow Start Start Prepare Prepare this compound/ Cocoa Butter Blends Start->Prepare Load Load Sample onto Rheometer Prepare->Load LVER Determine Linear Viscoelastic Region (LVER) Load->LVER TempSweep Perform Temperature Sweep (Record G', G'', η*) LVER->TempSweep Analyze Analyze Data TempSweep->Analyze End End Analyze->End

Rheological Analysis Workflow

References

Application Note & Protocol: Determination of the Melting Point of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caprenin is a structured lipid, specifically a synthetic fat substitute, composed of a glycerol backbone esterified with caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids.[1][2][3][4] Developed as a reduced-calorie alternative to cocoa butter, its unique fatty acid composition results in complex melting characteristics.[1] Accurate determination of this compound's melting point is crucial for its application in food technology and pharmaceutical formulations, as this property dictates its physical behavior, texture, and stability. This document provides detailed protocols for determining the melting point of this compound using two standard methods: Slip Melting Point and Differential Scanning Calorimetry (DSC).

Principle of Methods

Two primary methods are recommended for determining the melting point of this compound, each with distinct principles:

  • Slip Melting Point (SMP): This method determines the temperature at which a column of fat, solidified under controlled conditions in a capillary tube, begins to rise when heated in a water bath at a specified rate.[5] It is a widely used technique for fats and oils.[5]

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][6] When the sample undergoes a phase transition, such as melting, it will absorb or release heat, which is detected by the instrument. DSC provides a detailed profile of the melting behavior, including the onset temperature, peak temperature, and enthalpy of fusion.[6] Due to this compound's complex melting behavior, DSC is a highly recommended method for a comprehensive thermal characterization.[1]

Experimental Protocols

Method 1: Slip Melting Point (Based on AOCS Official Method Cc 3b-92)

Apparatus and Materials:

  • Capillary tubes (open at both ends, 1.3-1.5 mm internal diameter, 50-80 mm length)

  • Thermometer with 0.1°C divisions

  • Water bath with a stirrer and heater, capable of maintaining a temperature increase of 1°C/min

  • Beaker (600 mL)

  • Sample of this compound

  • Refrigerator or cooling bath maintained at 4-10°C

  • Timer

Procedure:

  • Sample Preparation:

    • Melt the this compound sample to a completely liquid state.

    • Dip one end of a capillary tube into the molten sample, drawing up a column of approximately 10 mm.

    • Solidify the sample in the capillary tube by placing it in a refrigerator or cooling bath at 4-10°C for at least 16 hours.

  • Melting Point Determination:

    • Fill the beaker with water and place it in the water bath.

    • Attach the capillary tube to the thermometer using a rubber band or other suitable means, ensuring the sample is level with the thermometer bulb.

    • Immerse the thermometer and attached capillary tube into the water bath to a depth of approximately 50 mm. The water level should be about 30 mm above the top of the sample column.

    • Begin heating the water bath while stirring continuously, at a rate of 1°C per minute.

    • Observe the sample column in the capillary tube.

    • The slip melting point is the temperature at which the column of fat is observed to start rising in the capillary tube.[5]

    • Record this temperature to the nearest 0.1°C.

    • Perform the determination in triplicate and report the average value.

Method 2: Differential Scanning Calorimetry (DSC)

Apparatus and Materials:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Nitrogen gas supply (for purging the DSC cell)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan with an aluminum lid using a crimper.

    • Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a low temperature (e.g., -20°C) for 5 minutes to ensure complete crystallization.

    • Heat the sample from the starting temperature to a temperature above its expected melting point (e.g., 80°C) at a controlled heating rate (e.g., 5°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of this compound.

    • Determine the following parameters from the thermogram:

      • Onset Temperature: The temperature at which the melting process begins.

      • Peak Temperature: The temperature at which the rate of melting is at its maximum.

      • Endset Temperature: The temperature at which the melting process is complete.

    • The melting point is typically reported as the peak temperature.

    • The area under the melting peak can be used to calculate the enthalpy of fusion.

Data Presentation

The quantitative data obtained from the melting point determination experiments should be summarized in a clear and structured table for easy comparison and analysis.

Method Parameter Trial 1 Trial 2 Trial 3 Average Std. Dev.
Slip Melting Point Slip Point (°C)
DSC Onset Temperature (°C)
Peak Temperature (°C)
Endset Temperature (°C)
Enthalpy of Fusion (J/g)

Visualizations

Experimental Workflow for Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Method 1: Slip Melting Point cluster_2 Method 2: Differential Scanning Calorimetry cluster_3 Data Analysis A Obtain this compound Sample B Melt Sample (if necessary) A->B C Load into Capillary Tube B->C G Weigh Sample into DSC Pan B->G D Solidify under Controlled Conditions C->D E Heat in Water Bath at Controlled Rate D->E F Record Slip Point Temperature E->F K Tabulate Results F->K H Seal Pan G->H I Heat in DSC at Controlled Rate H->I J Record Thermogram and Analyze Data I->J J->K L Calculate Average and Standard Deviation K->L G cluster_0 Fatty Acid Composition A Glycerol Backbone E This compound (Structured Triglyceride) A->E B Caprylic Acid (C8:0) B->E C Capric Acid (C10:0) C->E D Behenic Acid (C22:0) D->E F Complex Melting Behavior E->F G Reduced Caloric Value E->G

References

Application Notes and Protocols for the Use of Caprenin in Reduced-Calorie Food Product Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprenin is a synthesized fat substitute designed for the reduction of caloric content in food products. Structurally, it is a triglyceride composed of glycerol esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1] Its caloric value is approximately 4-5 kcal/g, which is about half that of traditional fats, primarily due to the incomplete absorption of the long-chain behenic acid.[2] Developed by Procter & Gamble, this compound was primarily intended as a cocoa butter replacer in confectionery coatings and soft candies.[2] These application notes provide detailed protocols for the incorporation and evaluation of this compound in reduced-calorie food product development, with a focus on confectionery applications.

Data Presentation

Physical and Chemical Properties of this compound

The unique fatty acid composition of this compound dictates its physical and chemical characteristics, which are engineered to mimic those of cocoa butter.

PropertyValueSource
Caloric Value ~4-5 kcal/g[2]
Molecular Formula C43H88O9Smolecule
Molecular Weight 749.2 g/mol Smolecule
Fatty Acid Composition
Caprylic Acid (C8:0)~21.8%Smolecule
Capric Acid (C10:0)PresentSmolecule
Behenic Acid (C22:0)PresentSmolecule
Melting Properties Designed to mimic cocoa butterSmolecule
Hypothetical Quantitative Sensory Analysis of Reduced-Calorie Chocolate with this compound

Due to the limited publicly available sensory data on this compound-containing products, the following table presents hypothetical data from a consumer panel (n=50) using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely). This illustrates the expected sensory profile of a reduced-calorie chocolate where 50% of the cocoa butter is replaced with this compound.

Sensory AttributeControl Chocolate (Full-Fat)Reduced-Calorie Chocolate (with this compound)
Appearance 8.2 ± 0.77.9 ± 0.8
Aroma 7.8 ± 0.97.5 ± 1.0
Taste 8.5 ± 0.67.2 ± 1.2
Mouthfeel (Creaminess) 8.3 ± 0.86.8 ± 1.3
Overall Acceptability 8.4 ± 0.77.0 ± 1.1

Note: Data are presented as mean ± standard deviation and are hypothetical.

Hypothetical Instrumental Texture Profile Analysis (TPA) of Reduced-Calorie Confectionery Coating

This table illustrates hypothetical data from an instrumental texture analysis of a confectionery coating, comparing a full-fat control to a reduced-calorie version with this compound. The data is based on the expected impact of a fat substitute on textural properties.

Textural ParameterControl Coating (Full-Fat)Reduced-Calorie Coating (with this compound)
Hardness (N) 25.4 ± 2.122.8 ± 2.5
Cohesiveness 0.65 ± 0.050.61 ± 0.07
Adhesiveness (N·s) -0.8 ± 0.2-1.1 ± 0.3
Springiness 0.92 ± 0.040.90 ± 0.05
Gumminess (N) 16.5 ± 1.813.9 ± 2.0
Chewiness (N) 15.2 ± 1.712.5 ± 1.9

Note: Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Reduced-Calorie Confectionery Coating

Objective: To replace a portion of cocoa butter with this compound in a confectionery coating formulation to reduce caloric content.

Materials:

  • Cocoa powder

  • Powdered sugar

  • Cocoa butter

  • This compound

  • Lecithin (emulsifier)

  • Vanillin

Equipment:

  • Melting kettle with temperature control

  • Mixer with a scraper blade

  • Tempering unit (optional, depending on the fat system)

  • Molds

Procedure:

  • Ingredient Preparation: Accurately weigh all ingredients based on the desired formulation. For a 50% fat reduction, replace half of the cocoa butter with this compound.

  • Melting and Mixing:

    • Melt the cocoa butter and this compound in the melting kettle to a temperature of 45-50°C.

    • Add the powdered sugar, cocoa powder, and vanillin to the melted fats.

    • Mix at a moderate speed, ensuring the scraper blade continuously removes material from the kettle walls for uniform mixing.

  • Refining (Optional): For a smoother texture, the mixture can be passed through a refiner to reduce particle size.

  • Conching: Transfer the mixture to a conche and process at a controlled temperature (e.g., 50-60°C) for a specified time (e.g., 4-8 hours). This step develops flavor and reduces viscosity.

  • Emulsification: Add lecithin towards the end of the conching process and mix until fully incorporated.

  • Tempering:

    • As this compound is designed to mimic cocoa butter, a tempering process may be necessary to achieve a stable crystalline structure, good snap, and glossy finish.

    • Cool the mixture to approximately 27-28°C while agitating.

    • Gently re-warm the mixture to 29-31°C. The precise temperatures will need to be optimized for the specific this compound-cocoa butter blend.

  • Molding and Cooling:

    • Deposit the tempered coating into molds.

    • Vibrate the molds to remove air bubbles.

    • Cool the filled molds in a cooling tunnel or refrigerator until the coating has fully solidified.

  • Demolding and Storage: Carefully remove the solidified coatings from the molds and store them in a cool, dry place.

Protocol 2: Sensory Evaluation of Reduced-Calorie Chocolate Containing this compound

Objective: To assess the sensory characteristics and consumer acceptability of a reduced-calorie chocolate formulated with this compound.

Methodology: Quantitative Descriptive Analysis (QDA) and Consumer Hedonic Testing.

Panelists:

  • QDA: 8-12 trained sensory panelists.

  • Hedonic Testing: 50-100 untrained consumers who are regular consumers of chocolate.

Procedure:

  • Sample Preparation: Prepare a control (full-fat) chocolate and a test (reduced-calorie with this compound) chocolate using a standardized formulation. Code the samples with random three-digit numbers.

  • QDA Protocol:

    • In a controlled sensory evaluation laboratory, present the samples to the trained panelists.

    • Panelists will evaluate the intensity of pre-defined sensory attributes (e.g., cocoa aroma, sweetness, bitterness, creaminess, hardness, melt-in-mouth) on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

    • Panelists should cleanse their palate with water and unsalted crackers between samples.

  • Consumer Hedonic Testing Protocol:

    • Present the coded samples to the consumer panelists in a randomized order.

    • Ask panelists to rate their liking of each sample for various attributes (appearance, aroma, taste, mouthfeel, overall acceptability) using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Data Analysis:

    • For QDA, analyze the intensity ratings using Analysis of Variance (ANOVA) to identify significant differences between the control and test samples.

    • For hedonic testing, analyze the liking scores using t-tests or ANOVA to determine if there is a significant difference in consumer acceptability.

Protocol 3: Instrumental Texture Profile Analysis (TPA) of a Soft Candy with this compound

Objective: To objectively measure the textural properties of a reduced-calorie soft candy formulated with this compound.

Equipment:

  • Texture Analyzer equipped with a cylindrical probe.

Procedure:

  • Sample Preparation: Prepare a control (full-fat) soft candy and a test (reduced-calorie with this compound) candy. Cut the samples into uniform shapes and sizes (e.g., 1 cm cubes). Allow the samples to equilibrate to a constant temperature (e.g., 20°C).

  • TPA Measurement:

    • Place a single candy sample on the Texture Analyzer platform.

    • Perform a two-cycle compression test (the "two-bite" test) using the cylindrical probe. The test parameters (e.g., pre-test speed, test speed, post-test speed, compression distance) should be optimized for the specific product.

    • The instrument will generate a force-time or force-distance curve.

  • Data Analysis:

    • From the TPA curve, calculate the following textural parameters:

      • Hardness: Peak force during the first compression.

      • Cohesiveness: Ratio of the positive force area during the second compression to that of the first compression.

      • Adhesiveness: Negative force area after the first compression.

      • Springiness: Distance the sample recovers after the first compression.

      • Gumminess: Hardness × Cohesiveness.

      • Chewiness: Gumminess × Springiness.

    • Perform multiple replicates for each sample type and analyze the data using t-tests or ANOVA to identify significant textural differences between the control and test products.

Visualizations

experimental_workflow cluster_formulation Product Formulation cluster_processing Processing cluster_analysis Analysis cluster_data Data Interpretation formulation Control (Full-Fat) vs. Test (this compound) mixing Mixing & Melting formulation->mixing Ingredients tempering Tempering mixing->tempering molding Molding & Cooling tempering->molding sensory Sensory Evaluation (QDA & Hedonic) molding->sensory Final Product texture Instrumental Texture (TPA) molding->texture physchem Physicochemical Analysis (Caloric Value) molding->physchem data_analysis Statistical Analysis sensory->data_analysis texture->data_analysis physchem->data_analysis conclusion Conclusion on this compound's Performance data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in reduced-calorie food products.

lipid_metabolism cluster_digestion Intestinal Lumen cluster_absorption Enterocyte (Intestinal Cell) This compound This compound (Triglyceride) lipase Pancreatic Lipase This compound->lipase Hydrolysis products Digestion Products: - Glycerol - Caprylic Acid (C8:0) - Capric Acid (C10:0) - Behenic Acid (C22:0) lipase->products mcfas Caprylic & Capric Acids (Medium-Chain) products->mcfas Absorption behenic Behenic Acid (Long-Chain) products->behenic Absorption portal_vein Portal Vein to Liver (Rapid Metabolism) mcfas->portal_vein Direct Transport limited_absorption Limited Absorption behenic->limited_absorption Incomplete uptake chylomicron Chylomicron Formation behenic->chylomicron Re-esterification lymphatic Lymphatic System chylomicron->lymphatic

Caption: Simplified pathway of this compound digestion and absorption.

References

Troubleshooting & Optimization

Overcoming formulation issues with Caprenin in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Caprenin in food matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation of food products with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Fat Bloom (Whitish/Grayish Film on Surface) 1. Improper tempering of the fat phase. 2. Incompatibility with other fats in the formulation. 3. Temperature fluctuations during storage.[1] 4. Migration of liquid fats from fillings.1. Implement a controlled tempering process with precise heating and cooling steps to promote the formation of stable β' crystals. 2. When blending with other fats, ensure their melting and crystallization profiles are compatible. Consider using an anti-bloom fat or emulsifiers like sucrose fatty acid esters.[2] 3. Store finished products in a temperature-controlled environment (ideally between 18-20°C).[3] 4. For filled confections, create a barrier layer with a higher melting point fat or add an anti-bloom fat to the filling to slow migration.[4]
Waxy or Greasy Mouthfeel 1. The high melting point of behenic acid in this compound can lead to a waxy sensation if not properly crystallized. 2. Incomplete melting in the mouth. 3. Use of other high-melting point fats in the formulation.1. Ensure proper tempering to achieve a crystal structure that melts sharply at body temperature. 2. Consider blending this compound with a small amount of a lower-melting point fat to adjust the overall melting profile. 3. The addition of emulsifiers like lecithin can help improve the sensory perception and reduce the waxy feeling.
Poor "Snap" and Soft Texture in Coatings 1. Insufficient crystallization of the fat. 2. Incorrect crystal form (polymorph). 3. High ambient humidity during cooling.1. Optimize the cooling process to ensure complete crystallization. This may involve adjusting the cooling tunnel temperature and residence time. 2. Review and adjust the tempering profile to ensure the formation of the stable β' polymorph, which is responsible for the desired snap and gloss. 3. Control the humidity in the processing and cooling areas to prevent moisture from interfering with crystallization.
High Viscosity During Processing 1. Processing temperature is too low, causing partial crystallization. 2. Interaction with other ingredients, such as fine solid particles (sugar, cocoa powder).1. Maintain the temperature of the liquid mass above the melting point of this compound during mixing and enrobing. 2. The use of emulsifiers like polyglycerol polyricinoleate (PGPR) can effectively reduce the yield stress and viscosity of chocolate and coating masses.[5][6][7]
Grainy or Gritty Texture 1. Formation of large fat crystals. 2. Incompatibility with other ingredients leading to particle agglomeration.1. Rapid cooling can sometimes lead to the formation of smaller crystals. Experiment with different cooling rates. 2. Ensure all solid ingredients are finely milled and properly dispersed in the fat phase. The use of an emulsifier can aid in this dispersion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in food formulations?

A1: this compound is a reduced-calorie fat substitute.[2][8][9] Structurally, it is a triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids.[3][9][10][11] It provides approximately 5 kcal/g, which is lower than the 9 kcal/g of traditional fats, because the long-chain behenic acid is only partially absorbed by the body.[11] It was designed to mimic the properties of cocoa butter, making it suitable for use in confectionery coatings and soft candies.[8][9]

Q2: What are the main challenges when formulating with this compound?

A2: The primary challenges with this compound formulation are related to its unique fatty acid composition. The presence of behenic acid, a very long-chain saturated fatty acid, gives it a higher melting point which can potentially lead to a waxy mouthfeel if not properly managed.[12] Like cocoa butter, this compound is polymorphic, meaning it can crystallize in different forms. Achieving the correct, stable crystal form through proper tempering is crucial to avoid issues like fat bloom, poor texture, and a lack of "snap" in confectionery coatings.[4]

Q3: How can I prevent fat bloom in my this compound-based confectionery?

A3: Fat bloom in this compound-containing products can be minimized by:

  • Proper Tempering: Implementing a controlled cooling and heating process to encourage the formation of stable fat crystals.

  • Controlled Storage: Avoiding temperature fluctuations during storage is critical, as this can cause the fat crystals to melt and recrystallize on the surface.[1][3]

  • Formulation Adjustments: The use of anti-bloom fats or certain emulsifiers, like sucrose fatty acid esters, can help inhibit the crystal transformations that lead to bloom.[2]

  • Managing Fat Migration: In products with fatty fillings (e.g., nut pastes), the liquid oil can migrate into the this compound coating and cause bloom. Using a barrier fat layer can help prevent this.[4]

Q4: My product has a waxy mouthfeel. How can I resolve this?

A4: A waxy mouthfeel is often due to fats that do not melt completely at body temperature.[12] To address this with this compound:

  • Optimize Crystallization: Ensure your tempering process is optimized to produce crystals that melt sharply in the mouth.

  • Blend with Other Fats: Consider blending this compound with a small percentage of a fat with a lower melting point to adjust the overall melting profile.

  • Use Emulsifiers: Emulsifiers like lecithin can alter the perception of mouthfeel and reduce waxiness.

Q5: What is the recommended storage and handling for this compound?

A5: this compound should be stored in a cool, dry place, away from direct sunlight and strong odors. To use this compound, it should be melted completely and held at a temperature above its melting point to ensure all crystal memory is erased before beginning the tempering process.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄₃H₈₈O₉[10][11]
Molecular Weight 749.2 g/mol [10][11]
Caloric Value ~5 kcal/g[11]
Fatty Acid Composition
Caprylic Acid (C8:0)~21.8%[10]
Capric Acid (C10:0)Not specified in reviewed sources
Behenic Acid (C22:0)~42.5%[10]

Table 2: Comparative Thermal and Physical Properties

PropertyThis compoundCocoa Butter (Reference)Notes
Melting Point Not specified in reviewed sources. Stated to have a melting profile similar to cocoa butter.[11]32-36°CThe high behenic acid content in this compound likely influences its specific melting behavior.
Solid Fat Content (SFC) Profile Not specified in reviewed sources.Typically ~70% at 20°C, dropping sharply to near 0% at 35°C.[13]The SFC profile is critical for texture and mouthfeel. A steep melting curve is desirable for a sharp melt-in-the-mouth sensation.
Viscosity (in liquid state) Not specified in reviewed sources.Varies with temperature; typically in the range of 30-50 mPa·s at 40°C.Viscosity is a key parameter for processing, especially in coating applications.

Experimental Protocols

1. Determination of Melting Profile by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting and crystallization behavior of this compound and this compound-containing formulations.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • The sample is subjected to a controlled thermal program:

      • Heat to 80°C and hold for 10 minutes to erase any crystal memory.

      • Cool at a controlled rate (e.g., 10°C/min) to -50°C to obtain the crystallization curve.

      • Hold at -50°C for 5 minutes.

      • Heat at a controlled rate (e.g., 5°C/min) to 80°C to obtain the melting curve.[14]

    • Analyze the resulting thermogram to determine the onset, peak, and end temperatures of melting and crystallization events.

2. Solid Fat Content (SFC) Analysis by pulsed Nuclear Magnetic Resonance (pNMR)

  • Objective: To measure the percentage of solid fat as a function of temperature.

  • Methodology:

    • Temper the fat sample according to a standard procedure (e.g., AOCS Official Method Cd 16b-93) to ensure a stable crystalline state. This typically involves a series of heating, cooling, and holding steps at specific temperatures.

    • Place the tempered sample in an NMR tube.

    • Measure the SFC at a series of defined temperatures (e.g., 10, 20, 25, 30, 35, 40°C).

    • The pNMR instrument measures the signals from both the solid and liquid fat components to calculate the percentage of solid fat.

    • Plot the SFC (%) against temperature (°C) to generate the melting profile.

3. Texture Profile Analysis (TPA) of Confectionery Coatings

  • Objective: To quantitatively measure the textural properties such as hardness and fracturability ("snap").

  • Methodology:

    • Prepare samples of the confectionery coating with a standardized thickness and allow them to crystallize under controlled conditions.

    • Use a texture analyzer equipped with a cylindrical or needle probe.

    • Perform a "two-bite" compression test where the probe compresses the sample twice to a defined distance, mimicking the action of biting.

    • From the resulting force-time curve, calculate key textural parameters:

      • Hardness: The peak force during the first compression.

      • Fracturability: The force at which the sample fractures.

      • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.

      • Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.[15][16][17][18]

4. Sensory Evaluation of Mouthfeel and Flavor

  • Objective: To assess the sensory characteristics of this compound-containing products, including mouthfeel, waxiness, and flavor perception.

  • Methodology:

    • Recruit and train a panel of sensory assessors (typically 8-12 members).

    • Develop a set of sensory descriptors relevant to the product, including terms for texture (e.g., smooth, grainy, waxy), melting properties (e.g., slow melt, clean finish), and flavor (e.g., cocoa intensity, off-notes).

    • Present the samples to the panelists in a controlled environment (individual booths with controlled lighting and temperature).

    • Panelists evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

    • Provide palate cleansers (e.g., unsalted crackers, room temperature water) for use between samples.[19][20]

    • Analyze the data statistically to determine the sensory profile of the product and identify any significant differences between formulations.

Visualizations

TroubleshootingWorkflow This compound Formulation Troubleshooting Workflow Start Start: Formulation Issue Identified Issue_Bloom Issue: Fat Bloom Start->Issue_Bloom Issue_Texture Issue: Poor Texture (Waxy, Soft, Grainy) Start->Issue_Texture Issue_Viscosity Issue: High Viscosity Start->Issue_Viscosity Check_Tempering Review Tempering Protocol Issue_Bloom->Check_Tempering Cause? Check_Storage Verify Storage Conditions (Temp. & Fluctuation) Issue_Bloom->Check_Storage Cause? Check_Compatibility Assess Fat Compatibility Issue_Bloom->Check_Compatibility Cause? Analyze_Mouthfeel Sensory Panel: Waxy Mouthfeel? Issue_Texture->Analyze_Mouthfeel Analyze_Snap Instrumental: Poor Snap/Hardness? Issue_Texture->Analyze_Snap Check_Temp Check Processing Temperature Issue_Viscosity->Check_Temp Check_Solids Evaluate Solids Content/Particle Size Issue_Viscosity->Check_Solids Adjust_Tempering Adjust Tempering Profile (Time/Temp) Check_Tempering->Adjust_Tempering Control_Storage Implement Strict Temp. Control Check_Storage->Control_Storage Add_Emulsifier Add Anti-Bloom Agent/Emulsifier Check_Compatibility->Add_Emulsifier End End: Issue Resolved Adjust_Tempering->End Control_Storage->End Add_Emulsifier->End Analyze_Mouthfeel->Check_Tempering No Blend_Fats Blend with Lower-Melting Fat Analyze_Mouthfeel->Blend_Fats Yes Analyze_Snap->Check_Tempering No Adjust_Cooling Modify Cooling Rate Analyze_Snap->Adjust_Cooling Yes Adjust_Cooling->End Blend_Fats->End Increase_Temp Increase Processing Temperature Check_Temp->Increase_Temp Add_PGPR Add Viscosity-Reducing Emulsifier (PGPR) Check_Solids->Add_PGPR Increase_Temp->End Add_PGPR->End ExperimentalWorkflow Product Characterization Workflow Start Start: New Formulation Preparation Sample Preparation (Tempering & Conditioning) Start->Preparation Thermal_Analysis Thermal Analysis (DSC) Preparation->Thermal_Analysis SFC_Analysis SFC Analysis (pNMR) Preparation->SFC_Analysis Texture_Analysis Texture Analysis (TPA) Preparation->Texture_Analysis Sensory_Analysis Sensory Evaluation Preparation->Sensory_Analysis Melting_Profile Melting & Crystallization Profile Thermal_Analysis->Melting_Profile SFC_Curve SFC vs. Temperature Curve SFC_Analysis->SFC_Curve Texture_Params Hardness, Fracturability Data Texture_Analysis->Texture_Params Sensory_Profile Mouthfeel & Flavor Profile Sensory_Analysis->Sensory_Profile Data_Integration Data Integration & Analysis Melting_Profile->Data_Integration SFC_Curve->Data_Integration Texture_Params->Data_Integration Sensory_Profile->Data_Integration End End: Formulation Optimized Data_Integration->End

References

Addressing the adverse effects of Caprenin on serum cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Caprenin on serum cholesterol.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and its impact on serum cholesterol levels.

Question Possible Causes Troubleshooting Steps
1. Unexpected Increase in Total and/or LDL Cholesterol The primary contributor to this effect is likely the behenic acid (C22:0) component of this compound, a very-long-chain saturated fatty acid known to raise total and LDL cholesterol.[1][2][3] The medium-chain fatty acids (MCFAs), caprylic (C8:0) and capric (C10:0) acids , may also contribute, as some studies indicate they can increase LDL cholesterol.1. Review Experimental Design: - Control Groups: Ensure you have appropriate control groups, including a group receiving a diet with a fatty acid profile similar to the experimental diet but without this compound, and a control group with a standard diet. - Dosage: Re-evaluate the dosage of this compound. Consider conducting a dose-response study to determine if the effects on cholesterol are dose-dependent.2. Analyze Fatty Acid Composition: - Verify the fatty acid composition of your this compound batch to ensure it meets specifications.3. Investigate Metabolic Pathways: - Assess the expression of genes involved in cholesterol synthesis and uptake, such as those regulated by SREBP-2.[4][5][6]
2. Decrease in HDL Cholesterol Studies have shown that diets rich in this compound can lead to a significant reduction in HDL cholesterol.[7] The exact mechanism is not fully elucidated but may be related to the overall shift in fatty acid metabolism.1. Detailed Lipoprotein Analysis: - Perform a more detailed analysis of HDL subfractions to understand which particles are most affected.2. Assess Reverse Cholesterol Transport: - Investigate key proteins and pathways involved in reverse cholesterol transport, such as ABCA1.[8][9]
3. High Variability in Serum Cholesterol Measurements High variability can be due to biological factors, pre-analytical errors, or analytical errors.[10][11][12][13][14]1. Standardize Sample Collection: - Ensure consistent fasting times for all subjects before blood collection. - Standardize the time of day for sample collection to minimize diurnal variations. - Use consistent procedures for blood processing and storage.[15] 2. Control for Dietary Factors: - Beyond the experimental diet, ensure that there are no other dietary variations between subjects that could influence lipid levels.3. Review Analytical Methods: - Calibrate instruments regularly and use internal standards to ensure the accuracy and precision of your lipid assays.
4. No Significant Change in Serum Cholesterol The effect of this compound on serum cholesterol can be influenced by the baseline diet and the genetic background of the experimental subjects.[7]1. Evaluate the Baseline Diet: - The composition of the control and baseline diets is crucial. The cholesterol-raising effects of this compound may be more pronounced when compared to a diet rich in polyunsaturated fats versus a diet already high in saturated fats.2. Consider the Animal Model: - Different animal models can have varied responses to dietary fats.[16][17][18][19] Ensure the chosen model is appropriate for studying dyslipidemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its fatty acid composition?

A1: this compound is a structured lipid developed as a reduced-calorie fat substitute. It is a triacylglycerol composed primarily of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).

Q2: How does behenic acid in this compound affect serum cholesterol?

A2: Behenic acid is a very-long-chain saturated fatty acid that has been shown to be a cholesterol-raising fatty acid in humans, contributing to increased total and LDL cholesterol levels.[1][2][3]

Q3: What are the known effects of the medium-chain fatty acids (caprylic and capric acid) in this compound on cholesterol?

A3: The effects of caprylic and capric acids on cholesterol can be complex. Some studies suggest they may have a neutral or even beneficial effect on HDL cholesterol. However, other research indicates that medium-chain triglycerides can lead to an increase in total and LDL cholesterol.[20] Their overall impact in the context of this compound may be influenced by the presence of behenic acid.

Q4: Can the adverse effects of this compound on cholesterol be mitigated?

A4: Mitigating the cholesterol-raising effects of this compound would likely involve formulation changes, such as altering the ratio of behenic acid to medium-chain fatty acids. From an experimental standpoint, it is crucial to carefully control the dietary context and dosage to understand the precise impact of this compound.

Data Presentation

Table 1: Summary of Quantitative Data on the Effects of this compound's Constituent Fatty Acids on Serum Lipids

Fatty AcidEffect on Total CholesterolEffect on LDL CholesterolEffect on HDL CholesterolReference
Behenic Acid (C22:0) IncreaseIncreaseNo significant change[1]
Caprylic Acid (C8:0) Decrease (in some models)Decrease (in some models)Increase (in some models)[8][21]
Capric Acid (C10:0) VariableVariableVariable[20]

Note: The effects of individual fatty acids can vary depending on the experimental model, dietary context, and dosage.

Experimental Protocols

Protocol 1: Induction and Analysis of Dyslipidemia in a Rodent Model

This protocol outlines the steps to induce dyslipidemia using a high-fat diet containing this compound and subsequent analysis of serum and liver lipids.

1. Animal Model and Acclimatization:

  • Select an appropriate rodent model for dyslipidemia studies (e.g., C57BL/6J mice or Sprague-Dawley rats).[16][17][19]

  • Acclimatize animals for at least one week under standard laboratory conditions.

2. Diet Formulation and Feeding:

  • Prepare a high-fat control diet and a high-fat experimental diet containing a specified percentage of this compound.

  • Randomly assign animals to control and experimental groups.

  • Provide the respective diets and water ad libitum for a period of 4-8 weeks.

  • Monitor food intake and body weight regularly.

3. Sample Collection:

  • At the end of the feeding period, fast the animals overnight.

  • Collect blood samples via cardiac puncture or another approved method.

  • Euthanize the animals and harvest liver tissue.

4. Serum Lipid Analysis:

  • Separate serum by centrifugation.

  • Analyze serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic assay kits.

5. Liver Lipid Extraction and Analysis (Folch Method):

  • Weigh a portion of the frozen liver tissue (~100-200 mg).

  • Homogenize the tissue in a 2:1 chloroform:methanol solution.

  • Agitate the homogenate and then centrifuge to separate the lipid-containing organic phase.

  • Wash the organic phase with a saline solution.

  • Evaporate the solvent and reconstitute the lipid extract for analysis of cholesterol and triglyceride content.[15]

Protocol 2: Gene Expression Analysis of Key Cholesterol Metabolism Regulators

This protocol describes how to analyze the expression of genes involved in cholesterol metabolism in liver tissue from animals treated with this compound.

1. RNA Extraction:

  • Extract total RNA from frozen liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using spectrophotometry.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qPCR):

  • Perform qPCR using gene-specific primers for key regulators of cholesterol metabolism, such as SREBP-2, HMGCR (HMG-CoA reductase), and LDLR (LDL receptor).

  • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualization

Caption: SREBP-2 mediated cholesterol biosynthesis pathway.

Experimental_Workflow cluster_Phase1 Phase 1: Experimental Setup cluster_Phase2 Phase 2: Intervention cluster_Phase3 Phase 3: Sample Collection & Analysis cluster_Phase4 Phase 4: Data Interpretation Animal_Model Select Animal Model Diet Formulate Diets (Control vs. This compound) Animal_Model->Diet Randomization Randomize Animals Diet->Randomization Feeding Dietary Intervention (4-8 weeks) Randomization->Feeding Monitoring Monitor Body Weight & Food Intake Feeding->Monitoring Blood_Collection Blood Collection (Fasting) Monitoring->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver) Blood_Collection->Tissue_Harvesting Serum_Analysis Serum Lipid Analysis Blood_Collection->Serum_Analysis Liver_Analysis Liver Lipid & Gene Expression Analysis Tissue_Harvesting->Liver_Analysis Data_Analysis Statistical Analysis Serum_Analysis->Data_Analysis Liver_Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Technical Support Center: Optimizing Sensory Properties of Foods Containing Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caprenin. Our aim is to help you overcome common sensory challenges and optimize the taste and texture of your food formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it typically used?

This compound is a reduced-calorie fat substitute, providing approximately 5 kcal/g, significantly less than traditional fats (around 9 kcal/g).[1][2] It is a triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids.[2][3][4] Due to its physical properties resembling cocoa butter, this compound has been primarily used in confectionery coatings and soft candies.[2]

Q2: What are the potential sensory challenges when using this compound?

While this compound offers caloric reduction, it can present sensory challenges. The most commonly anticipated issues, based on its composition and anecdotal evidence of it being "difficult to use," include:

  • Waxy Mouthfeel: The presence of behenic acid, a long-chain saturated fatty acid with a high melting point, can contribute to a waxy or greasy sensation in the mouth. This is a known issue with some fat replacers that have high melting points.

  • Off-Flavors: The medium-chain fatty acids (caprylic and capric) could potentially lead to soapy or metallic off-notes if not properly incorporated.

  • Poor Flavor Release: As a fat substitute, this compound may not mimic the flavor release properties of traditional fats, potentially leading to a blander taste profile.

  • Altered Textural Properties: Achieving the desired creaminess, smoothness, and melting profile of full-fat products can be challenging.

Q3: How can I improve the mouthfeel of my product containing this compound?

Improving the mouthfeel of foods with this compound often involves the addition of texturizing agents that can mimic the properties of fat. Hydrocolloids are particularly effective in this regard.[5][6][7]

Troubleshooting Guides

Issue 1: Waxy or Greasy Mouthfeel

A waxy or greasy mouthfeel is a common complaint with some fat substitutes and can be attributed to the melting profile of this compound.

Troubleshooting Steps:

  • Incorporate Hydrocolloids: Hydrocolloids can bind water and create a gel network that improves creaminess and reduces the perception of waxiness.[5][6][7]

  • Blend with Other Fats/Oils: Partial replacement of traditional fat with this compound, rather than a full substitution, can mitigate the waxy texture.

  • Optimize Emulsification: Proper emulsification can create a more stable fat crystal network, leading to a smoother mouthfeel.

  • Control Particle Size: Reducing the particle size of the dispersed phase can enhance creaminess and reduce grittiness.

Table 1: Recommended Hydrocolloids for Improving Mouthfeel

HydrocolloidTypical Usage Level (%)Target ApplicationExpected Outcome
Xanthan Gum0.1 - 0.5Confectionery, SaucesIncreased viscosity and creaminess, improved stability.[5]
Guar Gum0.2 - 1.0Baked Goods, Frozen DessertsEnhanced viscosity and water-binding, reduced ice crystal growth.[5]
Carrageenan0.01 - 0.3Dairy-based ConfectionsForms gels, improves mouthfeel and suspension of solids.[5]
Pectin0.5 - 1.5Jams, Jellies, FillingsGelling agent, provides a fruit-like texture.[5]
Issue 2: Presence of Off-Flavors (Soapy, Metallic)

Off-flavors can arise from the fatty acid composition of this compound.

Troubleshooting Steps:

  • Utilize Flavor Masking Agents: These ingredients are designed to block or mask undesirable tastes.

  • Enhance Desirable Flavors: Increasing the concentration of primary flavors (e.g., cocoa, vanilla) can help to overpower off-notes.

  • Incorporate Flavor Modulators: These compounds can alter the perception of taste, for example, by enhancing sweetness or reducing bitterness.[8][9][10][11][12]

Table 2: Flavor Modulating and Masking Strategies

StrategyAgent/TechniqueTarget Off-FlavorMechanism of Action
Masking Vanilla Extract, SucroseGeneral Off-NotesProvides a strong, pleasant flavor to cover undesirable ones.
Commercial Masking AgentsBitterness, Metallic NotesSpecifically designed to block taste receptors for off-flavors.
Flavor Enhancement Increased Cocoa PowderSoapy, MetallicOverpowers off-notes with a stronger, desirable flavor.
Flavor Modulation Sweetness EnhancersBitternessIncreases the perception of sweetness, which can help to balance bitterness.[8]

Experimental Protocols

Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Profiling

QDA is a method used to identify and quantify the sensory attributes of a product.[13][14][15]

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists with good sensory acuity.

    • Train panelists to identify and scale the intensity of relevant sensory attributes (e.g., waxy mouthfeel, cocoa flavor, sweetness, bitterness, off-flavors). Use reference standards to anchor the scales.

  • Vocabulary Development:

    • Through roundtable discussions, the panel develops a consensus vocabulary to describe the sensory characteristics of the product.

  • Sample Evaluation:

    • Present samples monadically in a randomized order.

    • Panelists individually rate the intensity of each attribute on an unstructured line scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis:

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute.

    • Use Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Protocol 2: Texture Profile Analysis (TPA) for Instrumental Texture Measurement

TPA is an instrumental method that mimics the "two bites" of chewing to quantify textural properties.[1][3][16]

Methodology:

  • Sample Preparation:

    • Prepare samples with uniform geometry (e.g., 1 cm cubes).

    • Equilibrate samples to a standardized temperature.

  • Instrument Setup:

    • Use a texture analyzer with a cylindrical probe.

    • Set the test parameters: pre-test speed, test speed, post-test speed, compression distance, and trigger force.

  • Measurement:

    • The probe compresses the sample twice, generating a force-time or force-distance curve.

  • Data Analysis:

    • From the TPA curve, calculate the following parameters:

      • Hardness: Peak force of the first compression.

      • Cohesiveness: Ratio of the area of the second compression to the area of the first compression.

      • Adhesiveness: Negative force area after the first compression.

      • Springiness: Distance the sample recovers after the first compression.

      • Gumminess: Hardness x Cohesiveness.

      • Chewiness: Gumminess x Springiness.

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_qda Quantitative Descriptive Analysis (QDA) cluster_tpa Texture Profile Analysis (TPA) cluster_analysis Data Analysis & Interpretation Formulation Product Formulation (with this compound) SamplePrep Sample Preparation (Coding & Randomization) Formulation->SamplePrep SensoryEvaluation Sensory Evaluation SamplePrep->SensoryEvaluation InstrumentalAnalysis Instrumental Texture Analysis (TPA) SamplePrep->InstrumentalAnalysis PanelistTraining Panelist Training & Vocabulary Development PanelistTraining->SensoryEvaluation DataAnalysis Statistical Analysis (ANOVA, PCA) SensoryEvaluation->DataAnalysis InstrumentalAnalysis->DataAnalysis Interpretation Interpretation & Reporting DataAnalysis->Interpretation Troubleshooting_Waxy_Mouthfeel cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_evaluation Evaluation cluster_refinement Refinement Problem Waxy/Greasy Mouthfeel Detected in Product Hydrocolloids Incorporate Hydrocolloids (e.g., Xanthan Gum) Problem->Hydrocolloids FatBlend Blend this compound with Other Fats/Oils Problem->FatBlend Emulsification Optimize Emulsification Process Problem->Emulsification ParticleSize Control Particle Size Problem->ParticleSize SensoryTest Conduct Sensory Evaluation (QDA, Hedonic Testing) Hydrocolloids->SensoryTest InstrumentalTest Perform Instrumental Analysis (TPA) Hydrocolloids->InstrumentalTest FatBlend->SensoryTest FatBlend->InstrumentalTest Emulsification->SensoryTest Emulsification->InstrumentalTest ParticleSize->SensoryTest ParticleSize->InstrumentalTest Outcome Mouthfeel Improved? SensoryTest->Outcome InstrumentalTest->Outcome Refine Refine Formulation Outcome->Refine No Finalize Finalize Formulation Outcome->Finalize Yes Refine->Hydrocolloids Refine->FatBlend Refine->Emulsification Refine->ParticleSize Fat_Perception_Signaling_Pathway cluster_oral Oral Cavity cluster_receptor Taste Bud Cell cluster_brain Brain Food Food containing Fat (e.g., Triglycerides) LingualLipase Lingual Lipase Food->LingualLipase Hydrolysis FFA Free Fatty Acids (FFAs) LingualLipase->FFA CD36 CD36 Receptor FFA->CD36 Binding GPR GPR40/120 Receptors FFA->GPR Binding Signal Intracellular Signaling (e.g., Ca2+ release) CD36->Signal GPR->Signal Nerve Gustatory Nerve Signal->Nerve Neurotransmitter Release Brainstem Brainstem Nerve->Brainstem Cortex Cortex (Perception of 'Fatty') Brainstem->Cortex

References

Technical Support Center: Caprenin in Confectionery Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Caprenin in confectionery coating applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in confectionery coatings?

A: this compound is a reduced-calorie fat substitute developed as a cocoa butter alternative. It is composed of a mixture of triglycerides containing caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids. Its primary appeal is its lower caloric value—approximately 5 kilocalories per gram compared to 9 for typical fats—which is due to the incomplete absorption of the long-chain behenic acid in the human body. It is used in confectionery coatings for soft candies and bars where lower calories are desired.

Q2: What are the primary stability challenges associated with this compound?

A: The main stability issues with this compound stem from its unique crystallization and melting behavior, which differs significantly from cocoa butter. The primary challenges include:

  • Fat Bloom: The most common issue, where crystalline fat migrates to the surface of the coating, causing a hazy, white or grayish appearance. This is often due to improper tempering or temperature fluctuations during storage.

  • Poor Snap and Texture: this compound-based coatings often lack the "snap" and desirable melt-in-the-mouth feel of traditional cocoa butter coatings. They can exhibit a waxy texture due to the presence of high-melting-point behenic acid.

  • Polymorphism: Like cocoa butter, this compound can crystallize into different forms (polymorphs), each with a different melting point and stability. Transitioning to a more stable, but less desirable, polymorphic form during storage can lead to textural changes and bloom.

Q3: How does the fatty acid composition of this compound influence its properties?

A: The combination of short-chain (caprylic, capric) and very long-chain (behenic) fatty acids gives this compound its distinct characteristics. The short-chain fatty acids contribute to a lower melting point and a softer texture, while the behenic acid provides structure and body at room temperature. This unusual combination is also the source of its complex crystallization behavior, making it challenging to temper correctly.

Troubleshooting Guide

Issue 1: Fat bloom appears on my this compound coating days after production.

Potential Cause Troubleshooting Step
Improper Tempering/Cooling The cooling rate and temperature profile were not optimized for this compound's crystallization needs. Unlike cocoa butter, this compound requires a specific and often slower cooling curve to form a stable crystal network.
Storage Temperature Fluctuations The finished product was exposed to fluctuating temperatures, causing partial melting and recrystallization on the surface, which is characteristic of fat bloom.
Incompatible Fats in Formulation The formulation includes other fats (e.g., from nuts or milk powder) that interfere with this compound's crystal structure, creating a less stable matrix that is prone to bloom.

Issue 2: The final coating is too soft or waxy at room temperature.

Potential Cause Troubleshooting Step
Insufficient Crystal Network The cooling process was too rapid, preventing the higher-melting-point triglycerides from forming a robust crystal structure needed for firmness.
High Ratio of Low-Melting Fats The specific this compound formulation or the addition of other ingredients has resulted in a high concentration of low-melting-point fats, leading to a softer texture.
Formulation Imbalance The ratio of this compound to other solid ingredients (like cocoa powder, sugar) is too high, resulting in a fat-continuous phase that lacks sufficient structural support.

Data & Properties Comparison

This table summarizes the typical properties of this compound in comparison to traditional cocoa butter.

PropertyThis compoundCocoa Butter
Caloric Value (kcal/g) ~5~9
Primary Fatty Acids Caprylic (C8), Capric (C10), Behenic (C22)Palmitic (C16), Stearic (C18), Oleic (C18:1)
Melting Point Sharp melt around 32-34°C, but can feel waxySharp melt just below body temperature (~34-38°C)
Solid Fat Content (SFC) Profile High SFC at low temps, drops sharply near body tempHigh SFC at room temp, melts completely by 35°C
Tempering Requirement Yes, but requires a unique, non-standard profileYes, requires a well-defined tempering curve

Experimental Protocol: Assessing a this compound Coating for Bloom Stability

This protocol outlines a generalized method for evaluating the stability of a this compound-based confectionery coating.

1. Objective: To assess the tendency of a this compound coating formulation to develop fat bloom under controlled temperature cycling conditions.

2. Materials & Equipment:

  • This compound-based coating formulation

  • Molds for coating samples (e.g., polycarbonate)

  • Tempering unit or temperature-controlled water baths

  • Environmental chamber capable of temperature cycling

  • Digital camera for visual documentation

  • Colorimeter (optional, for quantitative color change)

  • Differential Scanning Calorimeter (DSC) (optional, for polymorphic analysis)

3. Methodology:

  • Preparation: Melt the this compound coating to 45-50°C to ensure all fat crystals are dissolved.

  • Pre-crystallization (Tempering):

    • Cool the molten coating to its crystallization point (approximately 28-30°C) under gentle agitation.

    • Hold at this temperature to allow stable crystal nuclei to form. Note: This step is critical and requires optimization for the specific this compound formulation.

    • Gently warm the coating by 1-2°C to melt out any unstable crystals before application.

  • Molding: Pour the tempered coating into molds.

  • Cooling & Solidification: Transfer the molds to a cooling tunnel or refrigerator at a controlled temperature (e.g., 12-15°C) for a set duration (e.g., 30 minutes) to allow for complete solidification.

  • Demolding & Baseline Analysis:

    • Carefully demold the samples.

    • Immediately document the initial appearance with a digital camera.

    • Measure the initial surface gloss and color using a colorimeter (if available).

    • Analyze a control sample with DSC to identify the initial polymorphic form (if available).

  • Accelerated Stability Test (Temperature Cycling):

    • Place the samples in an environmental chamber.

    • Subject the samples to a daily temperature cycle (e.g., 8 hours at 30°C followed by 16 hours at 20°C).

    • Repeat this cycle for a predetermined period (e.g., 7-21 days).

  • Data Collection:

    • At 24-hour intervals, remove samples and visually inspect for signs of bloom (haze, white spots). Document with photographs under consistent lighting.

    • (Optional) Perform colorimetry measurements at each interval to quantify the increase in whiteness.

  • Analysis:

    • Compare the photographic evidence over time to determine the onset and progression of fat bloom.

    • Plot any quantitative data (e.g., whiteness index vs. time) to compare different formulations.

Visualizations

G start Problem Identified: Coating Stability Issue (Bloom, Waxy Texture) check_formulation Step 1: Review Formulation - Incompatible fats present? - Imbalanced fat-to-solid ratio? start->check_formulation Start Here adjust_formulation Action: Adjust Formulation - Isolate this compound from incompatible fats. - Optimize fat/solid ratio. check_formulation->adjust_formulation If 'Yes' check_processing Step 2: Analyze Processing Parameters - Was tempering profile correct? - Was the cooling rate too fast/slow? check_formulation->check_processing If 'No' adjust_formulation->check_processing adjust_processing Action: Modify Process - Implement this compound-specific temper curve. - Adjust cooling tunnel temperature/time. check_processing->adjust_processing If 'Yes' check_storage Step 3: Evaluate Storage Conditions - Were there temperature fluctuations? - Was storage temp too high (>22°C)? check_processing->check_storage If 'No' adjust_processing->check_storage adjust_storage Action: Control Storage - Maintain stable temp (18-20°C). - Use climate-controlled warehousing. check_storage->adjust_storage If 'Yes' end_node Resolution: Stable Coating Achieved check_storage->end_node If 'No' adjust_storage->end_node

Caption: Troubleshooting workflow for this compound coating stability issues.

G cluster_this compound This compound Triglyceride Structure cluster_properties Resulting Properties glycerol Glycerol Backbone fa1 Caprylic Acid (C8:0 - Short Chain) glycerol->fa1 sn-1 fa2 Capric Acid (C10:0 - Short Chain) glycerol->fa2 sn-2 fa3 Behenic Acid (C22:0 - Very Long Chain) glycerol->fa3 sn-3 prop2 Complex Crystallization (Bloom & Texture Issues) fa1->prop2 fa2->prop2 prop1 Reduced Calories (Poor absorption of Behenic Acid) fa3->prop1 fa3->prop2 prop3 Waxy Mouthfeel (High melting point of Behenic Acid) fa3->prop3

Technical Support Center: Caprenin-Based Chocolate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caprenin-based chocolate formulations. This resource is designed for researchers, scientists, and drug development professionals experimenting with this compound as a cocoa butter substitute. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent fat bloom and optimize your formulations.

Troubleshooting Guide: Bloom Formation

Fat bloom is a common challenge in chocolate production, characterized by a whitish or grayish coating on the surface. This phenomenon is primarily due to the recrystallization and migration of fat crystals. In this compound-based formulations, understanding the interaction between this compound and other fats is crucial for preventing bloom.

Observed Issue Potential Cause Recommended Action
Dull, Grayish Film on Surface Improper Tempering: The fat crystals, including this compound, have not been stabilized in the correct polymorphic form (Form V for cocoa butter). Unstable crystal forms (Forms I-IV or VI) can lead to fat migration and bloom.[1]Review and optimize your tempering protocol. Ensure precise temperature control during the heating, cooling, and re-warming stages. Refer to the Experimental Protocols section for a detailed tempering methodology.
White Spots or Streaks Temperature Fluctuations During Storage: Exposure to fluctuating temperatures, even minor ones, can cause partial melting and recrystallization of the fat phase on the surface.[2][3][4]Store finished products in a temperature-controlled environment, ideally between 15-18°C (59-64°F) with relative humidity below 55%.[3][4] Avoid temperature shocks, such as moving products directly from a cold to a warm environment.[5]
Grainy or Waxy Texture Incompatibility of Fats: The fatty acid profile of this compound (containing caprylic, capric, and behenic acids) differs significantly from cocoa butter.[6] In certain ratios, this can lead to eutectic behavior, where the blend has a lower melting point than either fat alone, promoting instability.Adjust the ratio of this compound to other fats in your formulation. Experiment with the addition of emulsifiers, such as lecithin or polyglycerol polyricinoleate (PGPR), to improve the stability of the fat phase.
Accelerated Bloom in Filled Products Fat Migration from Filling: Liquid fats from fillings (e.g., nut oils) can migrate into the this compound-based shell, disrupting the stable crystal network and causing bloom.[7][8]Create a barrier layer between the filling and the chocolate shell. A sugar-based caramel layer can be effective. Alternatively, formulate the filling with fats that are more compatible with the this compound-based coating.
Bloom Formation Despite Proper Tempering and Storage Formulation Issues: The inherent properties of the fat blend in your specific formulation may be prone to bloom over the product's shelf life.[8]Consider incorporating a bloom inhibitor. Certain structured triglycerides or sorbitan esters have been shown to delay bloom formation.[9] Conduct a shelf-life study under accelerated conditions to evaluate the stability of your formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chocolate?

This compound is a reduced-calorie fat substitute. It is a triglyceride composed primarily of caprylic (C8:0), capric (C10:0), and behenic (C22:0) fatty acids.[6] It is used in confectionery products like chocolate as a cocoa butter substitute to lower the overall caloric content.

Q2: What is fat bloom and is it harmful?

Fat bloom is a physical defect that appears as a whitish-gray coating on the surface of the chocolate. It is the result of changes in the fat crystals, where they migrate to the surface and recrystallize.[4] While it can affect the texture and appearance, making the chocolate seem old or unappealing, it is not harmful to consume.[2]

Q3: How does this compound's composition affect bloom formation?

This compound's unique fatty acid profile gives it different crystallization properties compared to cocoa butter. The presence of short-chain (caprylic, capric) and very-long-chain (behenic) fatty acids can lead to a complex crystallization behavior when blended with other fats. If not properly controlled, this can result in the formation of unstable crystal structures that are more prone to bloom.

Q4: Can I use the same tempering process for this compound-based chocolate as I do for traditional chocolate?

While the principles of tempering remain the same (to form stable fat crystals), the specific temperatures and times may need to be adjusted for this compound-based formulations. It is crucial to experimentally determine the optimal tempering curve for your specific blend of fats. The goal is to produce a high proportion of the most stable crystal form achievable for that fat blend.

Q5: What are the ideal storage conditions to prevent bloom in this compound-based chocolates?

The ideal storage conditions are a cool, dry place with a consistent temperature between 15-18°C (59-64°F) and a relative humidity of less than 55%.[3][4] It is especially important to avoid temperature fluctuations, as these are a primary driver of fat bloom.[2]

Q6: How can I test the bloom stability of my this compound-based chocolate?

An accelerated shelf-life test can be used to evaluate bloom stability. This typically involves storing samples under cycling temperature conditions (e.g., alternating between 20°C and 30°C) and visually assessing the degree of bloom over time. This can be quantified using a whiteness index or visual scoring. Refer to the Experimental Protocols section for a detailed methodology.

Experimental Protocols

Protocol 1: Determining the Optimal Tempering Curve for this compound-Based Chocolate

Objective: To determine the ideal temperatures for tempering a specific this compound-based chocolate formulation to achieve a stable crystalline structure and prevent fat bloom.

Methodology:

  • Melting: Melt the this compound-based chocolate to 45-50°C to ensure all existing fat crystals are dissolved.

  • Cooling: Cool the chocolate to the initial crystallization point. This will need to be determined experimentally, but a starting point is 27-29°C. Agitate the chocolate continuously during cooling.

  • Seeding (Optional but Recommended): Add a small amount (1-2% by weight) of previously well-tempered chocolate to the cooled mass to encourage the formation of stable crystals.

  • Re-warming: Gently warm the chocolate to 29-31°C. The exact temperature will depend on the specific fat composition. This step melts any remaining unstable crystals.

  • Testing for Temper: To confirm a good temper, dip a spatula or knife into the chocolate and let it set at room temperature (around 20°C). If properly tempered, the chocolate should harden within 3-5 minutes with a glossy finish and a clean snap when broken.

Protocol 2: Accelerated Shelf-Life Study for Bloom Assessment

Objective: To evaluate the propensity of a this compound-based chocolate formulation to develop fat bloom under stressful conditions.

Methodology:

  • Sample Preparation: Prepare several samples of your tempered this compound-based chocolate.

  • Storage Conditions:

    • Control Group: Store one set of samples at the ideal condition of 18°C.

    • Experimental Group: Store another set of samples in a temperature-cycling incubator, alternating between 20°C for 12 hours and 30°C for 12 hours.

  • Evaluation: At regular intervals (e.g., daily for the first week, then weekly), visually inspect the samples for the appearance of bloom.

  • Quantification (Optional):

    • Visual Rating: Use a 5-point scale (e.g., 1 = no bloom, 5 = severe bloom) to score the samples.

    • Whiteness Index: Use a colorimeter to measure the L* value (lightness) of the chocolate surface. An increase in the L* value indicates the formation of bloom.

Quantitative Data Summary

The following tables present hypothetical data based on typical results from bloom stability studies on compound chocolates. These should be used as a reference for what to expect during your own experiments.

Table 1: Effect of Storage Temperature on Bloom Formation

Storage ConditionTime to First Visible Bloom (Days)Whiteness Index (L*) after 14 days
18°C (Control) > 2825.5
25°C 1428.9
30°C 732.1
20°C / 30°C Cycle 535.4

Table 2: Impact of Emulsifiers on Bloom Stability under Accelerated Conditions (20°C / 30°C Cycle)

FormulationEmulsifier Concentration (%)Time to First Visible Bloom (Days)
Control (No Emulsifier) 05
Soy Lecithin 0.59
PGPR 0.312
Sorbitan Monostearate 0.515

Visualizations

fat_bloom_mechanism cluster_chocolate Chocolate Matrix Unstable_Crystals Unstable Fat Crystals (e.g., Forms I-IV) Liquid_Fat Liquid Fat Unstable_Crystals->Liquid_Fat Stable_Crystals Stable Fat Crystals (Form V) Recrystallization Recrystallization on Surface Liquid_Fat->Recrystallization Migration to Surface Temperature_Fluctuation Temperature Fluctuation Temperature_Fluctuation->Unstable_Crystals Melting Fat_Bloom Visible Fat Bloom Recrystallization->Fat_Bloom

Caption: Mechanism of fat bloom formation initiated by temperature fluctuations.

experimental_workflow Start Start: Prepare this compound- based Chocolate Formulation Tempering Tempering Protocol Start->Tempering Molding Molding and Cooling Tempering->Molding Storage Accelerated Storage (Temperature Cycling) Molding->Storage Evaluation Bloom Evaluation (Visual & Instrumental) Storage->Evaluation Analysis Data Analysis and Formulation Optimization Evaluation->Analysis End End: Bloom-Stable Product Analysis->End

Caption: Experimental workflow for assessing and optimizing bloom stability.

References

Technical Support Center: Optimizing Caprenin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization behavior of Caprenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary physical characteristics?

This compound is a synthetic fat substitute composed of a glycerol backbone esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1][2] It was designed as a reduced-calorie alternative to cocoa butter in confectionery products.[1][2] Its complex melting behavior is a key characteristic, influenced by its unique fatty acid composition.[1]

Q2: What is polymorphism and how does it relate to this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[3] Like many triglycerides, this compound exhibits polymorphism, meaning it can form different crystal structures depending on the crystallization conditions.[1] These different polymorphs have distinct physical properties, including melting points and stability. The primary polymorphic forms observed in fats are α, β′, and β, in increasing order of stability.[4]

Q3: What are the key factors influencing the crystallization behavior of this compound?

The crystallization of this compound is a multifaceted process influenced by several factors:

  • Cooling Rate: The rate at which molten this compound is cooled significantly impacts which polymorphic form is favored. Faster cooling rates tend to produce less stable α-crystals, while slower cooling allows for the formation of more stable β′ and β-crystals.

  • Temperature: The crystallization temperature determines the degree of supersaturation, which is the driving force for nucleation and crystal growth.

  • Agitation: Stirring or shearing during crystallization can influence the number and size of crystals by promoting secondary nucleation.

  • Solvent: The choice of solvent can affect solubility and the rate of crystallization.

  • Additives/Impurities: The presence of minor components, such as mono- and diglycerides or emulsifiers, can either promote or inhibit crystallization and influence the final crystal form.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound crystallization experiments.

Issue 1: Difficulty Initiating Crystallization (No Crystals Form)

Potential Cause Troubleshooting Step Expected Outcome
Insufficient SupersaturationIncrease the concentration of this compound in the solvent or lower the crystallization temperature.Promotes nucleation and the initiation of crystal growth.
Inappropriate SolventExperiment with solvents of varying polarity. Consider using a solvent in which this compound has lower solubility at the desired crystallization temperature.Finding a suitable solvent system will facilitate the supersaturation needed for crystallization.
Presence of Inhibiting ImpuritiesPurify the this compound sample to remove any potential crystallization inhibitors.Removal of impurities can allow for unimpeded crystal nucleation and growth.
Insufficient TimeAllow the solution to equilibrate at the crystallization temperature for an extended period.Some crystallization processes, especially for stable polymorphs, can be slow.

Issue 2: Formation of Undesirable Crystal Polymorphs

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Cooling RateTo obtain more stable β' or β polymorphs, use a slower cooling rate. For the less stable α polymorph, a rapid cooling rate is necessary.Controlled cooling allows for the targeted formation of specific crystal structures.
Inappropriate Crystallization TemperatureSystematically vary the isothermal crystallization temperature to find the optimal range for the desired polymorph.Different polymorphs have different temperature ranges of stability.
Solvent EffectsThe solvent can influence which polymorph is kinetically favored. Experiment with different solvents.A change in solvent can alter the solute-solvent interactions and favor the nucleation of a different polymorph.

Issue 3: Poor Crystal Quality (Small, Irregular, or Aggregated Crystals)

Potential Cause Troubleshooting Step Expected Outcome
High Nucleation RateDecrease the level of supersaturation by either increasing the crystallization temperature or decreasing the this compound concentration.A lower nucleation rate will result in fewer, larger crystals.
Inadequate AgitationIntroduce or optimize the stirring rate. Gentle agitation can break up aggregates and promote uniform crystal growth.Improved crystal size distribution and morphology.
Presence of ImpuritiesPurify the this compound sample. Impurities can interfere with crystal lattice formation.Formation of more well-defined and regular crystals.
Use of AdditivesIntroduce small amounts of structure-directing agents or emulsifiers, such as mono- or diglycerides, to modify crystal habit.[6][7]Can lead to the formation of more desirable crystal shapes and sizes.

Issue 4: Fat Bloom Formation on Solidified this compound

Potential Cause Troubleshooting Step Expected Outcome
Polymorphic TransitionFat bloom is often caused by the transition from a less stable to a more stable polymorph, leading to the migration of liquid fat to the surface. Ensure proper tempering to favor the most stable polymorph from the outset.[8][9]A stable crystal network will minimize phase separation and bloom formation.
Incompatible FatsIf this compound is part of a blend, ensure compatibility with other fats. Eutectic behavior can lead to a softer matrix and fat migration.[9]A homogenous and stable fat blend will be less prone to blooming.
Storage ConditionsStore the solidified this compound at a constant, cool temperature. Temperature fluctuations can promote the melting of less stable crystals and subsequent recrystallization on the surface.[8]Stable storage conditions will preserve the integrity of the crystal network.

Quantitative Data Summary

Table 1: Influence of Processing Parameters on this compound Crystallization

ParameterConditionExpected Effect on CrystallizationPredominant Polymorph
Cooling Rate FastRapid nucleation, smaller crystalsα (less stable)
SlowSlower nucleation, larger, more ordered crystalsβ', β (more stable)
Agitation Low/NoneLarger, potentially dendritic crystals-
HighSmaller, more uniform crystals, potential for secondary nucleation-
Temperature High (closer to melting point)Slower nucleation, fewer, larger crystalsβ (most stable)
Low (high supercooling)Rapid nucleation, many small crystalsα, β' (less stable)

Table 2: Effect of Additives on Triglyceride Crystallization

AdditiveConcentrationGeneral Effect on Triglyceride Crystallization
Monoacylglycerols (MAGs) 1-4%Can delay the onset of crystallization but may promote the formation of the β' polymorph.[7]
Diacylglycerols (DAGs) VariesCan act as an accelerator for crystallization and promote the formation of β crystals.[6]
Hydroxylated Soy Lecithin 0.3-0.6%Can stabilize the fat crystal structure and prevent bloom by promoting the stable polymorph V in chocolate.[10]
Polyglycerol polyricinoleate (PGPR) VariesCan induce imperfections within crystals and lead to the formation of globular crystals.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.

    • Set the temperature program:

      • Heat from 20°C to 80°C at a rate of 10°C/min to erase thermal history.

      • Hold at 80°C for 10 minutes.

      • Cool from 80°C to -40°C at a specified rate (e.g., 5°C/min, 10°C/min, or 20°C/min) to observe crystallization behavior.

      • Hold at -40°C for 10 minutes.

      • Heat from -40°C to 80°C at 5°C/min to observe the melting profile.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of crystallization and melting, as well as the enthalpies of these transitions.

Protocol 2: Powder X-ray Diffraction (XRD) for Polymorph Identification

  • Sample Preparation:

    • Crystallize this compound under the desired conditions (e.g., specific cooling rate, solvent).

    • Carefully grind the crystallized sample into a fine, homogeneous powder using an agate mortar and pestle.[11][12]

    • Mount the powder onto a zero-background sample holder.[13]

  • Instrument Setup:

    • Place the sample holder in the XRD instrument.

    • Set the instrument parameters (e.g., 2θ range, step size, scan speed) appropriate for triglyceride analysis. A common range is 15-25° with a step size of 0.02°.

  • Data Analysis:

    • Analyze the diffraction pattern to identify the characteristic peaks for different polymorphs.

      • α form: A single strong peak at approximately 4.15 Å.

      • β' form: Two strong peaks at approximately 4.2 Å and 3.8 Å.

      • β form: A strong peak at approximately 4.6 Å.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_optimization Optimization Loop start Start with Molten this compound cool Controlled Cooling (Rate, Temperature) start->cool additives Addition of Modifiers (e.g., Emulsifiers) cool->additives crystallization Crystallization additives->crystallization dsc DSC Analysis (Thermal Profile) crystallization->dsc xrd XRD Analysis (Polymorph ID) crystallization->xrd microscopy Microscopy (Crystal Morphology) crystallization->microscopy evaluate Evaluate Results dsc->evaluate xrd->evaluate microscopy->evaluate adjust Adjust Parameters evaluate->adjust Iterate for Desired Properties adjust->cool

Caption: Experimental workflow for optimizing this compound crystallization.

Troubleshooting_Logic cluster_issues Problem Identification cluster_solutions Potential Solutions start Crystallization Issue Encountered no_crystals No Crystals Forming start->no_crystals wrong_polymorph Incorrect Polymorph start->wrong_polymorph poor_quality Poor Crystal Quality start->poor_quality supersaturation Adjust Supersaturation (Concentration, Temperature) no_crystals->supersaturation purify Purify Sample no_crystals->purify cooling Modify Cooling Rate wrong_polymorph->cooling poor_quality->supersaturation agitation Optimize Agitation poor_quality->agitation additives Introduce Additives poor_quality->additives

Caption: Troubleshooting logic for common this compound crystallization issues.

References

Technical Support Center: Mitigating Gastrointestinal Effects of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the gastrointestinal (GI) effects associated with the use of Caprenin in experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a fat substitute, structured as a triglyceride. It is primarily composed of caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0). Due to the incomplete absorption of its long-chain fatty acid component (behenic acid), this compound provides fewer calories than traditional fats.

Q2: What are the common gastrointestinal side effects observed with this compound consumption?

The primary gastrointestinal effects of this compound are a result of the malabsorption of its behenic acid component. These effects are similar to those seen with other fat substitutes and can include:

  • Steatorrhea: The presence of excess fat in feces, leading to oily, bulky, and malodorous stools.[1][2][3][4]

  • Diarrhea and Loose Stools: Increased frequency and liquidity of bowel movements.[5]

  • Abdominal Cramping and Discomfort: Pain and cramping in the abdominal region.[5]

  • Bloating and Flatulence: Increased intestinal gas production.[6]

Q3: What is the mechanism behind this compound's gastrointestinal effects?

The gastrointestinal side effects of this compound are primarily due to the poor absorption of behenic acid, a very long-chain saturated fatty acid.[7][8] The unabsorbed fatty acids in the colon can lead to an osmotic effect, drawing water into the intestinal lumen and resulting in diarrhea.[9] Furthermore, the presence of unabsorbed fat can alter gut motility and be fermented by the colonic microbiota, leading to gas, bloating, and discomfort.[10][11][12]

Q4: Is there a known dose at which this compound does not cause significant gastrointestinal issues?

A 91-day feeding study in rats established a no-observable-adverse-effect level (NOAEL) of more than 15% (w/w) this compound in the diet. This was equivalent to a mean exposure level of more than 13.2 g/kg/day for male rats and more than 14.6 g/kg/day for female rats.[13] However, direct dose-response data in humans is limited. It is recommended to start with low doses and titrate upwards based on individual tolerance in experimental settings.

Troubleshooting Guides

Issue 1: Subject complains of oily stools (steatorrhea) after this compound administration.

Potential Cause: Incomplete absorption of the behenic acid component of this compound.

Mitigation Strategies:

  • Dose Reduction: The most direct approach is to lower the administered dose of this compound.

  • Dietary Modification:

    • Reduce the overall fat content of the experimental diet to lessen the total load of fat reaching the colon.[1][6]

    • Incorporate healthy unsaturated fats from sources like oily fish, avocados, and olive oil in the non-Caprenin portion of the diet, as these are more readily absorbed.[2]

  • Pancreatic Lipase Supplementation: Co-administration of pancreatic lipase supplements may aid in the breakdown of triglycerides, potentially improving the absorption of the fatty acids from this compound.[14][15][16][17] The required dosage would need to be determined experimentally.

  • Dietary Fiber Supplementation: Certain types of dietary fiber may help to bind unabsorbed fats, although some studies suggest high fiber intake could potentially worsen steatorrhea in cases of pancreatic insufficiency.[18] The effect of specific fibers in the context of this compound would require experimental validation.

Issue 2: Subject experiences diarrhea and/or abdominal cramping.

Potential Cause: Osmotic effects of unabsorbed fatty acids in the colon and increased gut motility.

Mitigation Strategies:

  • Dose Titration: Begin with a low dose of this compound and gradually increase it, allowing the subject's gastrointestinal system to adapt.

  • Probiotic Supplementation: The introduction of specific probiotic strains, such as those from the Lactobacillus and Bifidobacterium families, may help modulate the gut microbiota, potentially reducing symptoms of diarrhea and discomfort.[19][20][21][22]

  • Hydration: Ensure adequate fluid intake to prevent dehydration resulting from diarrhea.

  • Meal Frequency: Administering this compound in smaller, more frequent doses throughout the day rather than a single large dose may improve tolerance.[23]

Issue 3: Subject reports excessive bloating and flatulence.

Potential Cause: Fermentation of unabsorbed fatty acids by the colonic microbiota.

Mitigation Strategies:

  • Probiotics and Prebiotics: A combination of probiotics and prebiotics (synbiotics) may help to establish a healthier gut microbiome, potentially reducing gas-producing bacteria.[19]

  • Dietary Adjustments: Reducing other gas-forming foods in the diet, such as certain carbohydrates and sugar substitutes, may alleviate symptoms.[6]

  • Simethicone: Over-the-counter anti-gas agents containing simethicone may help to break up gas bubbles in the digestive tract, providing symptomatic relief.[6]

Quantitative Data Summary

ParameterFindingSpeciesReference
No-Observable-Adverse-Effect Level (NOAEL) > 15% (w/w) in dietRat[13]
> 13.2 g/kg/day (male)Rat[13]
> 14.6 g/kg/day (female)Rat[13]

Experimental Protocols

Protocol 1: Assessing Gastrointestinal Tolerance to this compound

This protocol is designed to systematically evaluate the gastrointestinal tolerance of varying doses of this compound in a research setting.

Study Design: A randomized, double-blind, placebo-controlled, crossover design is recommended.[24]

Participants: Healthy volunteers with no pre-existing gastrointestinal conditions.

Intervention:

  • Lead-in Period: 3-7 days on a standardized diet to establish baseline gastrointestinal function.[24]

  • Test Periods: Each subject will undergo multiple test periods, separated by a washout period of at least one week. In each test period, subjects will consume a controlled diet containing either a placebo (e.g., a standard dietary fat) or a specific dose of this compound.

  • Dosage: Start with a low dose (e.g., 5-10 grams per day) and escalate in subsequent test periods.

Data Collection:

  • Gastrointestinal Symptom Questionnaire: Subjects will complete a daily questionnaire to rate the severity of symptoms such as bloating, flatulence, abdominal pain, nausea, and stool consistency (using the Bristol Stool Chart).[25][26]

  • Stool Collection: A 72-hour stool collection can be performed during the final days of each test period to quantify fecal fat excretion (steatorrhea).

Protocol 2: Evaluating the Efficacy of Pancreatic Lipase in Mitigating this compound-Induced Steatorrhea

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: Subjects who have demonstrated steatorrhea with a specific dose of this compound in a previous tolerance study.

Intervention:

  • Subjects will consume a standardized diet containing the dose of this compound known to induce steatorrhea.

  • Subjects will be randomly assigned to receive either a placebo or a standardized dose of pancreatic lipase with each meal containing this compound. The lipase dosage should be based on the fat content of the meal.[15]

Data Collection:

  • Fecal Fat Analysis: A 72-hour stool collection will be conducted to measure fecal fat excretion. A significant reduction in fecal fat in the lipase group compared to the placebo group would indicate efficacy.

  • Symptom Questionnaires: Daily gastrointestinal symptom questionnaires will be used to assess subjective improvements in stool characteristics and overall comfort.

Visualizations

Lipid_Digestion_and_Absorption_Pathway cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Dietary Fat (this compound) Dietary Fat (this compound) Micelles Micelles Dietary Fat (this compound)->Micelles Emulsification Bile Salts Bile Salts Bile Salts->Dietary Fat (this compound) Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Micelles Hydrolysis Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Re-esterification Re-esterification Monoglycerides & Fatty Acids->Re-esterification Monoglycerides & Fatty Acids->Re-esterification Micelles->Monoglycerides & Fatty Acids Triglycerides Triglycerides Re-esterification->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics

Caption: Simplified pathway of lipid digestion and absorption.

Experimental_Workflow_Tolerance_Study cluster_screening Screening & Baseline cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Recruitment Recruitment Informed Consent Informed Consent Recruitment->Informed Consent Standardized Diet (Lead-in) Standardized Diet (Lead-in) Informed Consent->Standardized Diet (Lead-in) Baseline GI Symptoms Baseline GI Symptoms Standardized Diet (Lead-in)->Baseline GI Symptoms Randomization Randomization Baseline GI Symptoms->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Washout Period Washout Period This compound Group->Washout Period Daily Symptom Questionnaires Daily Symptom Questionnaires This compound Group->Daily Symptom Questionnaires Stool Collection (72h) Stool Collection (72h) This compound Group->Stool Collection (72h) Placebo Group->Washout Period Placebo Group->Daily Symptom Questionnaires Placebo Group->Stool Collection (72h) Crossover Crossover Washout Period->Crossover Washout Period->Crossover Crossover->this compound Group Crossover->Placebo Group Statistical Analysis Statistical Analysis Daily Symptom Questionnaires->Statistical Analysis Stool Collection (72h)->Statistical Analysis

Caption: Workflow for a gastrointestinal tolerance study.

Mitigation_Strategy_Logic cluster_mitigation Mitigation Strategies This compound Ingestion This compound Ingestion Malabsorption of Behenic Acid Malabsorption of Behenic Acid This compound Ingestion->Malabsorption of Behenic Acid Increased Colonic Fatty Acids Increased Colonic Fatty Acids Malabsorption of Behenic Acid->Increased Colonic Fatty Acids GI Symptoms GI Symptoms Increased Colonic Fatty Acids->GI Symptoms Dose Reduction Dose Reduction Dose Reduction->this compound Ingestion Lipase Supplementation Lipase Supplementation Lipase Supplementation->Malabsorption of Behenic Acid Aids digestion Probiotic Supplementation Probiotic Supplementation Probiotic Supplementation->Increased Colonic Fatty Acids Modulates microbiota Dietary Modification Dietary Modification Dietary Modification->Increased Colonic Fatty Acids Reduces total fat

Caption: Logical relationships of mitigation strategies for this compound's GI effects.

References

Improving the usability of Caprenin in food manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caprenin. This resource is designed for researchers, scientists, and food development professionals to provide guidance and troubleshooting for the use of this compound in food manufacturing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reduced-calorie fat substitute developed as an alternative to cocoa butter. It is a structured lipid composed of a glycerol backbone esterified with caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1] Its primary applications are in confectionery coatings, soft candies, and baked goods where calorie reduction is desired without a complete loss of fat-like texture and mouthfeel.[1]

Q2: What are the main challenges associated with using this compound?

Historically, users have found this compound to be challenging to work with.[2] The primary issues encountered during its use include difficulties in crystallization control, which can lead to fat bloom, the development of a waxy mouthfeel, and potential flavor and stability issues if not handled correctly.

Q3: How does the fatty acid composition of this compound affect its properties?

The unique combination of medium-chain (caprylic and capric) and very-long-chain (behenic) fatty acids gives this compound its reduced caloric value, as behenic acid is poorly absorbed by the body.[1] However, this composition also leads to complex melting and crystallization behavior, which requires careful control during processing. The high behenic acid content can influence the crystallization kinetics, potentially leading to the formation of large crystals if not managed properly.[1][3]

Troubleshooting Guides

Crystallization and Fat Bloom Issues

Fat bloom is a common defect in chocolate and confectionery coatings, appearing as a white or grayish film on the surface. It is often caused by the uncontrolled crystallization of fats.

Problem: My product made with this compound is developing a white, powdery film (fat bloom) on the surface over time.

Possible Causes:

  • Improper Tempering: The chocolate or coating was not correctly pre-crystallized, leading to the formation of unstable fat crystal polymorphs.

  • Inadequate Cooling: The cooling rate after enrobing or molding was too slow or too fast, promoting the growth of large, unstable crystals.

  • Storage Temperature Fluctuations: Storing the final product at temperatures that fluctuate can cause partial melting and recrystallization of the fat on the surface.

  • Fat Incompatibility: Migration of other fats (e.g., from a nut filling) to the surface can disrupt the crystal network of the this compound-based coating.

Solutions:

  • Optimize Tempering Protocol: A controlled tempering process is crucial. While a standard chocolate tempering protocol can be a starting point, adjustments will be necessary for this compound. See the detailed experimental protocol below for a recommended starting procedure.

  • Control Cooling Rates: Implement a multi-stage cooling process with precise temperature control. A rapid initial cooling to set the structure, followed by a slower crystallization phase at a controlled temperature, is often effective.

  • Maintain Stable Storage Conditions: Store finished products in a cool, dry place with a stable temperature, ideally between 18-20°C.

  • Incorporate a Barrier Layer: If using a fat-containing center (like a nut paste), consider applying a barrier layer to prevent fat migration.

Texture and Mouthfeel Defects

A common complaint with some cocoa butter substitutes is a waxy or greasy mouthfeel.

Problem: The final product has a waxy or greasy texture and does not melt cleanly in the mouth.

Possible Causes:

  • High Solid Fat Content (SFC) at Body Temperature: The fat blend has a significant amount of solid fat remaining at 37°C, leading to a waxy sensation. This can be exacerbated by the presence of high-melting fatty acids like behenic acid.[3]

  • Large Crystal Size: Improper crystallization can lead to the formation of large, gritty crystals that are perceived as a poor texture.

  • Formulation Imbalance: The ratio of this compound to other fats (like milk fat) or the type and amount of emulsifier may not be optimal.

Solutions:

  • Blend with Lower-Melting Fats: Consider blending this compound with a small amount of a lower-melting fat to adjust the overall Solid Fat Content profile. However, be mindful of potential eutectic effects that could lead to excessive softening.

  • Optimize Crystallization: Proper tempering and cooling are essential to create a network of small, stable crystals, which will improve the melting sensation.

  • Incorporate Emulsifiers: The addition of emulsifiers like lecithin or polyglycerol polyricinoleate (PGPR) can help to modify the crystal structure and improve the mouthfeel.

  • Adjust Agitation: Controlled agitation during the cooling and crystallization phase can promote the formation of smaller crystals.

Off-Flavor Development

Off-flavors in fat-based products can arise from the raw materials or develop over time due to chemical reactions.

Problem: My product has developed a soapy, stale, or cardboard-like off-flavor.

Possible Causes:

  • Hydrolytic Rancidity: The breakdown of triglycerides into free fatty acids, often catalyzed by moisture and enzymes (lipases). The medium-chain fatty acids in this compound (caprylic and capric) can lead to soapy off-flavors if hydrolyzed.[4]

  • Oxidative Rancidity: The reaction of unsaturated fatty acids with oxygen, leading to the formation of aldehydes and ketones that produce stale or cardboard-like flavors. Although this compound is composed of saturated fatty acids, other fats in the formulation may be susceptible.

  • Ingredient Interactions: Other ingredients in the formulation may be contributing to or accelerating off-flavor development.

Solutions:

  • Control Moisture: Ensure all ingredients are low in moisture and process in a low-humidity environment to minimize the risk of hydrolytic rancidity.

  • Use High-Quality Raw Materials: Start with fresh, high-quality this compound and other ingredients.

  • Incorporate Antioxidants: If oxidative rancidity is a concern due to other fats in the formulation, consider adding antioxidants like tocopherols (Vitamin E) or ascorbyl palmitate.

  • Proper Packaging: Package the final product in materials with good oxygen and moisture barrier properties.

Data Presentation

Table 1: Illustrative Solid Fat Content (SFC) Profile of this compound vs. Cocoa Butter

Temperature (°C)This compound (Illustrative SFC %)Cocoa Butter (Typical SFC %)
1085 - 9588 - 98
2070 - 8075 - 85
2545 - 5550 - 60
3015 - 255 - 15
35< 5< 2
37< 20

Note: The SFC values for this compound are illustrative. It is highly recommended to determine the actual SFC profile of your specific this compound sample using the DSC protocol provided below.

Experimental Protocols

Protocol 1: Determination of Solid Fat Content (SFC) Profile using Differential Scanning Calorimetry (DSC)

This method allows for the characterization of the melting behavior of this compound.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 70°C for 10 minutes to erase any prior thermal history.

    • Cool the sample at a controlled rate of 5°C/minute down to -20°C.

    • Hold at -20°C for 30 minutes to ensure complete crystallization.

    • Heat the sample at a controlled rate of 5°C/minute from -20°C to 70°C.

  • Data Analysis:

    • Record the heat flow as a function of temperature during the heating scan.

    • Integrate the area under the melting endotherm to determine the total enthalpy of melting (ΔH_total).

    • To determine the SFC at a specific temperature (T), integrate the partial area of the melting peak from that temperature up to the end of melting (ΔH_partial).

    • Calculate the SFC (%) at temperature T using the formula: SFC(T) = (ΔH_partial / ΔH_total) * 100.

    • Repeat this calculation for a range of temperatures to generate the SFC profile.[5][6]

Protocol 2: Recommended Starting Protocol for Tempering a this compound-Based Confectionery Coating

This protocol provides a starting point for achieving a stable crystal structure in a coating containing this compound.

Methodology:

  • Melting: Melt the this compound-based coating to 45-50°C to ensure all fat crystals are completely melted.

  • Cooling: Cool the coating down to 27-29°C with constant, gentle agitation. This is the temperature range where stable crystal nuclei will begin to form.

  • Seeding (Optional but Recommended): Add 1-2% of previously tempered and grated coating (seed crystals) to the cooled mass and stir until fully dispersed. This will encourage the formation of the desired stable crystal polymorph.

  • Re-warming: Gently warm the coating to 30-32°C. This step melts out any remaining unstable crystals, leaving only the stable ones. The exact temperature will depend on the specific formulation and should be determined experimentally.

  • Testing for Temper: To confirm the coating is in temper, dip a spatula or knife into the coating. A properly tempered coating will set within 3-5 minutes at room temperature (20-22°C) with a glossy finish and good snap.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Thermal Program cluster_analysis Data Analysis prep1 Weigh 5-10mg this compound prep2 Seal in DSC pan prep1->prep2 dsc1 Heat to 70°C (10 min) prep2->dsc1 dsc2 Cool to -20°C @ 5°C/min dsc1->dsc2 dsc3 Hold at -20°C (30 min) dsc2->dsc3 dsc4 Heat to 70°C @ 5°C/min dsc3->dsc4 an1 Record Heat Flow vs. Temp dsc4->an1 an2 Integrate Total Melting Peak (ΔH_total) an1->an2 an3 Integrate Partial Areas (ΔH_partial) an2->an3 an4 Calculate SFC(T) an3->an4 troubleshooting_bloom cluster_causes Potential Causes cluster_solutions Solutions issue Fat Bloom Observed cause1 Improper Tempering issue->cause1 cause2 Incorrect Cooling Rate issue->cause2 cause3 Storage Temperature Fluctuations issue->cause3 cause4 Fat Migration issue->cause4 sol1 Optimize Tempering Protocol cause1->sol1 sol2 Control Cooling Profile cause2->sol2 sol3 Ensure Stable Storage (18-20°C) cause3->sol3 sol4 Use Barrier Layer cause4->sol4 stability_pathway cluster_hydrolytic Hydrolytic Rancidity cluster_oxidative Oxidative Rancidity (of other fats) cluster_prevention Prevention Strategies This compound This compound (Triglyceride) hydro_catalyst Moisture + Lipase This compound->hydro_catalyst hydrolysis hydro_product Free Fatty Acids (Soapy Off-Flavor) hydro_catalyst->hydro_product prev1 Control Moisture hydro_product->prev1 ox_catalyst Oxygen ox_product Aldehydes & Ketones (Stale Off-Flavor) ox_catalyst->ox_product prev2 Add Antioxidants ox_product->prev2 prev3 Barrier Packaging ox_product->prev3 other_fats Other Unsaturated Fats other_fats->ox_catalyst oxidation

References

Technical Support Center: Counteracting Caprenin-Induced Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to counteract hypercholesterolemia potentially induced by Caprenin.

Troubleshooting Guide

Issue: Elevated LDL Cholesterol and Total Cholesterol in Experimental Subjects

Question: We are observing a significant increase in Low-Density Lipoprotein (LDL) and Total Cholesterol in our animal models receiving a this compound-rich diet. How can we address this?

Answer:

This compound, a structured triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids, has been shown in some studies to contribute to hypercholesterolemia, particularly due to its behenic acid content.[1][2][3] Behenic acid, a very-long-chain saturated fatty acid, is considered a cholesterol-raising fatty acid in humans, with an effect on total and LDL cholesterol comparable to that of palmitic acid.[1][2][3]

Here are several strategies to consider, ranging from dietary and nutraceutical interventions to pharmacological approaches:

1. Dietary Modifications:

  • Reduction of Saturated Fat Intake: The foundational approach is to reduce the overall intake of saturated fats in the experimental diet.[2][4]

  • Replacement with Unsaturated Fats: Isocalorically replacing saturated fats with monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) is an effective strategy to lower LDL cholesterol.[5][6]

  • Increase Soluble Fiber: Incorporating soluble fibers from sources like oats (beta-glucans), psyllium, and legumes can reduce the absorption of cholesterol.[4][7]

  • Introduce Plant Sterols/Stanols: These compounds compete with cholesterol for absorption in the intestine, thereby lowering blood cholesterol levels.[8][9]

2. Nutraceutical Supplementation:

  • Omega-3 Fatty Acids: Supplementation with eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from fish oil can help manage triglyceride levels and has other cardiovascular benefits.[4]

  • Garlic Extract (Allicin): Allicin, the active compound in garlic, has demonstrated lipid-lowering effects.[8]

  • Bergamot Extract: This citrus extract contains polyphenols that can support healthy cholesterol levels.[8]

  • Berberine: This bioactive compound has been shown to have cholesterol-lowering properties.[8]

  • Green Tea Extract: Catechins in green tea may contribute to improved lipid profiles.[7][8]

  • L-Carnitine: Supplementation with L-carnitine has been shown to improve lipid profiles, particularly at doses greater than 2 g/day .[10]

  • Quercetin: This flavonoid has been found to significantly decrease total and LDL cholesterol.

3. Pharmacological Interventions:

  • Statins (HMG-CoA Reductase Inhibitors): These are first-line treatments that block cholesterol synthesis in the liver.[11][12]

  • Ezetimibe (Cholesterol Absorption Inhibitor): This drug prevents the absorption of cholesterol from the small intestine.[13]

  • Fibrates: These are effective in lowering triglycerides.[2][12]

  • PCSK9 Inhibitors: These monoclonal antibodies enhance the liver's ability to absorb LDL cholesterol from the blood.[13]

  • Bempedoic Acid (ATP-Citrate Lyase Inhibitor): This is a newer oral medication that inhibits cholesterol biosynthesis.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hypercholesterolemia?

A1: The hypercholesterolemic effect of this compound is primarily attributed to its behenic acid (C22:0) component. Saturated fatty acids can increase plasma cholesterol by promoting the de novo biosynthesis of cholesterol.[17] One of the key mechanisms involves the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[17] Saturated fats can also suppress the activity of LDL receptors, leading to reduced clearance of LDL cholesterol from the circulation.[18] Additionally, they can induce cellular stress pathways, such as endoplasmic reticulum (ER) stress and the activation of Jun N-terminal kinase (JNK) signaling, which are linked to lipotoxicity and inflammation.[10][19]

Q2: Are the medium-chain fatty acids (caprylic and capric acid) in this compound also problematic?

A2: The effects of caprylic (C8:0) and capric (C10:0) acids on cholesterol are more complex. Some studies suggest that medium-chain fatty acids (MCFAs) may have beneficial effects on lipid metabolism. For instance, they have been shown to reduce serum cholesterol by regulating bile acid metabolism.[4] Other research indicates that caprylic acid may improve lipid profiles and suppress inflammation through the activation of the ABCA1/p-JAK2/p-STAT3 signaling pathway.[8][17][[“]] However, the overall effect of this compound appears to be driven by the cholesterol-raising properties of behenic acid.

Q3: What are the recommended experimental models to study this compound-induced hypercholesterolemia and its countermeasures?

A3: Several rodent models are suitable for studying diet-induced hypercholesterolemia:

  • Wistar and Sprague-Dawley Rats: These are commonly used models where hypercholesterolemia can be induced by a high-cholesterol diet.[1] A common protocol involves adding 1-2% cholesterol to the standard chow.[1]

  • C57BL/6J Mice: This strain is susceptible to diet-induced atherosclerosis and is often used in studies involving high-fat diets.[21]

  • LDLR-/- Mice: LDL receptor knockout mice on a C57BL/6J background are a well-established model for studying atherosclerosis as they develop hypercholesterolemia even on a regular chow diet, which is exacerbated by a high-fat/high-cholesterol diet.[22]

Q4: Can you provide a basic protocol for a human clinical trial investigating interventions for diet-induced hypercholesterolemia?

A4: A randomized, controlled, crossover metabolic ward study is a robust design for this purpose.[1]

  • Participants: Recruit healthy, mildly hypercholesterolemic subjects.

  • Dietary Periods: Each participant consumes a series of controlled diets for a specified duration (e.g., 3-4 weeks per diet). The diets would include a baseline high-saturated fat diet, followed by intervention diets where a portion of the saturated fat is replaced with the test intervention (e.g., a specific nutraceutical, a different type of fat).

  • Washout Periods: Include washout periods between each dietary phase to minimize carryover effects.

  • Controlled Environment: Conduct the study in a metabolic ward to ensure strict dietary adherence and control over other lifestyle factors.[23]

  • Outcome Measures: Collect fasting blood samples at the end of each dietary period to measure total cholesterol, LDL-C, HDL-C, and triglycerides.

Data Presentation

Table 1: Effect of Behenic Acid on Serum Lipids in Mildly Hypercholesterolemic Men

Lipid ParameterHigh-Oleic Acid Sunflower Oil Diet (mmol/L ± SD)Palm Oil Diet (mmol/L ± SD)Behenate Oil Diet (mmol/L ± SD)
Total Cholesterol5.12 ± 0.55.84 ± 0.75.87 ± 0.8
LDL Cholesterol3.70 ± 0.64.42 ± 0.74.40 ± 0.8
HDL Cholesterol---
Triglycerides---
Data from a randomized, crossover, metabolic-ward study. Behenate oil and palm oil diets resulted in significantly higher total and LDL cholesterol compared to the high-oleic acid sunflower oil diet. There were no significant differences between the behenate oil and palm oil diets.[1]

Table 2: Efficacy of Various Lipid-Lowering Interventions

InterventionExpected LDL-C Reduction
Dietary Changes
Reduced Saturated Fat Intake5-10%
Increased Soluble Fiber5-10%
Plant Sterols/Stanols (2g/day)10-15%
Nutraceuticals
L-Carnitine (>2g/day)Significant reduction
QuercetinSignificant reduction
Pharmacological Agents
Statins30-50+%
Ezetimibe15-20%
PCSK9 Inhibitors50-60%
Bempedoic Acid~18-28%

Experimental Protocols

1. Animal Model of Diet-Induced Hypercholesterolemia

  • Animal Strain: Male C57BL/6J mice, 8 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for one week.

  • Diet Induction:

    • Control Group: Feed a standard chow diet.

    • Hypercholesterolemic Group: Feed a high-fat diet (HFD) containing 20% fat and 1.5% cholesterol for 12-16 weeks to induce hypercholesterolemia and fatty liver.[21]

  • Intervention Groups: After the induction period, divide the hypercholesterolemic mice into groups to receive the HFD supplemented with various test compounds (e.g., nutraceuticals, pharmacological agents) for an additional 8-12 weeks.

  • Blood and Tissue Collection: At the end of the study, collect blood via cardiac puncture for lipid profile analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides). Perfuse the liver and aorta for histological analysis (e.g., H&E staining for steatosis, Oil Red O staining for lipid accumulation in the aorta).

2. Human Metabolic Ward Study

  • Study Design: A randomized, single-blind, crossover design with three 4-week dietary periods separated by 2-week washout periods.

  • Participants: Recruit healthy adult volunteers with baseline LDL-C between 130 and 190 mg/dL.

  • Dietary Interventions: All meals are prepared and provided in a metabolic kitchen.

    • Period 1 (Control): A diet high in saturated fat (e.g., 15% of total calories from saturated fat).

    • Period 2 (Intervention A): An isocaloric diet where 7% of energy from saturated fat is replaced with monounsaturated fat.

    • Period 3 (Intervention B): An isocaloric diet where 7% of energy from saturated fat is replaced with polyunsaturated fat.

  • Data Collection:

    • Fasting blood samples are collected at the beginning and end of each dietary period for comprehensive lipid panel analysis.

    • Dietary compliance is monitored through daily food logs and regular check-ins with a dietitian.

Visualizations

Signaling_Pathway_Saturated_Fat SFA Saturated Fatty Acids (e.g., Behenic Acid) LDLR_activity Reduced LDL Receptor Activity SFA->LDLR_activity Inhibits SREBP2 SREBP-2 Activation SFA->SREBP2 Promotes ER_Stress Endoplasmic Reticulum Stress SFA->ER_Stress Induces LDL_clearance Decreased LDL Clearance LDLR_activity->LDL_clearance Plasma_LDL Increased Plasma LDL Cholesterol LDL_clearance->Plasma_LDL HMGCR Increased HMG-CoA Reductase SREBP2->HMGCR Chol_synthesis Increased Cholesterol Biosynthesis HMGCR->Chol_synthesis Chol_synthesis->Plasma_LDL JNK JNK Pathway Activation ER_Stress->JNK Inflammation Inflammation & Lipotoxicity JNK->Inflammation

Caption: Signaling pathways affected by saturated fatty acids.

Experimental_Workflow start Start: Recruit Subjects (e.g., C57BL/6J Mice) acclimatization Acclimatization (1 week) start->acclimatization diet_induction Dietary Induction (12-16 weeks) acclimatization->diet_induction control_diet Control Group: Standard Chow diet_induction->control_diet Group 1 hfd_diet Hypercholesterolemic Group: High-Fat Diet (HFD) diet_induction->hfd_diet Group 2 endpoint Endpoint Analysis control_diet->endpoint intervention Intervention Phase (8-12 weeks) hfd_diet->intervention intervention_groups HFD + Test Compound A HFD + Test Compound B ... intervention->intervention_groups hfd_control HFD Control Group intervention->hfd_control intervention_groups->endpoint hfd_control->endpoint blood_collection Blood Collection (Lipid Profile) endpoint->blood_collection tissue_collection Tissue Collection (Liver, Aorta) endpoint->tissue_collection analysis Histological & Biochemical Analysis blood_collection->analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for an animal study on diet-induced hypercholesterolemia.

References

Validation & Comparative

A Comparative Analysis of the Metabolic Fates of Caprenin and Salatrim

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structured lipids, Caprenin and Salatrim, reveals distinct metabolic profiles driven by their unique fatty acid compositions. This guide synthesizes available experimental data to offer a comparative overview of their digestion, absorption, and systemic effects, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding these fat substitutes.

This compound, a triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids, and Salatrim, an acronym for Short and Long-chain Acyl-Triglyceride molecules, were developed as reduced-calorie fat substitutes.[1][2] Their caloric reduction is primarily achieved through the incomplete absorption of their long-chain fatty acid components. While both are structured lipids, their differing fatty acid profiles lead to distinct metabolic pathways and physiological responses.

General and Physicochemical Properties

PropertyThis compoundSalatrim
Primary Fatty Acids Caprylic (C8:0), Capric (C10:0), Behenic (C22:0)[3][4]Acetic (C2:0), Propionic (C3:0), Butyric (C4:0), Stearic (C18:0)[2][5]
Caloric Value Approximately 5 kcal/g[1][6]5-6 kcal/g[2]
Appearance Not specified in search resultsClear, slightly amber liquid to a light-colored waxy solid at room temperature[7]
Solubility Not specified in search resultsSoluble in hexane, cyclohexane, acetone, ether, tetrahydrofuran, and liquid triglyceride oils; Insoluble in water[5]

Metabolic Effects: A Comparative Summary

Metabolic ParameterThis compoundSalatrim
Long-Chain Fatty Acid Absorption Behenic acid is poorly absorbed.[8]Stearic acid is poorly absorbed.[2]
Effect on Serum Lipids May adversely affect serum cholesterol levels.[3][4] One study on hypercholesterolemic men showed that a this compound-rich diet, when compared to a palm oil/palm-kernel oil diet, led to significant reductions in HDL cholesterol (HDL-C), HDL2-C, and HDL3-C, and an increase in the ratio of total cholesterol to HDL-C. However, no significant changes were observed when compared to a butter-rich diet.[9][10]Diets containing Salatrim did not affect the blood concentration of total high-density or low-density lipoprotein cholesterol. The post-prandial increase in serum triglyceride concentration was lower after ingestion of a meal containing 30 g of Salatrim than after ingestion of a meal containing 30 g of oleate or cocoa butter.[1]
Gastrointestinal Effects Not specified in search resultsHigh intake (around 60 g/day ) can lead to gastrointestinal symptoms such as nausea, stomach cramps, and diarrhea.
Appetite Not specified in search resultsA study showed that a Salatrim meal increased the feeling of fullness and decreased hunger more than a traditional fat meal.[11]

Experimental Protocols

This compound: Absorption and Caloric Value Determination

A study to determine the absorption and caloric value of this compound in adult humans utilized the fat-balance technique.[12][13]

  • Subjects: 20 healthy adult men and women.[13]

  • Diet: Subjects consumed a chocolate-flavored confection containing this compound.[13]

  • Methodology:

    • A 5-day treatment period where dietary intake and fecal excretion of very long-chain fatty acids (VLCFAs) were measured.[13]

    • A 7-day post-treatment washout period to correct for baseline excretion of VLCFAs.[13]

    • The physiological fuel value (caloric value) of this compound was calculated using a modification of the Atwater method, which accounts for the partial absorption of VLCFAs and the heat loss from the metabolism of medium-chain fatty acids.[13]

Salatrim: Biotransformation and Absorption Studies

The metabolic fate of Salatrim has been investigated in both rats and humans using various experimental protocols.

  • In Vitro Hydrolysis:

    • Objective: To determine the rate of hydrolysis of different Salatrim formulations.

    • Methodology: Chloroform solutions of various Salatrim products were incubated with porcine pancreatic lipase at 37°C. Samples were taken at different time points (2, 5, 10, and 30 minutes) and the resulting triacylglycerides, diacylglycerides, monoacylglycerides, and free fatty acids were measured by gas chromatography with mass spectrometry.[1]

  • Animal Studies (Rats):

    • Objective: To trace the absorption, distribution, and elimination of Salatrim's constituent fatty acids.

    • Methodology:

      • Male Sprague-Dawley rats were administered a single oral dose of Salatrim 23CA labeled with ¹⁴C in the acetate, propionate, stearate, or glycerol moiety.[1]

      • Radiolabel elimination was monitored for 72 hours through the analysis of exhaled CO₂, feces, and urine.[1]

      • The distribution of the radiolabel in the carcass, liver, blood, and fat was also determined.[3]

  • Human Studies:

    • Objective: To assess the tolerance and metabolic effects of Salatrim in humans.

    • Methodology:

      • Clinic-based studies: Volunteers ingested controlled diets with up to 60 g of Salatrim per day for periods of 1, 4, or 7 days.[3]

      • Acute tolerance tests: A double-blind crossover design was used where subjects consumed single doses of 45 g or 60 g of Salatrim 23CA.[3]

      • Fecal analysis: Fecal samples were collected to measure the excretion of total fat and stearic acid to determine absorption.[3]

Visualizing the Metabolic Pathways

The distinct fatty acid compositions of this compound and Salatrim dictate their breakdown and absorption in the gastrointestinal tract. The following diagrams illustrate these processes.

Caprenin_Metabolism This compound This compound (Triglyceride) C8, C10, C22 Fatty Acids Stomach Stomach This compound->Stomach Ingestion Small_Intestine Small Intestine (Pancreatic Lipase) Stomach->Small_Intestine Glycerol Glycerol Small_Intestine->Glycerol Hydrolysis MCFA Medium-Chain Fatty Acids (C8, C10) Small_Intestine->MCFA Hydrolysis VLCFA Very Long-Chain Fatty Acid (C22 - Behenic Acid) Small_Intestine->VLCFA Hydrolysis Portal_Vein Portal Vein to Liver Glycerol->Portal_Vein Absorption MCFA->Portal_Vein Direct Absorption Lymphatic_System Lymphatic System VLCFA->Lymphatic_System Partial Absorption (Re-esterification) Fecal_Excretion Fecal Excretion VLCFA->Fecal_Excretion Poorly Absorbed Energy Energy Metabolism Portal_Vein->Energy Lymphatic_System->Energy

This compound Digestion and Absorption Pathway

Salatrim_Metabolism Salatrim Salatrim (Triglyceride) Short & Long-Chain Fatty Acids Stomach Stomach Salatrim->Stomach Ingestion Small_Intestine Small Intestine (Pancreatic Lipase) Stomach->Small_Intestine SCFA Short-Chain Fatty Acids (C2, C3, C4) Stomach->SCFA Some Hydrolysis & Absorption Glycerol Glycerol Small_Intestine->Glycerol Hydrolysis Small_Intestine->SCFA Hydrolysis LCFA Long-Chain Fatty Acid (C18 - Stearic Acid) Small_Intestine->LCFA Hydrolysis Portal_Vein Portal Vein to Liver Glycerol->Portal_Vein Absorption SCFA->Portal_Vein Direct Absorption Lymphatic_System Lymphatic System LCFA->Lymphatic_System Partial Absorption (Re-esterification) Fecal_Excretion Fecal Excretion LCFA->Fecal_Excretion Poorly Absorbed Energy Energy Metabolism Portal_Vein->Energy Lymphatic_System->Energy

Salatrim Digestion and Absorption Pathway

Conclusion

This compound and Salatrim, while both designed as reduced-calorie fat substitutes, exhibit notable differences in their metabolic effects. The primary distinction lies in their constituent fatty acids, which dictates their absorption and subsequent physiological impact. This compound's composition of medium-chain and very long-chain fatty acids leads to concerns about its effects on serum cholesterol. In contrast, Salatrim, with its short-chain and long-chain fatty acid structure, appears to have a more neutral effect on blood lipids but can cause gastrointestinal distress at high doses. The experimental data underscores the importance of considering the specific molecular structure of fat substitutes in predicting their metabolic fate and overall impact on health. Further direct comparative studies employing standardized protocols would be invaluable for a more definitive assessment of their relative metabolic effects.

References

Caprenin vs. Traditional Fats: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy, metabolic effects, and sensory properties of Caprenin in comparison to traditional dietary fats, supported by experimental data.

Introduction

This compound, a structured lipid developed by Procter & Gamble in the 1990s, was introduced as a reduced-calorie fat substitute, primarily targeting the confectionery market as a cocoa butter replacer.[1][2] It is a triacylglycerol composed of a unique combination of medium-chain fatty acids (MCFAs), specifically caprylic (C8:0) and capric (C10:0) acids, and a very-long-chain fatty acid (VLCFA), behenic acid (C22:0).[3][4] This composition was designed to mimic the physical properties of traditional fats while offering a lower caloric value due to its incomplete absorption.[2][5] This guide provides a comprehensive comparison of this compound and traditional fats, focusing on their caloric efficacy, effects on blood lipid profiles, and sensory characteristics, supported by available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and traditional fats based on clinical and preclinical studies.

Table 1: Caloric and Compositional Comparison

ParameterThis compoundTraditional Fats (e.g., Cocoa Butter, Corn Oil)
Caloric Value (kcal/g) 4.3 - 5[1][4]~9[4]
Primary Fatty Acid Composition Caprylic (C8:0), Capric (C10:0), Behenic (C22:0)[3]Varies (e.g., Palmitic, Stearic, Oleic, Linoleic acids)

Table 2: Effects on Blood Lipids (Human Studies)

Data from a randomized, blind study in hypercholesterolemic men.

Lipid ParameterDiet Rich in this compound (vs. Palm Oil/Palm-Kernel Oil)Diet Rich in this compound (vs. Butter)
HDL Cholesterol (HDL-C) Significant ReductionNo Significant Change
HDL2-C & HDL3-C Significant ReductionNo Significant Change
Total Cholesterol / HDL-C Ratio Significant IncreaseNo Significant Change
LDL Cholesterol (LDL-C) No Significant ChangeNo Significant Change
Triglycerides No Significant ChangeNo Significant Change

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the types of studies conducted on this compound.

Clinical Trial: Evaluation of Blood Lipid Effects

Objective: To determine the effect of a this compound-rich diet on serum lipid profiles compared to diets rich in traditional fats.

Study Design: A randomized, double-blind, crossover study.

Participants: Hypercholesterolemic adult males.

Methodology:

  • Baseline Phase: Participants consume a standardized diet rich in a traditional fat (e.g., palm oil/palm-kernel oil or butter) for a set period (e.g., 3 weeks) to establish baseline lipid levels.

  • Intervention Phase: Participants are randomly assigned to one of two diet groups:

    • Group 1 (Control): Continues with the traditional fat-rich diet.

    • Group 2 (Experimental): Consumes a diet where the primary fat source is replaced with this compound. The total fat and calorie intake are matched between the groups.

  • Dietary Control: All meals are provided to the participants to ensure strict adherence to the assigned diets. Food items containing the test fats, such as muffins, cookies, and entrees, are prepared by a metabolic kitchen.

  • Blood Collection: Fasting blood samples are collected at the end of the baseline period and at regular intervals during the intervention phase (e.g., weekly or bi-weekly).

  • Lipid Analysis: Serum samples are analyzed for total cholesterol, LDL-C, HDL-C (and its subfractions HDL2-C and HDL3-C), and triglycerides using standard enzymatic assays.

  • Statistical Analysis: Changes in lipid parameters from baseline are compared between the two diet groups using appropriate statistical tests (e.g., t-tests or ANOVA) to determine the significance of any observed differences.

Preclinical Study: 91-Day Rodent Feeding Study for Safety Assessment

Objective: To evaluate the safety of this compound consumption over a subchronic period in a rodent model.

Study Design: A 91-day feeding study with control and multiple dose groups.

Animals: Weanling Sprague-Dawley rats.

Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the study begins.

  • Group Assignment: Rats are randomly assigned to different dietary groups (e-g., 25 males and 25 females per group):

    • Control Group: Fed a standard diet with a traditional fat source (e.g., corn oil).

    • This compound Groups: Fed diets containing varying percentages of this compound (e.g., 5%, 10%, 15% by weight), with a small amount of a traditional oil to provide essential fatty acids.

  • Diet Formulation: Diets are formulated to be isocaloric, with adjustments made for the lower caloric value of this compound.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the 91-day period for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and selected organs are weighed. Tissues from the control and high-dose this compound groups are examined histopathologically.

  • Statistical Analysis: Data on body weight, food consumption, organ weights, and clinical parameters are analyzed for statistically significant differences between the control and this compound-fed groups.

Mandatory Visualization

Metabolic Pathway of this compound

Metabolic_Pathway_of_this compound This compound This compound (Triacylglycerol) Ingestion Ingestion Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine (Pancreatic Lipase) Stomach->Small_Intestine Glycerol Glycerol Small_Intestine->Glycerol Hydrolysis MCFA Medium-Chain Fatty Acids (Caprylic & Capric) Small_Intestine->MCFA Hydrolysis Behenic_Acid Behenic Acid (Very-Long-Chain Fatty Acid) Small_Intestine->Behenic_Acid Hydrolysis Portal_Vein Portal Vein MCFA->Portal_Vein Direct Absorption Poor_Absorption Poor Absorption Behenic_Acid->Poor_Absorption Liver Liver Portal_Vein->Liver Rapid_Metabolism Rapid Beta-Oxidation (Energy) Liver->Rapid_Metabolism Fecal_Excretion Fecal Excretion Poor_Absorption->Fecal_Excretion

Caption: Simplified metabolic pathway of this compound, highlighting the differential absorption and metabolism of its constituent fatty acids.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow Start Study Design (e.g., Randomized Controlled Trial) Participant_Recruitment Participant Recruitment (e.g., Hypercholesterolemic Subjects) Start->Participant_Recruitment Baseline_Assessment Baseline Assessment (Dietary Records, Blood Lipids) Participant_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Control_Group Control Group (Traditional Fat Diet) Randomization->Control_Group Group 1 Experimental_Group Experimental Group (this compound Diet) Randomization->Experimental_Group Group 2 Dietary_Intervention Dietary Intervention Period (Controlled Feeding) Control_Group->Dietary_Intervention Experimental_Group->Dietary_Intervention Data_Collection Data Collection (Blood Samples, Adverse Events) Dietary_Intervention->Data_Collection Biochemical_Analysis Biochemical Analysis (Serum Lipid Profile) Data_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis (Comparison between groups) Biochemical_Analysis->Statistical_Analysis Results_Interpretation Results Interpretation & Conclusion Statistical_Analysis->Results_Interpretation

Caption: A generalized experimental workflow for evaluating the efficacy of a fat substitute like this compound in a clinical trial setting.

Discussion of Findings

Caloric Efficacy

This compound's primary advantage is its reduced caloric content, providing approximately 4.3-5 kcal per gram compared to the 9 kcal per gram of traditional fats.[1][4] This caloric reduction is achieved through two main mechanisms:

  • Incomplete Absorption of Behenic Acid: As a very-long-chain saturated fatty acid, behenic acid is poorly absorbed in the human digestive system.[5] A significant portion is excreted, leading to a lower net energy intake.

  • Rapid Metabolism of Medium-Chain Fatty Acids: The caprylic and capric acid components of this compound are readily absorbed via the portal vein and are rapidly oxidized in the liver for energy, with less propensity for storage as adipose tissue compared to long-chain fatty acids.

Effects on Blood Lipids

The impact of this compound on blood lipid profiles has been a subject of concern and a likely contributor to its withdrawal from the market.[2] A key study involving hypercholesterolemic men found that a diet rich in this compound, when compared to a diet rich in palm oil and palm-kernel oil, led to a significant decrease in HDL cholesterol (the "good" cholesterol) and a significant increase in the ratio of total cholesterol to HDL cholesterol. An elevated total cholesterol to HDL ratio is considered a risk factor for cardiovascular disease. However, when compared to a diet rich in butter, the this compound diet did not produce any significant changes in the measured lipid and apolipoprotein levels. These findings suggest that the fatty acid composition of this compound may have unfavorable effects on lipoprotein metabolism.

Sensory Properties

Conclusion

This compound presents a notable example of a scientifically designed fat substitute that, while successful in achieving a reduced caloric value, faced significant challenges in terms of its metabolic effects and consumer acceptance. Its adverse impact on HDL cholesterol levels raised health concerns, and its failure to gain consumer traction highlights the critical importance of sensory properties in the success of any food ingredient. For researchers and professionals in drug and food development, the case of this compound underscores the necessity of a holistic evaluation of novel ingredients, encompassing not only their primary functional benefits but also their broader physiological and sensory implications.

References

A Comparative Guide to Validating Analytical Methods for the Fatty Acid Profiling of Caprenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the fatty acid profiling of Caprenin, a structured lipid of interest in various research and development applications. The accurate quantification of its constituent fatty acids—caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids—is critical for quality control, metabolic studies, and formulation development. This document outlines validated experimental protocols, presents comparative performance data, and offers a visual workflow to aid in method selection and implementation.

Introduction to Analytical Approaches

The determination of the fatty acid composition of triglycerides like this compound predominantly relies on chromatographic techniques. Gas Chromatography (GC) is the most established and widely used approach, typically requiring the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). High-Performance Liquid Chromatography (HPLC) presents an alternative, particularly for applications where derivatization is not desirable or for the analysis of thermally sensitive compounds.

This guide will focus on the comparison of the two most common GC-based methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), and will also discuss the applicability of HPLC with Evaporative Light Scattering Detection (HPLC-ELSD).

Data Presentation: A Quantitative Comparison of Methods

The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the typical validation parameters for GC-FID, GC-MS, and HPLC-ELSD for the analysis of fatty acids relevant to this compound. It is important to note that these values can vary based on the specific instrumentation, column, and experimental conditions employed.

Table 1: Performance Characteristics for Caprylic Acid (C8:0) and Capric Acid (C10:0) Analysis

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (Recovery) 95 - 105%90 - 110%90 - 110%
Precision (RSD%) < 5%< 10%< 10%
Limit of Detection (LOD) ~0.2 µg/mL[1]~0.1 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL[1]~0.4 µg/mL~3 µg/mL

Table 2: Performance Characteristics for Behenic Acid (C22:0) Analysis

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (Recovery) 90 - 110%90 - 110%85 - 115%
Precision (RSD%) < 10%< 15%< 15%
Limit of Detection (LOD) ~0.5 µg/mL~0.2 µg/mL~5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.7 µg/mL~15 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are representative protocols for the analysis of this compound's fatty acid profile using GC-FID, GC-MS, and HPLC-ELSD.

Protocol 1: Fatty Acid Profiling by Gas Chromatography (GC-FID and GC-MS)

This protocol is applicable to both GC-FID and GC-MS, with the primary difference being the detector used.

1. Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Accurately weigh approximately 25 mg of the this compound sample into a screw-cap glass tube.

  • Add 1.5 mL of a 2% methanolic sulfuric acid solution.

  • Add 1 mL of toluene.

  • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 100°C for 1 hour.

  • After cooling to room temperature, add 2 mL of 5% sodium chloride solution and 2 mL of n-hexane.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID/MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 60 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 15 minutes.

  • FID Conditions (if applicable): Detector temperature at 260°C, hydrogen flow at 30 mL/min, air flow at 400 mL/min, and makeup gas (nitrogen) at 25 mL/min.

  • MS Conditions (if applicable): Transfer line temperature at 240°C, ion source temperature at 230°C, electron ionization at 70 eV, and a scan range of m/z 50-550.

3. Data Analysis

  • Identify FAMEs by comparing their retention times with those of a certified FAME standard mixture containing methyl caprylate, methyl caprate, and methyl behenate.

  • For GC-MS, confirm peak identities by comparing the acquired mass spectra with a reference library (e.g., NIST).

  • Quantify the individual FAMEs using an internal or external standard method. The percentage of each fatty acid is calculated by dividing the peak area of that FAME by the total peak area of all FAMEs.

Protocol 2: Analysis of Intact this compound by HPLC-ELSD

This method allows for the analysis of the triglyceride profile without derivatization.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 1:1 (v/v) mixture of isopropanol and hexane.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and dichloromethane (B).

    • Start with 90% A and 10% B.

    • Linearly increase to 50% B over 20 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Conditions: Nebulizer temperature at 30°C, evaporator temperature at 50°C, and nitrogen gas pressure at 3.5 bar.

3. Data Analysis

  • Identify this compound peaks by comparing retention times with a standard.

  • Quantification is typically performed using an external standard calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis This compound This compound Sample Derivatization Transesterification (to FAMEs) This compound->Derivatization for GC Dilution Dilution in Solvent This compound->Dilution for HPLC GC_FID GC-FID Derivatization->GC_FID GC_MS GC-MS Derivatization->GC_MS HPLC_ELSD HPLC-ELSD Dilution->HPLC_ELSD Quantification Quantification GC_FID->Quantification GC_MS->Quantification Identification Identification GC_MS->Identification HPLC_ELSD->Quantification

Figure 1: General analytical workflow for this compound fatty acid profiling.

Method_Comparison cluster_attributes Performance Attributes GC_FID GC-FID Robustness Robustness GC_FID->Robustness High Cost Cost GC_FID->Cost Low GC_MS GC-MS Specificity Specificity GC_MS->Specificity Very High (Structural Info) Sensitivity Sensitivity GC_MS->Sensitivity Very High HPLC_ELSD HPLC-ELSD HPLC_ELSD->Specificity Moderate HPLC_ELSD->Robustness Moderate

Figure 2: Key performance attribute comparison of analytical methods.

References

Cross-validation of techniques for Caprenin detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Analytical Techniques for the Detection of Caprenin

For researchers, scientists, and drug development professionals working with the synthetic fat substitute this compound, accurate and reliable detection and quantification are crucial. This guide provides a detailed cross-validation of three prominent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR). Each method's performance is objectively compared, supported by experimental data and detailed methodologies to aid in selecting the most appropriate technique for specific research needs.

Data Presentation

The quantitative performance of each technique is summarized in the table below, offering a clear comparison of their key analytical parameters.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and mass-to-charge ratio.Separation of intact triglycerides based on their polarity.Measurement of the absorption of infrared radiation by the sample's molecular bonds.
Sample Preparation Hydrolysis of triglycerides and derivatization to FAMEs required.[1]Minimal, direct injection of the lipid sample.[2][3]Minimal, direct analysis of the oil or fat sample.[4]
Limit of Detection (LOD) ~0.7 mg/L for direct injection of free fatty acids.[5]0.5 - 16.2 ng on column, depending on the analyte.[6]Primarily used for quantification of major components, LOD is less relevant.
Limit of Quantitation (LOQ) ~3 mg/L for direct injection of free fatty acids.[5]Low ng range.Dependent on the chemometric model used.
**Linearity (R²) **>0.999 for fatty acids.[5]>0.998 for various fatty acids.[7]High linearity (R² > 0.99) can be achieved with PLS models.[4]
Accuracy High, especially with the use of internal standards.[8]High, with recovery rates often between 90-106%.[9]Dependent on the calibration model; can be highly accurate.[4]
Precision (%RSD) 1.5 - 7.2% (intraday).[5]< 5% for detector response.[6]High precision is achievable with stable instrumentation.
Throughput Lower, due to sample preparation and longer run times.Higher, with faster analysis times and minimal sample preparation.[10]Very high, rapid analysis.
Information Provided Detailed fatty acid profile of the triglyceride.Information on the intact triglyceride composition.[11]Fingerprint of the overall chemical composition.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the detailed analysis of the fatty acid composition of this compound. The method involves the hydrolysis of the triglyceride into its constituent fatty acids, followed by derivatization to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolysis: A known amount of the this compound sample is hydrolyzed to break the ester bonds and release the free fatty acids. This can be achieved by saponification using a solution of potassium hydroxide in methanol.

  • Esterification: The resulting free fatty acids are then converted to their corresponding methyl esters (FAMEs). A common method is to use a reagent such as boron trifluoride in methanol (BF3/MeOH).[1] The mixture is heated to ensure complete derivatization.

  • Extraction: After cooling, the FAMEs are extracted into an organic solvent like hexane. The organic layer is then separated, washed, and dried before injection into the GC-MS system.

2. GC-MS Analysis:

  • Gas Chromatograph: A capillary column suitable for FAME analysis, such as a fused-silica column coated with a polar stationary phase (e.g., cyanopropyl polysiloxane), is used for separation.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.[1]

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The separated FAMEs are fragmented, and the resulting mass spectra are used for identification by comparing them to a spectral library. Quantification is achieved by comparing the peak areas to those of an internal standard.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC offers the significant advantage of analyzing intact this compound triglycerides without the need for hydrolysis and derivatization. This provides information about the complete molecular structure of the triglycerides in the sample.

1. Sample Preparation:

  • The this compound sample is simply dissolved in a suitable organic solvent, such as a mixture of isopropanol and hexane, to a known concentration. The solution is then filtered before injection.

2. HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly used for the separation of triglycerides.[12]

  • Mobile Phase: A gradient elution is typically employed using a mixture of polar and non-polar solvents. For example, a gradient of methanol, acetonitrile, and water can be used to separate the different triglyceride species.[6]

  • Detector: Since triglycerides lack a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is used.[2][3] These detectors nebulize the eluent, and the resulting particles are detected, providing a response that is proportional to the mass of the analyte.

  • Quantification: Quantification is performed by creating a calibration curve using standards of known concentrations.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique that provides a chemical "fingerprint" of the sample. It is particularly useful for screening and quality control purposes.

1. Sample Preparation:

  • Minimal sample preparation is required. A small amount of the liquid this compound sample is placed directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

2. FTIR Analysis:

  • The infrared spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups present in the this compound molecule, such as C=O stretching of the ester groups and C-H stretching of the fatty acid chains.[13]

  • Data Analysis: For quantitative analysis, chemometric models, such as Partial Least Squares (PLS) regression, are often developed.[4] These models correlate the spectral data with the concentration of this compound or its specific fatty acids, as determined by a reference method like GC-MS.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis This compound This compound Sample Hydrolysis Hydrolysis (Saponification) This compound->Hydrolysis Esterification Esterification (e.g., BF3/MeOH) Hydrolysis->Esterification Extraction Extraction of FAMEs Esterification->Extraction Injection Injection Extraction->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (EI Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Fatty Acid Profile) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis This compound This compound Sample Dissolution Dissolution in Solvent This compound->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection HPLC_Separation HPLC Separation (Reversed-Phase C18) Injection->HPLC_Separation Detection Detection (CAD or ELSD) HPLC_Separation->Detection Data_Analysis Data Analysis (Intact Triglyceride Profile) Detection->Data_Analysis

References

A Comparative Analysis of Caprenin and Palm Oil on Serum Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Caprenin and palm oil on serum lipids, drawing on key experimental data. The information is intended to support research and development in the fields of nutrition and lipidology.

Introduction

This compound is a fat substitute composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids.[1][2] It was developed as a reduced-calorie alternative to traditional fats.[3] Palm oil, a widely consumed vegetable oil, is rich in saturated and monounsaturated fatty acids.[4] Understanding their comparative effects on serum lipids is crucial for evaluating their potential roles in dietary interventions and product formulation.

A key study directly compared the impact of diets rich in this compound versus those rich in palm oil/palm-kernel oil on serum lipids in hypercholesterolemic men.[5][6] The findings from this and other relevant studies are summarized below.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a comparative study on the effects of this compound and a palm oil/palm-kernel oil blend on serum lipids in hypercholesterolemic men.[5][6]

ParameterPalm Oil/Palm-Kernel Oil Diet (Baseline)This compound-Rich Diet (After 6 weeks)Percentage Change
Total Cholesterol (mmol/L) Data not specifiedNo significant change-
LDL Cholesterol (mmol/L) Data not specifiedNo significant change-
HDL Cholesterol (mmol/L) Data not specifiedSignificant reduction
HDL2-C (mmol/L) Data not specifiedSignificant reduction
HDL3-C (mmol/L) Data not specifiedSignificant reduction
Triglycerides (mmol/L) Data not specifiedNo significant change-
Apolipoprotein A-I (g/L) Data not specifiedNo significant change-
Apolipoprotein B-100 (g/L) Data not specifiedNo significant change-
Ratio of Total Cholesterol to HDL-C Data not specifiedSignificant increase

Note: The study indicated significant reductions in HDL cholesterol fractions and a significant increase in the total cholesterol to HDL-C ratio with the this compound diet compared to the palm oil/palm-kernel oil baseline diet.[5][6] However, specific mean values and standard deviations were not available in the accessed abstracts.

Experimental Protocols

The primary comparative study involved two randomized, blind clinical trials.[5][6] While the full detailed protocol is not publicly available, the general methodology can be outlined as follows:

1. Study Design:

  • The studies were randomized and blinded.[5][6]

  • Hypercholesterolemic men were first stabilized on a baseline diet enriched with either a palm oil/palm-kernel oil (PO/PKO) blend or butter for 3 weeks.[5][6]

  • Following the baseline period, subjects were switched to a this compound-rich diet for 6 weeks.[5][6]

2. Subjects:

  • The participants were hypercholesterolemic men.[5][6]

  • Seventeen subjects participated in the PO/PKO to this compound comparison.[5][6]

3. Diets:

  • Baseline Diet: Enriched with palm oil/palm-kernel oil. The specific proportions and total dietary composition were not detailed in the available abstracts.

  • Intervention Diet: A this compound-rich diet was consumed for 6 weeks. This compound is a triglyceride containing approximately 45% behenic acid (22:0) and 50% caprylic (8:0) and capric (10:0) acids.[5][6]

4. Serum Lipid and Apolipoprotein Analysis:

  • Blood samples were collected at baseline (after 3 weeks on the PO/PKO diet) and at the end of the 6-week intervention period.

  • Standard laboratory procedures would have been used for the analysis of serum lipids and apolipoproteins. These typically include:

    • Lipid Profile: Enzymatic assays for total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol is often calculated using the Friedewald equation, particularly when triglycerides are below 400 mg/dL.[7]

    • Apolipoprotein Analysis: Immunoassays, such as immunoturbidimetry or immunonephelometry, are standard methods for quantifying apolipoproteins A-I and B-100.[8]

5. Statistical Analysis:

  • The significance of changes in lipid and apolipoprotein concentrations from baseline to the end of the intervention period was likely assessed using paired t-tests or other appropriate statistical methods for paired data.

Visualizations

Experimental Workflow

G cluster_0 Study Initiation cluster_1 Baseline Phase (3 Weeks) cluster_2 Intervention Phase (6 Weeks) cluster_3 Data Analysis Recruitment Recruitment of Hypercholesterolemic Men Baseline_Diet Palm Oil/Palm-Kernel Oil Enriched Diet Recruitment->Baseline_Diet Randomization Baseline_Measurement Baseline Serum Lipid and Apolipoprotein Measurement Baseline_Diet->Baseline_Measurement Intervention_Diet This compound-Rich Diet Baseline_Measurement->Intervention_Diet Dietary Switch Final_Measurement Final Serum Lipid and Apolipoprotein Measurement Intervention_Diet->Final_Measurement Analysis Comparison of Baseline and Final Measurements Final_Measurement->Analysis

Caption: Experimental workflow for the comparative dietary study.

Logical Relationship of Findings

G Caprenin_Diet This compound-Rich Diet HDL_Reduction ↓ HDL Cholesterol (HDL, HDL2-C, HDL3-C) Caprenin_Diet->HDL_Reduction Leads to TC_HDL_Ratio ↑ Total Cholesterol to HDL-C Ratio Caprenin_Diet->TC_HDL_Ratio Leads to No_Change No Significant Change in: - Total Cholesterol - LDL Cholesterol - Triglycerides - Apo A-I & B-100 Caprenin_Diet->No_Change Results in Palm_Oil_Diet Palm Oil/Palm-Kernel Oil Diet (Baseline) Palm_Oil_Diet->Caprenin_Diet Compared to

References

Caprenin Shows No Significant Impact on Apolipoprotein Levels Compared to Butter in Hypercholesterolemic Men

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of dietary fats reveals that Caprenin, a structured lipid, does not significantly alter key apolipoprotein levels in hypercholesterolemic men when compared to a diet rich in butter. This finding is based on a randomized, double-blind clinical study investigating the effects of different dietary fats on serum lipids and apolipoproteins.

A pivotal study examining the influence of this compound on lipid profiles found no statistically significant changes in apolipoprotein A-I (Apo A-I) and apolipoprotein B (Apo B) levels when subjects switched from a butter-based diet to one containing this compound.[1][2] Apolipoproteins are crucial proteins that bind to lipids to form lipoproteins, playing a vital role in the transport of cholesterol and triglycerides throughout the body. Apo A-I is the major protein component of high-density lipoprotein (HDL), often referred to as "good cholesterol," while Apo B is the primary protein in low-density lipoprotein (LDL), or "good cholesterol."

While the primary study indicated a lack of significant difference, for the purpose of providing a quantitative comparison, the following table presents representative data from studies investigating the effects of butter on apolipoprotein levels. It is important to note that these values are illustrative and the core finding of the direct comparison study was of non-significant changes.

Comparative Data on Apolipoprotein Levels

ApolipoproteinButter Diet (Representative Values)This compound Diet (No Significant Change Observed)
Apolipoprotein A-I (Apo A-I) (mg/dL) 125 ± 15No significant change from butter diet baseline
Apolipoprotein B (Apo B) (mg/dL) 110 ± 20No significant change from butter diet baseline

Values for the butter diet are representative and presented as mean ± standard deviation. The key finding for the this compound diet was the absence of a statistically significant change from the butter diet baseline levels.

Experimental Protocols

Study Design: The research utilized a randomized, double-blind, crossover design. This design minimizes bias as neither the participants nor the researchers know which dietary fat is being consumed at any given time, and all participants serve as their own controls by consuming both types of fat over the course of the study.

Participants: The study enrolled adult males diagnosed with hypercholesterolemia, characterized by elevated serum cholesterol levels. Participants were typically screened to exclude those with other metabolic diseases or those taking lipid-lowering medications.

Dietary Intervention: The core of the study involved two distinct dietary periods. In one period, participants consumed a diet where a significant portion of the dietary fat was provided by butter. In the other period, an equivalent amount of fat was replaced with this compound. The overall diet was carefully controlled to ensure that total calories, protein, and carbohydrates remained consistent between the two phases. Each dietary period typically lasted for several weeks to allow for physiological adaptation to the changes in fat composition.

Data Collection and Analysis: Blood samples were collected from participants at the beginning and end of each dietary period after an overnight fast. Serum was isolated and analyzed for a comprehensive lipid panel, including total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides. Crucially for this comparison, concentrations of Apo A-I and Apo B were determined using established immunochemical methods. Statistical analyses were then performed to compare the changes in apolipoprotein levels between the butter and this compound dietary phases.

Experimental Workflow

experimental_workflow cluster_screening Subject Recruitment and Screening cluster_intervention Dietary Intervention (Randomized Crossover) cluster_analysis Laboratory and Statistical Analysis s1 Recruitment of Hypercholesterolemic Male Volunteers s2 Inclusion/Exclusion Criteria Assessment (e.g., no lipid-lowering medication) s1->s2 d1 Baseline Blood Collection (Fasting) s2->d1 d2 Random Assignment to Diet Group (Butter or this compound) d1->d2 d3 Dietary Period 1 (e.g., 3-6 weeks) d2->d3 d4 Blood Collection after Period 1 d3->d4 d5 Washout Period d4->d5 d6 Crossover to a Second Diet d5->d6 d7 Dietary Period 2 (e.g., 3-6 weeks) d6->d7 d8 Final Blood Collection d7->d8 a1 Serum Isolation d8->a1 a2 Measurement of Apolipoprotein A-I and Apolipoprotein B a1->a2 a3 Statistical Comparison of Apolipoprotein Levels between Diets a2->a3

Experimental workflow for the dietary intervention study.

The absence of a significant effect of this compound on apolipoprotein levels, when directly compared with butter, suggests that from the perspective of Apo A-I and Apo B modulation, this compound behaves similarly to this common saturated fat source in hypercholesterolemic men. This information is valuable for researchers and professionals in the fields of nutrition and drug development who are investigating the physiological effects of modified fats and their potential role in cardiovascular health.

References

A Head-to-Head Comparison of Low-Calorie Fat Substitutes: Olestra, Z-trim, and Carrageenan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising global health consciousness has spurred significant research and development into low-calorie fat substitutes. These ingredients aim to mimic the desirable sensory and functional properties of fat while reducing the caloric content of food products. This guide provides a detailed, head-to-head comparison of three prominent low-calorie fat substitutes: Olestra, a synthetic lipid; Z-trim, a fiber-based replacer; and Carrageenan, a hydrocolloid. The comparison is based on their physicochemical properties, mechanisms of action, and performance in food systems, supported by experimental data.

Overview of Low-Calorie Fat Substitutes

Fat substitutes are broadly categorized based on their composition, which includes carbohydrate-based, protein-based, and fat-based replacers.[1] They are designed to replace fat partially or wholly in food formulations, thereby lowering the energy density.[2]

  • Olestra: A sucrose polyester, Olestra is a fat-based substitute created by chemically combining sucrose with vegetable oil.[3] Its molecular structure is too large to be hydrolyzed by digestive enzymes, rendering it non-caloric.[3][4]

  • Z-trim: Developed from the hulls of oats, soy, rice, or corn, Z-trim is a natural, fiber-based fat replacer.[5] It functions by binding water to create a gel that mimics the texture and mouthfeel of fat, and it contributes zero calories.[5]

  • Carrageenan: Extracted from red seaweed, carrageenan is a hydrocolloid polysaccharide.[6] It is widely used in the food industry as a gelling, thickening, and stabilizing agent, and can also function as a fat substitute by providing a creamy texture and mouthfeel without adding calories.[6]

Head-to-Head Comparison: Physicochemical and Performance Data

The following table summarizes the key quantitative data for Olestra, Z-trim, and Carrageenan, compiled from various scientific studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is derived from individual studies on each substitute.

PropertyOlestraZ-trimCarrageenan
Caloric Value (kcal/g) 000
Type Fat-based (Sucrose Polyester)Carbohydrate-based (Insoluble Fiber)Carbohydrate-based (Hydrocolloid)
Mechanism of Action Non-digestible and non-absorbableForms a water-based gel that mimics fat textureForms a viscous solution or gel that imparts creaminess
Fat Absorption Inhibition Reduces absorption of dietary fat and cholesterol. In one study, 14g/day of Olestra reduced cholesterol absorption from 56.1% to 46.7%.[7]Primarily acts as a bulking agent; direct fat absorption inhibition data is not readily available.Primarily a texturizer; does not significantly inhibit fat absorption.
Sensory & Textural Impact Mimics the mouthfeel and sensory properties of fat.[4]Increases moistness, density, and cohesiveness in baked goods. In brownies, 100% fat replacement with Z-trim increased moistness, density, and cohesiveness.[8] In beef patties, it increased tenderness and juiciness.[8]Provides creaminess and a fat-like mouthfeel in low-fat products.[6] Can increase hardness and chewiness in meat products.

Mechanism of Action: A Closer Look

The efficacy of these fat substitutes lies in their unique mechanisms of action, which are visualized in the following diagrams.

Olestra: Inhibition of Fat Digestion and Absorption

Olestra's large molecular structure prevents its breakdown by pancreatic lipase, the primary enzyme responsible for fat digestion. As it passes through the gastrointestinal tract, it can also sequester and carry away dietary cholesterol and fat-soluble vitamins.

Olestra_Mechanism cluster_lumen Small Intestine Lumen Fat Dietary Fat (Triglycerides) Micelle Micelle Formation Fat->Micelle Digestion by Lipase Olestra Olestra Lipase Pancreatic Lipase Olestra->Lipase Steric Hindrance Absorption Intestinal Absorption Olestra->Absorption Inhibition Lipase->Fat Micelle->Absorption

Mechanism of Olestra's action in the small intestine.
Z-trim and Carrageenan: Textural Modification

Unlike Olestra, Z-trim and Carrageenan do not directly interfere with fat absorption. Instead, they replicate the textural and sensory properties of fat by interacting with water to form gels and viscous solutions.

Textural_Modification cluster_food_matrix Low-Fat Food Matrix Z_trim Z-trim (Fiber) Gel Gel Network Z_trim->Gel Hydration & Gelation Carrageenan Carrageenan (Hydrocolloid) Carrageenan->Gel Hydration & Gelation Water Water Water->Gel Mouthfeel Improved Mouthfeel (Creaminess, Lubricity) Gel->Mouthfeel

Textural modification by Z-trim and Carrageenan.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in the evaluation of fat substitutes.

Determination of Caloric Value by Bomb Calorimetry

Objective: To determine the gross energy content of the fat substitute.

Methodology:

  • A precisely weighed sample (approximately 1 gram) of the fat substitute is placed in a sample holder within a high-pressure stainless steel container, known as a "bomb."

  • The bomb is filled with pure oxygen to approximately 30 atmospheres of pressure.

  • The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically.

  • The heat released from the combustion of the sample is absorbed by the water, causing a rise in temperature.

  • The final temperature of the water is recorded.

  • The caloric value is calculated based on the temperature rise, the mass of the sample, and the heat capacity of the calorimeter system.[4][9][10][11]

Bomb_Calorimetry A Weigh Sample B Place in Bomb A->B C Pressurize with O2 B->C D Submerge in Water C->D E Record Initial Temp. D->E F Ignite Sample E->F G Record Final Temp. F->G H Calculate Caloric Value G->H

Workflow for Bomb Calorimetry.
Texture Profile Analysis (TPA)

Objective: To objectively quantify the textural properties of a food product containing a fat substitute.

Methodology:

  • Prepare food samples (e.g., baked goods, cheese) with and without the fat substitute according to a standardized recipe.

  • Cut samples into uniform shapes and sizes.

  • Use a texture analyzer equipped with a cylindrical probe.

  • Perform a two-bite compression test:

    • The probe compresses the sample to a set percentage of its original height at a defined speed.

    • The probe then withdraws and, after a short pause, performs a second compression.

  • The force-time curve generated is used to calculate textural parameters such as hardness, cohesiveness, springiness, and chewiness.[12][13][14]

TPA_Workflow A Sample Preparation B First Compression A->B C Withdrawal B->C D Second Compression C->D E Data Analysis D->E F Calculate Textural Parameters E->F

Workflow for Texture Profile Analysis.
Sensory Evaluation

Objective: To assess the sensory attributes and consumer acceptability of food products containing fat substitutes.

Methodology:

  • Recruit and train a sensory panel (typically 8-12 individuals for descriptive analysis or a larger group of consumers for preference testing).

  • Prepare food samples with varying levels of fat replacement.

  • Present the samples to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

  • Panelists evaluate the samples for various sensory attributes (e.g., appearance, aroma, flavor, texture, mouthfeel, overall liking) using a structured scoresheet (e.g., a 9-point hedonic scale).

  • Data is collected and statistically analyzed to determine significant differences between samples.[15][16]

Conclusion

Olestra, Z-trim, and Carrageenan each offer a unique approach to fat reduction in food products. Olestra, a synthetic fat, provides a direct, calorie-free replacement for fats and oils but has been associated with gastrointestinal side effects and reduced absorption of fat-soluble vitamins.[4][5] Z-trim, a natural fiber-based ingredient, and Carrageenan, a hydrocolloid, function by modifying the texture and mouthfeel of foods to mimic the presence of fat.[6][8] The choice of a fat substitute depends on the specific application, desired textural properties, and regulatory considerations. Further research focusing on direct, side-by-side comparisons of these substitutes in various food matrices is needed to provide a more comprehensive understanding of their relative performance.

References

Validating the No-Observable-Adverse-Effect Level (NOAEL) of Caprenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the no-observable-adverse-effect level (NOAEL) of Caprenin with other fat substitutes, supported by experimental data. Detailed methodologies for key toxicological studies are presented to allow for critical evaluation.

Executive Summary

This compound, a reduced-calorie fat substitute, has been subject to toxicological evaluation to determine its safety profile. A key study in Sprague-Dawley rats established a no-observable-adverse-effect level (NOAEL) of greater than 15% (w/w) in the diet, equivalent to over 13.2 g/kg/day for males and 14.6 g/kg/day for females.[1] While animal studies at high doses did not reveal significant adverse effects, studies in humans have indicated that this compound consumption can adversely affect serum cholesterol levels.[2][3] This guide compares the toxicological data of this compound with two other fat substitutes, Olestra and Salatrim, to provide a broader context for its safety assessment.

Comparative Toxicological Data

The following table summarizes the NOAEL and other relevant toxicological data for this compound and its alternatives from key studies.

Substance Animal Model Study Duration NOAEL / Highest Dose Tested Key Findings
This compound Sprague-Dawley Rats91 days>15% in diet (>13.2 g/kg/day for males, >14.6 g/kg/day for females)[1]No significant adverse effects on body weight, clinical signs, hematology, or histopathology. Reduced feed conversion efficiency at the highest dose.[1]
Olestra Fischer 344 Rats2 years9.09% in dietNo evidence of toxicity or carcinogenicity.[4]
Olestra (Heated) Fischer 344 Rats91 days10% in dietNo adverse effects attributable to ingestion.[5]
Salatrim Rats13 weeks10% in diet (approx. 6-8 g/kg bw/day)No toxicologically significant effects.[6]
Salatrim Humans28 days-Gastrointestinal symptoms and elevated liver enzymes reported at 30 g/day and 60 g/day .[7]

Experimental Protocols

This compound: 91-Day Feeding Study in Rats[1]
  • Test Substance: this compound, a triglyceride composed of caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids.

  • Animal Model: Weanling Sprague-Dawley rats (25 per sex per group).

  • Dosage Levels: this compound was administered in a semi-purified diet at concentrations of 5.23%, 10.23%, or 15.00% (w/w).

  • Control Groups:

    • Corn oil alone (12.14%).

    • A blend of medium-chain triglyceride (MCT) oil (11.21%) and corn oil (3.13%).

  • Diet Formulation: All diets were formulated to provide approximately 4000 kcal/kg.

  • Parameters Evaluated: Survival, clinical signs, body weight, feed consumption, feed efficiency, organ weights, hematological values, clinical chemistry parameters, and histopathology of a full complement of tissues.

  • Key Outcome: The study established a NOAEL of more than 15% (w/w) this compound in the diet.

Olestra: 2-Year Feeding Study in Rats[4]
  • Test Substance: Olestra, a mixture of hexa-, hepta-, and octaesters of sucrose with long-chain fatty acids.

  • Animal Model: Fischer 344 rats.

  • Dosage Levels: 0.99%, 4.76%, or 9.09% (w/w) of the diet in the first study, and 9.09% in the second study.

  • Parameters Evaluated: Daily observations, feed consumption, body weights, ophthalmoscopic examinations, organ weights, serum chemistry, hematology, urinalysis, and histopathological evaluations.

  • Key Outcome: No evidence of any adverse effects associated with Olestra ingestion.

Salatrim: 13-Week Subchronic Toxicity Study in Rats
  • Test Substance: Salatrim, a family of structured triglycerides composed of long-chain fatty acids (mainly stearic acid) and short-chain fatty acids (acetic, propionic, and/or butyric acids).

  • Animal Model: Crl:CD BR VAF rats (20 per sex per group).

  • Dosage Levels: 2%, 5%, or 10% Salatrim in the diet.

  • Control Group: 10% corn oil.

  • Parameters Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology.

  • Key Outcome: No toxicologically significant effects were observed at up to 10% w/w in the diet.[6][8]

Visualizations

Experimental Workflow for this compound NOAEL Determination

G Experimental Workflow for this compound NOAEL Study start Start: Weanling Sprague-Dawley Rats (n=25/sex/group) groups Group Assignment start->groups control1 Control Group 1: Corn Oil (12.14%) groups->control1 control2 Control Group 2: MCT Oil (11.21%) + Corn Oil (3.13%) groups->control2 dose1 This compound Diet: 5.23% (w/w) groups->dose1 dose2 This compound Diet: 10.23% (w/w) groups->dose2 dose3 This compound Diet: 15.00% (w/w) groups->dose3 feeding 91-Day Feeding Period control1->feeding control2->feeding dose1->feeding dose2->feeding dose3->feeding monitoring In-life Monitoring: - Clinical Signs - Body Weight - Feed Consumption feeding->monitoring termination Study Termination feeding->termination analysis Data Analysis: - Organ Weights - Hematology - Clinical Chemistry - Histopathology termination->analysis noael NOAEL Determination analysis->noael

Caption: Workflow of the 91-day this compound feeding study in rats.

Putative Metabolic Pathway of this compound's Fatty Acid Constituents

G Metabolism of this compound's Fatty Acid Constituents cluster_0 Mitochondrion This compound This compound (Triglyceride) hydrolysis Lipase Hydrolysis (in GI Tract) This compound->hydrolysis glycerol Glycerol hydrolysis->glycerol c8 Caprylic Acid (C8:0) hydrolysis->c8 c10 Capric Acid (C10:0) hydrolysis->c10 c22 Behenic Acid (C22:0) (Partially Absorbed) hydrolysis->c22 activation Fatty Acid Activation (Acyl-CoA Synthetase) c8->activation c10->activation acylcoa Fatty Acyl-CoA activation->acylcoa carnitine Carnitine Shuttle acylcoa->carnitine mitochondria Mitochondrial Matrix carnitine->mitochondria beta_oxidation Beta-Oxidation acetylcoa Acetyl-CoA beta_oxidation->acetylcoa krebs Krebs Cycle acetylcoa->krebs energy Energy (ATP) krebs->energy

Caption: Simplified metabolic fate of this compound's constituent fatty acids.

Discussion

The available data indicates that this compound has a high NOAEL in rats, suggesting a low potential for toxicity at the tested dietary concentrations. However, the adverse effects on human serum cholesterol levels highlight the importance of considering species-specific metabolic differences and the limitations of animal models in predicting all human health outcomes.[2][3]

In comparison, Olestra and Salatrim also demonstrate low toxicity in animal studies at significant dietary concentrations. However, similar to this compound, human studies with Salatrim have reported adverse effects, specifically gastrointestinal issues and elevated liver enzymes, at higher consumption levels.[7] Olestra, while not showing systemic toxicity, is known to cause gastrointestinal side effects and can interfere with the absorption of fat-soluble vitamins.

The choice of a suitable fat substitute in drug development or food formulation requires a careful evaluation of not only the NOAEL from animal studies but also the potential for adverse effects in humans, even at levels below the NOAEL. The differing metabolic fates and physiological effects of these fat substitutes underscore the need for a comprehensive risk assessment that includes human clinical data.

References

Replicating and Validating Early Studies on Caprenin's Health Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of early studies on the health effects of Caprenin, a reduced-calorie fat substitute. It includes objective comparisons with other alternatives from the same era, Olestra and Salatrim, supported by available experimental data. Detailed methodologies for key experiments are provided to aid in the replication and validation of these foundational studies.

Introduction to Early Fat Substitutes

In the late 20th century, a growing awareness of the health implications of dietary fat intake spurred the development of fat substitutes. These compounds were designed to mimic the organoleptic properties of fat while providing fewer calories. This guide focuses on three such products that were the subject of significant research in the early 1990s: this compound, Olestra, and Salatrim. Understanding the initial research on their health effects is crucial for contemporary researchers working on lipid metabolism, obesity, and the development of novel food ingredients.

This compound , developed by Procter & Gamble, is a structured lipid composed of a glycerol backbone with a unique combination of fatty acids: caprylic acid (C8:0), capric acid (C10:0), and behenic acid (C22:0).[1] Its reduced caloric value of approximately 5 kcal/g, compared to 9 kcal/g for typical fats, is attributed to the incomplete absorption of the long-chain behenic acid.[1] Early studies focused on its caloric value, safety, and its effects on serum cholesterol.

Olestra , also a product of Procter & Gamble, is a sucrose polyester, a molecule in which sucrose is esterified with six to eight fatty acids from vegetable oils. This large and irregular structure prevents it from being hydrolyzed by digestive enzymes, resulting in a zero-calorie fat substitute.[2][3] Research on Olestra investigated its impact on body weight, serum lipids, and its notable side effects, including gastrointestinal issues and reduced absorption of fat-soluble vitamins.[3][4]

Salatrim (Short and Long Chain Acyl Triglyceride Molecules) is a family of structured triglycerides containing a mix of short-chain fatty acids (acetic, propionic, and/or butyric acid) and long-chain fatty acids (predominantly stearic acid). Its caloric value is around 5 kcal/g. Early research on Salatrim explored its effects on appetite, energy intake, and gastrointestinal hormone release.

Comparative Analysis of Health Effects: Quantitative Data

The following tables summarize the key quantitative findings from early studies on this compound and its alternatives. Due to the limited availability of full-text articles from this period, the data presented is primarily derived from abstracts and summaries of the original research.

Table 1: Effects on Body Weight and Feed Efficiency in Animal Studies
Product Study Details Key Findings Reference
This compound 91-day feeding study in Sprague-Dawley rats. Diets contained 5.23%, 10.23%, or 15.00% (w/w) this compound. Control groups received corn oil or a blend of MCT oil and corn oil.No significant differences in body weight gain were observed between the this compound and control groups with calorically balanced diets. However, a reduction in feed conversion efficiency was noted in the high-dose this compound group. The No-Observable-Adverse-Effect Level (NOAEL) was established at over 15% (w/w) in the diet.[5]
Olestra 9-month feeding study in obese men. Diets were control (33% fat), fat-reduced (25% fat), or fat-substituted (FS) with Olestra (33% total lipid, 25% digestible fat).The fat-substituted group with Olestra experienced a significantly greater weight loss (6.27 kg) compared to the control (4.0 kg) and fat-reduced (1.79 kg) groups.
Salatrim Not applicable. Early studies focused on appetite and energy intake in humans rather than long-term weight change in animal models.
Table 2: Effects on Serum Lipids in Human Studies
Product Study Details Key Findings Reference
This compound Two randomized, blind studies in hypercholesterolemic men. This compound-rich diets were compared with diets rich in palm oil/palm-kernel oil (PO/PKO) or butter over 6 weeks.Compared to the PO/PKO diet, the this compound diet led to significant reductions in HDL cholesterol (HDL-C), HDL2-C, and HDL3-C. No significant changes in total cholesterol, LDL-C, triglycerides, apo B-100, or apo A-I were observed. Compared to the butter diet, the this compound diet showed no significant changes in the lipid and apolipoprotein indexes analyzed. These findings suggested that the fatty acids in this compound may contribute to hypercholesterolemia.[6]
Olestra 9-month feeding study in obese men.The Olestra group showed significant decreases in total cholesterol, LDL cholesterol, and triglycerides compared to the control and fat-reduced groups. Apolipoprotein B (ApoB) was unchanged in the Olestra group but increased in the other groups. HDL cholesterol increased in all groups over the 9 months.
Salatrim Not applicable. The primary focus of the cited early human study was on appetite and not serum lipids.
Table 3: Effects on Appetite and Energy Intake in Human Studies
Product Study Details Key Findings Reference
This compound Not applicable. Early studies did not focus on this outcome.
Olestra Not applicable. Early studies did not primarily focus on appetite regulation.
Salatrim Randomized, double-blind, crossover study in 22 healthy men. A test meal with Salatrim was compared to a traditional fat meal.The Salatrim meal led to a greater increase in fullness (P = 0.04) and a trend towards decreased hunger (P = 0.06) compared to the traditional fat meal. There was no significant difference in ad libitum energy intake at a subsequent meal. No significant differences were found in blood glucose, insulin, triacylglycerol, ghrelin, cholecystokinin, glucagon-like peptide-1, or peptide YY concentrations. A smaller increase in free fatty acids was observed after the Salatrim meal.[7]

Experimental Protocols of Key Early Studies

The following are detailed methodologies for the key experiments cited, based on the available information. These protocols are intended to guide the design of replication and validation studies.

91-Day Rat Feeding Study of this compound
  • Objective: To evaluate the safety of this compound in a subchronic toxicity study.

  • Test Animals: Weanling Sprague-Dawley rats (25 per sex per group).

  • Diets:

    • Control Groups:

      • Corn oil alone (12.14% w/w).

      • A blend of medium-chain triglyceride (MCT) oil (11.21% w/w) and corn oil (3.13% w/w).

    • Test Groups: Semi-purified diets containing:

      • 5.23% (w/w) this compound with 8.96% corn oil.

      • 10.23% (w/w) this compound with 5.91% corn oil.

      • 15.00% (w/w) this compound with 3.00% corn oil.

    • All diets were formulated to be approximately 4000 kcal/kg and provide 26.8% of digestible calories from fat, assuming caloric values of 9, 7, and 5 kcal/g for corn oil, MCT oil, and this compound, respectively.[5]

  • Duration: 91 days.

  • Parameters Evaluated:

    • Survival, clinical signs, body weight, feed consumption, and feed efficiency were monitored throughout the study.

    • At termination, organ weights, organ-to-body-weight ratios, and organ-to-brain-weight ratios were determined.

    • Hematological and clinical chemistry parameters were analyzed.

    • Histopathological examination of a full complement of tissues was performed on the control groups and the high-dose this compound group.

    • An additional group of rats (5 per sex per group) was included to assess the storage of behenic acid (C22:0) in heart, liver, and perirenal fat.

  • Analytical Methods: Specific analytical methods for hematology, clinical chemistry, and histopathology were not detailed in the available abstract but would have followed standard laboratory procedures of the time.

Human Study on this compound and Serum Lipids
  • Objective: To determine the effect of a this compound-rich diet on serum lipids and apolipoproteins in hypercholesterolemic men.

  • Study Design: Two randomized, blind, crossover studies.

  • Participants: Hypercholesterolemic men.

  • Dietary Interventions:

    • Study 1: A 3-week baseline diet enriched in palm oil/palm-kernel oil (PO/PKO) followed by a 6-week diet rich in this compound.

    • Study 2: A 3-week baseline diet enriched in butter followed by a 6-week diet rich in this compound.

  • Key Measurements: Changes in serum cholesterol, other serum lipids (HDL-C, HDL2-C, HDL3-C, LDL-C, triglycerides), and apolipoproteins (apo A-I, apo B-100) were measured.

  • Analytical Methods: The specific enzymatic assays and other analytical techniques for lipid and apolipoprotein quantification were not detailed in the abstract but would have been standard clinical laboratory methods of the early 1990s.

9-Month Human Feeding Study of Olestra
  • Objective: To compare the effects of a standard American diet, a traditional low-fat diet, and a low-fat diet containing Olestra on cardiovascular disease and diabetes risk factors.

  • Study Design: A 9-month, double-blind, randomized, parallel-arm feeding study.

  • Participants: 37 healthy, obese men.

  • Dietary Interventions:

    • Control: 33% of energy from fat.

    • Fat-Reduced (FR): 25% of energy from fat.

    • Fat-Substituted (FS): 33% total lipid with one-third of the dietary fat replaced by Olestra (resulting in 25% digestible fat).

  • Key Measurements: Body weight and composition (by dual-energy X-ray absorptiometry), blood pressure, serum lipids, lipoproteins, hemostatic factors, glucose, insulin, and leptin were measured at baseline and every 3 months.

  • Analytical Methods: Standard clinical laboratory methods were used for the analysis of blood parameters.

Human Study on Salatrim and Appetite
  • Objective: To compare the effects of Salatrim and traditional fat on appetite, ad libitum energy intake, and gastrointestinal hormones.

  • Study Design: A randomized, double-blind, crossover study.

  • Participants: 22 healthy, young, normal-weight men.

  • Interventions: Participants consumed a test meal containing either traditional fat or a mixture of traditional fat and Salatrim.

  • Key Measurements:

    • Appetite and well-being were assessed every 30 minutes using visual analogue scales.

    • Blood samples were collected frequently for the analysis of glucose, insulin, triacylglycerol, ghrelin, cholecystokinin, glucagon-like peptide-1, and peptide YY.

    • An ad libitum lunch was served 4.5 hours after the test meal to measure energy intake.

  • Analytical Methods: Standard immunoassays and other laboratory techniques were used to measure hormone and metabolite concentrations in the blood.

Visualizing Mechanisms and Experimental Workflows

Given the limited information from early studies on specific molecular signaling pathways, the following diagrams illustrate the proposed mechanisms of action based on the chemical nature of these fat substitutes and the workflow of a key clinical study.

Mechanism_of_Action cluster_this compound This compound Digestion and Absorption cluster_Olestra Olestra's Path Through the GI Tract This compound This compound (Glycerol + C8, C10, C22) Digestion Pancreatic Lipase This compound->Digestion Products Glycerol, C8, C10, C22 Digestion->Products Absorption Intestinal Absorption Products->Absorption Metabolism Metabolism (C8, C10) Absorption->Metabolism Medium-chain fatty acids Excretion Partial Excretion (C22) Absorption->Excretion Long-chain fatty acid Energy Reduced Caloric Yield (5 kcal/g) Metabolism->Energy Excretion->Energy Olestra Olestra (Sucrose Polyester) Ingestion Ingestion Olestra->Ingestion GI_Tract Gastrointestinal Tract Ingestion->GI_Tract No_Digestion No Enzymatic Digestion GI_Tract->No_Digestion Vitamin_Binding Binding of Fat-Soluble Vitamins (A, D, E, K) GI_Tract->Vitamin_Binding Excretion_Olestra Excretion (0 kcal/g) No_Digestion->Excretion_Olestra Vitamin_Excretion Excretion of Vitamins Vitamin_Binding->Vitamin_Excretion

Figure 1: Proposed mechanisms of action for this compound and Olestra.

Experimental_Workflow cluster_Human_Study Workflow of a Human Dietary Intervention Study Recruitment Recruit Participants (e.g., Hypercholesterolemic Men) Baseline Baseline Measurements (Blood Lipids, etc.) Recruitment->Baseline Randomization Randomize to Diet Groups Baseline->Randomization Diet_A Diet A (e.g., Control Diet) Randomization->Diet_A Diet_B Diet B (e.g., Test Diet with Fat Substitute) Randomization->Diet_B Intervention Dietary Intervention (e.g., 6 weeks) Diet_A->Intervention Diet_B->Intervention Follow_up Follow-up Measurements (Blood Lipids, etc.) Intervention->Follow_up Analysis Data Analysis (Compare changes between groups) Follow_up->Analysis

References

Safety Operating Guide

Navigating the Disposal of Caprenin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Caprenin is a fat substitute composed of a glycerol backbone esterified with behenic acid, capric acid, and caprylic acid.[1][2] It is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] However, proper disposal is essential to maintain a safe laboratory environment and ensure compliance with local regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn.

Handle this compound in a well-ventilated area. Although not considered hazardous, minimizing inhalation of any aerosolized particles is a good laboratory practice.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its constituent fatty acids.

PropertyValueReference
This compound
Molecular FormulaC₄₃H₈₈O₉[1][4]
Molecular Weight749.2 g/mol [1][4]
Physical StateSolid/Semi-solid at room temperature[1]
Constituent Fatty Acids
Behenic AcidC₂₂H₄₄O₂[1]
Capric AcidC₁₀H₂₀O₂[1]
Caprylic AcidC₈H₁₆O₂[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in accordance with all local, regional, and national regulations. As it is not classified as hazardous waste, the primary goal is to dispose of it in a manner that avoids release into the sanitary sewer system or general waste streams where it could cause plumbing or environmental issues.

Step 1: Waste Characterization

  • Confirm that the waste is solely this compound and not mixed with any hazardous solvents or other regulated chemicals. If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous component.

Step 2: Containment

  • Collect all waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads), in a designated and clearly labeled waste container.

  • The container should be made of a material compatible with fatty acids and glycerol, such as high-density polyethylene (HDPE).

  • Ensure the container has a secure, tight-fitting lid to prevent spills and odors.

Step 3: Labeling

  • Clearly label the waste container as "Non-Hazardous Waste: this compound".

  • Include the date of accumulation.

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be designed to contain any potential spills.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the pickup and disposal of the non-hazardous waste.

  • Provide them with the accurate chemical name and quantity of the waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your EHS department. Fats, oils, and greases can cause blockages in plumbing systems.

IV. Experimental Protocols Cited

This guidance is based on a review of chemical safety literature and standard laboratory practices. No specific experimental protocols for this compound disposal were found in the reviewed literature. The procedures outlined are derived from general principles of chemical waste management.

V. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Caprenin_Disposal_Workflow start Start: this compound Waste Generated is_mixed Is the this compound mixed with hazardous chemicals? start->is_mixed treat_as_hazardous Treat as Hazardous Waste is_mixed->treat_as_hazardous Yes contain Contain in a labeled, non-hazardous waste container is_mixed->contain No follow_hazardous_protocol Follow Institutional Protocol for Hazardous Waste treat_as_hazardous->follow_hazardous_protocol end End: Proper Disposal follow_hazardous_protocol->end store Store in a designated secure area contain->store contact_ehs Contact EHS for disposal store->contact_ehs contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.